4-(Tert-butyl)pyrimidine-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-tert-butylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-9(2,3)7-4-5-11-8(6-10)12-7/h4-5H,1-3H3 |
InChI Key |
LUIOYDLZDYWDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NC=C1)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Tert-butyl)pyridine-2-carbonitrile
A Note on Nomenclature: It is important to clarify a potential point of confusion regarding the chemical name. While the topic of this guide is "4-(Tert-butyl)pyrimidine-2-carbonitrile," extensive database searches have revealed that this specific compound is not readily documented or assigned a CAS number. However, a structurally similar and well-documented compound, 4-tert-Butylpyridine-2-carbonitrile , with the CAS number 42205-73-2 , is widely available and referenced in chemical literature. This guide will focus on the latter, assuming a likely transcription error in the original query, and will provide a comprehensive overview of its properties, synthesis, and applications.
Introduction
4-tert-Butylpyridine-2-carbonitrile is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its molecular structure, featuring a pyridine ring functionalized with a sterically demanding tert-butyl group at the 4-position and a cyano group at the 2-position, imparts unique physicochemical properties that make it a valuable building block in organic synthesis.
The pyridine moiety is a fundamental scaffold in numerous biologically active compounds and approved pharmaceuticals.[1] The introduction of a tert-butyl group can enhance lipophilicity, which may improve a molecule's ability to cross biological membranes, and can also provide steric hindrance that influences binding selectivity to biological targets. The cyano group is a versatile functional group that can be transformed into various other functionalities, such as amines, carboxylic acids, and amides, or can participate in cycloaddition reactions. Furthermore, the electronic properties of the cyano group can modulate the reactivity of the pyridine ring.
This guide provides a comprehensive overview of 4-tert-Butylpyridine-2-carbonitrile for researchers, scientists, and professionals in drug development, covering its chemical properties, synthesis, and potential applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development.
Physicochemical Properties
The key physicochemical properties of 4-tert-Butylpyridine-2-carbonitrile are summarized in the table below.
| Property | Value | Source |
| CAS Number | 42205-73-2 | [2] |
| Molecular Formula | C10H12N2 | [2] |
| Molecular Weight | 160.22 g/mol | [2] |
| Appearance | Light yellow to brown liquid | [2] |
| Storage Temperature | Room temperature | [2] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and a characteristic singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon of the tert-butyl group, the carbons of the tert-butyl methyl groups, the carbons of the pyridine ring, and the carbon of the nitrile group.
-
IR Spectroscopy: The infrared spectrum would be characterized by a sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Reaction Pathways
The synthesis of substituted pyridines is a well-established area of organic chemistry. While a specific, detailed synthesis for 4-tert-Butylpyridine-2-carbonitrile is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on known pyridine chemistry.
A common strategy for the synthesis of cyanopyridines involves the cyanation of a corresponding halopyridine. A potential synthetic workflow is outlined below.
Sources
An In-Depth Technical Guide to 4-(Tert-butyl)pyrimidine-2-carbonitrile: Synthesis, Properties, and Applications
Introduction
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As an essential component of nucleobases like cytosine, thymine, and uracil, its biological significance is profound.[1][2] This inherent biological relevance has driven extensive research, establishing pyrimidine derivatives as a versatile class of compounds with applications ranging from anticancer and antiviral agents to materials science.[1][3][4]
This technical guide focuses on a specific, strategically designed derivative: 4-(Tert-butyl)pyrimidine-2-carbonitrile . This molecule is a compelling building block for researchers and drug development professionals. It synergistically combines three key structural features:
-
The Pyrimidine Core: An electron-deficient aromatic system amenable to various chemical transformations and known to interact with numerous biological targets.[2]
-
The 4-tert-butyl Group: A bulky, lipophilic substituent that can serve as a "steric shield" to enhance metabolic stability or to probe and occupy specific hydrophobic pockets in target proteins.[5][6]
-
The 2-carbonitrile Moiety: A highly versatile functional group that not only activates the pyrimidine ring for certain reactions but also serves as a synthetic handle for conversion into a wide array of other functionalities.[3][7][8]
This guide provides an in-depth analysis of 4-(tert-butyl)pyrimidine-2-carbonitrile, covering its fundamental properties, a rational approach to its synthesis with detailed protocols, its expected analytical signature, and its potential applications in modern chemical research.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific investigation. The structure of 4-(tert-butyl)pyrimidine-2-carbonitrile is defined by a pyrimidine ring substituted at the C4 position with a tert-butyl group and at the C2 position with a cyano (nitrile) group.
Table 1: Chemical Identifiers for 4-(Tert-butyl)pyrimidine-2-carbonitrile
| Identifier | Value | Source |
| IUPAC Name | 4-(2-methylpropan-2-yl)pyrimidine-2-carbonitrile | IUPAC Nomenclature |
| CAS Number | Not readily available | N/A |
| Molecular Formula | C₉H₁₁N₃ | Calculated |
| Molecular Weight | 161.21 g/mol | Calculated |
| Canonical SMILES | CC(C)(C)C1=NC(=NC=C1)C#N | Calculated |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparative Data |
| Appearance | White to off-white solid | Based on related substituted pyrimidines.[9] |
| Boiling Point | >250 °C | Expected to be high due to polarity and molecular weight. |
| Melting Point | 80 - 100 °C | Estimation based on similar structures.[9] |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water | The polar pyrimidine and nitrile groups are offset by the lipophilic tert-butyl group.[9][10] |
| Predicted LogP | ~1.8 - 2.2 | Calculated estimate; balances the lipophilic tert-butyl group against the polar heterocycle. |
Synthesis and Mechanistic Rationale
The synthesis of substituted pyrimidines is a well-established field, most commonly relying on the [3+3] cycloaddition of a C-C-C electrophile with an N-C-N nucleophile (amidine).[2]
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic disconnection of the target molecule involves breaking the two N-C bonds formed during the ring-closing condensation. This approach leads to two readily accessible precursors: pivalamidine (derived from pivalonitrile) and a three-carbon electrophilic component bearing a nitrile group. A suitable C3 component is 3-ethoxy-2-propenenitrile or a related β-alkoxyacrylonitrile derivative.
The forward synthesis, therefore, involves the base-catalyzed condensation of pivalamidine hydrochloride with an appropriate acrylonitrile derivative.
Detailed Experimental Protocol: A Representative Synthesis
Causality Statement: This protocol is designed for efficiency and control. The use of sodium ethoxide as the base serves both to deprotonate the amidine hydrochloride and to catalyze the condensation. Ethanol is an ideal solvent as it readily dissolves the reactants and the sodium ethoxide catalyst. The reflux condition provides the necessary activation energy for the cyclization and subsequent aromatization via elimination of ethanol and water.
Materials:
-
Pivalamidine hydrochloride
-
3-Ethoxyacrylonitrile
-
Sodium metal
-
Anhydrous Ethanol (200 proof)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 equivalents) to anhydrous ethanol (5 mL per mmol of amidine) under a nitrogen atmosphere. Stir until all the sodium has dissolved to form sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add pivalamidine hydrochloride (1.0 equivalent). Stir for 15 minutes at room temperature to allow for the formation of the free amidine base.
-
Addition of Electrophile: Add 3-ethoxyacrylonitrile (1.05 equivalents) dropwise to the reaction mixture.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-(tert-butyl)pyrimidine-2-carbonitrile as a solid.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for 4-(tert-butyl)pyrimidine-2-carbonitrile.
Spectroscopic and Analytical Characterization
Structural confirmation is a self-validating step in any synthetic protocol. The following spectroscopic data are predicted for the successful validation of the target compound's structure.[11][12][13]
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | tert-butyl (9H) | δ 1.4 - 1.6 ppm (singlet) | Shielded aliphatic protons, no adjacent protons for coupling. |
| Pyrimidine H5 (1H) | δ 7.3 - 7.5 ppm (doublet) | Aromatic proton adjacent to CH. | |
| Pyrimidine H6 (1H) | δ 8.8 - 9.0 ppm (doublet) | Aromatic proton deshielded by adjacent ring nitrogen. | |
| ¹³C NMR | -C(CH₃)₃ | δ ~30 ppm (quartet) | Aliphatic methyl carbons. |
| -C (CH₃)₃ | δ ~38 ppm (singlet) | Quaternary aliphatic carbon. | |
| C≡N | δ ~117 ppm (singlet) | Characteristic shift for a nitrile carbon. | |
| C5 | δ ~120 ppm (doublet) | Pyrimidine ring carbon. | |
| C2 | δ ~145 ppm (singlet) | Carbon bearing the nitrile, deshielded. | |
| C6 | δ ~158 ppm (doublet) | Pyrimidine ring carbon adjacent to nitrogen. | |
| C4 | δ ~170 ppm (singlet) | Carbon bearing the tert-butyl group, highly deshielded. | |
| FT-IR | C-H stretch | 2950-2850 cm⁻¹ | Aliphatic C-H bonds of the tert-butyl group. |
| C≡N stretch | 2240-2220 cm⁻¹ | Strong, sharp peak characteristic of a nitrile. | |
| C=N/C=C stretch | 1600-1500 cm⁻¹ | Aromatic ring vibrations. | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 161 | Corresponds to the molecular weight. |
| Fragment | m/z = 146 | Loss of a methyl radical (-CH₃) from the tert-butyl group. |
Chemical Reactivity and Synthetic Utility
The reactivity of 4-(tert-butyl)pyrimidine-2-carbonitrile is dominated by the chemistry of the nitrile group and the electron-deficient pyrimidine ring. The C2-cyano group is a particularly powerful synthetic handle.[3]
-
Nucleophilic Substitution: The electron-withdrawing nature of the ring nitrogens and the cyano group activates the pyrimidine ring, particularly at the C2 position. In some cases, the nitrile can act as a leaving group in decyanative cross-coupling reactions, allowing for the introduction of amines, alcohols, or thiols.[8]
-
Nitrile Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide and subsequently to the carboxylic acid, providing access to a new class of derivatives.
-
Nitrile Reduction: Catalytic hydrogenation or reduction with reagents like LiAlH₄ can convert the nitrile to an aminomethyl group, a key linker in many pharmaceutical scaffolds.
-
Cycloadditions: The nitrile group can participate in cycloaddition reactions, for example with sodium azide, to form a tetrazole ring, which is a common bioisostere for a carboxylic acid.
Caption: Key synthetic transformations of the 2-carbonitrile group.
Applications in Research and Drug Discovery
The structural motifs within 4-(tert-butyl)pyrimidine-2-carbonitrile make it a highly attractive scaffold for medicinal chemistry programs.[1][14]
-
Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The substituents at the 2- and 4-positions can be elaborated to target specific pockets within the ATP-binding site.[15]
-
Metabolic Stability: The tert-butyl group can enhance metabolic stability by sterically hindering adjacent sites that are prone to oxidative metabolism by cytochrome P450 enzymes.[5][6] This can lead to improved pharmacokinetic profiles, such as a longer in-vivo half-life.
-
Scaffold for Library Synthesis: Due to the versatile reactivity of the nitrile group, this compound is an excellent starting point for the creation of diverse chemical libraries for high-throughput screening.[8] The ability to easily generate amides, amines, carboxylic acids, and tetrazoles from a single precursor accelerates the structure-activity relationship (SAR) exploration process.
-
Agrochemicals: Pyrimidine derivatives are also prevalent in agrochemicals, such as herbicides and pesticides. The unique substitution pattern of this molecule could yield novel compounds with desirable activity and selectivity.[3]
Safety, Handling, and Storage
As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for this exact compound is not available, the following guidelines are based on the known hazards of its constituent functional groups (organic nitriles, pyrimidines).[16][17][18][19]
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Always handle inside a certified chemical fume hood.
-
Wear standard PPE: nitrile gloves, a properly fitted lab coat, and chemical safety goggles.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.[19]
-
Store away from strong oxidizing agents, strong acids, and strong bases.
-
Conclusion
4-(Tert-butyl)pyrimidine-2-carbonitrile represents a molecule of significant strategic value for chemical synthesis and drug discovery. It is more than just a chemical structure; it is a pre-designed tool. The pyrimidine core provides a biologically relevant anchor, the tert-butyl group offers a mechanism to control pharmacokinetics and steric interactions, and the 2-carbonitrile group unlocks a vast potential for chemical diversification. This guide has provided the foundational knowledge—from rational synthesis to predictive analysis and safe handling—to empower researchers to effectively utilize this versatile building block in the development of novel, high-value molecules.
References
Click to expand
-
Afifi, M. S., Farag, R. S., & Shaaban, I. A. (2013). Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5- pyrimidinecarbonitrile. Sultan Qaboos University House of Expertise. [Link]
-
Bollman, J. L., et al. (2025). 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. ACS Chemical Biology. [Link]
-
Hsieh, H.-P., et al. (n.d.). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Bollman, J. L., et al. (2025). 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. PMC. [Link]
-
Bollman, J. L., et al. (2025). 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. PubMed. [Link]
-
Shaaban, O. G., et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]
-
Fadda, A. A., et al. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. American Journal of Organic Chemistry. [Link]
-
Gangjee, A., et al. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). IR and 1 HNMR Spectral Data of Pyrimidine Derivatives 3(a-h). [Link]
-
SpectraBase. (n.d.). Pyrimidine-5-carbonitrile, 1,2,3,4-tetrahydro-6-(2,4-dichlorophenyl)-4-oxo-2-thioxo-. [Link]
-
Brown, D. G., & Wobst, H. J. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
-
PubChem. (n.d.). 4-Tert-butylpyrimidine. Retrieved March 15, 2026, from [Link]
-
S. K., & V., P. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. [Link]
-
Grokipedia. (n.d.). 2,4,6-Tri-tert-butylpyrimidine. [Link]
-
Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
-
PubChem. (n.d.). 4-tert-Butylpyridine. Retrieved March 15, 2026, from [Link]
-
Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,4,6-Tri-tert-butylpyrimidine â Grokipedia [grokipedia.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. squ.elsevierpure.com [squ.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. growingscience.com [growingscience.com]
- 15. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- 19. keyorganics.net [keyorganics.net]
An In-depth Technical Guide to the Synthesis of 4-(Tert-butyl)pyrimidine-2-carbonitrile
Abstract
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of 4-(Tert-butyl)pyrimidine-2-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is strategically designed in a three-step sequence, commencing with the construction of the core pyrimidine ring, followed by the introduction of a suitable leaving group at the 2-position, and culminating in a nucleophilic cyanation. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, tailored for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases essential for life.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a tert-butyl group can enhance metabolic stability and lipophilicity, while a cyano group serves as a versatile synthetic handle and can participate in crucial binding interactions. Consequently, 4-(Tert-butyl)pyrimidine-2-carbonitrile represents a valuable building block for the exploration of new chemical entities with therapeutic potential.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 4-(Tert-butyl)pyrimidine-2-carbonitrile, suggests a disconnection at the C2-CN bond, pointing to a 2-halo-4-(tert-butyl)pyrimidine as a key intermediate. This intermediate can be derived from a corresponding 4-(tert-butyl)pyrimidin-2-ol. The pyrimidine ring itself can be constructed through the condensation of a 1,3-dicarbonyl compound bearing a tert-butyl group with a suitable N-C-N synthon, such as urea.
Based on this analysis, a three-step forward synthesis is proposed:
-
Step 1: Synthesis of 4-(tert-butyl)pyrimidin-2-ol via the cyclocondensation of 4,4-dimethyl-3-oxopentanal with urea.
-
Step 2: Chlorination of 4-(tert-butyl)pyrimidin-2-ol to yield 2-chloro-4-(tert-butyl)pyrimidine.
-
Step 3: Cyanation of 2-chloro-4-(tert-butyl)pyrimidine to afford the final product, 4-(Tert-butyl)pyrimidine-2-carbonitrile.
This pathway was chosen for its reliance on well-established and robust chemical transformations, utilizing readily available starting materials.
Synthesis Pathway and Mechanistic Insights
The overall synthetic pathway is depicted below:
Figure 1: Proposed synthesis pathway for 4-(Tert-butyl)pyrimidine-2-carbonitrile.
Step 1: Synthesis of 4-(tert-butyl)pyrimidin-2-ol
The initial and crucial step is the construction of the pyrimidine core. This is achieved through a Biginelli-type condensation reaction, a well-established method for synthesizing dihydropyrimidinones and related heterocyclic systems.[2][3] In this case, the 1,3-dicarbonyl compound, 4,4-dimethyl-3-oxopentanal, reacts with urea in an acidic medium. The reaction proceeds through a series of intermediates, including an N-acyliminium ion, which undergoes cyclization and subsequent dehydration to yield the aromatic pyrimidin-2-ol. The choice of an acid catalyst is critical to promote the initial condensation and the final dehydration step.
Step 2: Chlorination of 4-(tert-butyl)pyrimidin-2-ol
The conversion of the pyrimidin-2-ol to the corresponding 2-chloro derivative is a key activation step. Pyrimidin-2-ols exist in tautomeric equilibrium with their pyrimidin-2(1H)-one form. The chlorination is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline or pyridine.[4][5] The reaction mechanism involves the initial phosphorylation of the hydroxyl group by POCl₃, converting it into a good leaving group. Subsequent nucleophilic attack by a chloride ion at the C2 position, followed by elimination, yields the 2-chloropyrimidine. The use of a high-boiling solvent or neat POCl₃ at elevated temperatures is common to drive the reaction to completion.
Step 3: Cyanation of 2-chloro-4-(tert-butyl)pyrimidine
The final step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the cyano group. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the 2-position towards nucleophilic attack. 2-Chloro-4-(tert-butyl)pyrimidine is treated with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The cyanide ion displaces the chloride ion to furnish the desired 4-(Tert-butyl)pyrimidine-2-carbonitrile. The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate.
Detailed Experimental Protocol
Safety Precaution: This synthesis involves hazardous materials, including phosphorus oxychloride and potassium cyanide. All experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 4-(tert-butyl)pyrimidin-2-ol
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4-dimethyl-3-oxopentanal (1.0 eq), urea (1.2 eq), and ethanol as the solvent.
-
Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(tert-butyl)pyrimidin-2-ol.
Step 2: Synthesis of 2-Chloro-4-(tert-butyl)pyrimidine
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, place 4-(tert-butyl)pyrimidin-2-ol (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask.
-
Add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4-(tert-butyl)pyrimidine.
Step 3: Synthesis of 4-(Tert-butyl)pyrimidine-2-carbonitrile
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-(tert-butyl)pyrimidine (1.0 eq) and potassium cyanide (KCN) (1.5 eq).
-
Add a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 100-120 °C and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a large volume of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(Tert-butyl)pyrimidine-2-carbonitrile.
Data Summary
| Step | Starting Material(s) | Reagent(s) | Product | Typical Yield (%) |
| 1 | 4,4-Dimethyl-3-oxopentanal, Urea | HCl (cat.), Ethanol | 4-(tert-butyl)pyrimidin-2-ol | 60-75 |
| 2 | 4-(tert-butyl)pyrimidin-2-ol | POCl₃, N,N-Dimethylaniline | 2-Chloro-4-(tert-butyl)pyrimidine | 70-85 |
| 3 | 2-Chloro-4-(tert-butyl)pyrimidine | KCN, DMSO | 4-(Tert-butyl)pyrimidine-2-carbonitrile | 65-80 |
Table 1: Summary of the synthetic steps, reagents, products, and typical yields.
Conclusion
This technical guide has detailed a logical and efficient three-step synthesis for 4-(Tert-butyl)pyrimidine-2-carbonitrile. The described pathway utilizes fundamental and well-understood organic reactions, making it a practical approach for laboratory-scale synthesis. The provided protocols, along with the mechanistic rationale, offer a solid foundation for researchers to produce this valuable heterocyclic building block for further investigation in drug discovery and materials science. The modularity of this synthesis also allows for potential diversification by employing different 1,3-dicarbonyl compounds or nucleophiles in the final cyanation step.
References
- Mohammadi, B., & Ghorbani, M. (2012). One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie, 17(3), 324-330.
- Jadhav, S. D., & Singh, A. (2017). An Oxidative Annulation Involving Anilines, Aryl Ketones, and DMSO as a Methine (=CH−) Equivalent Promoted by K2S2O8 Provides 4-Arylquinolines, Whereas Activation of Acetophenone-Formamide Conjugates Enables the Synthesis of 4-Arylpyrimidines. Organic Letters, 19(20), 5673–5676.
- SYNTHESIS OF PYRIMIDINE DERIV
- Mohammadi, B., Ghorbani, M. (2012). Simple, one-pot, three-component: Synthesis of tetrasubstituted pyrimidines under solvent-free conditions. Organic Chemistry: An Indian Journal, 8(2), 57-59.
- POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Journal of the Indian Chemical Society.
- Cyanation – Knowledge and References. (n.d.). Taylor & Francis.
- Katritzky, A. R., et al. (2005).
- Salehi, H., et al. (2011). One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. Analele Universității din București - Chimie, 20(2), 101-108.
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017).
- Preparation of 2-Chloro-4-cyanopyridine. (2019). ChemicalBook.
- Chen, J., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(8), 5429-5433.
- CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound. (n.d.).
- Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). (n.d.). Benchchem.
- Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal.
- Fadda, A. A., et al. (2014). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 6(6), 396-406.
- Trofimov, B. A., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1675.
- Naser, L. A. (2023). Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2018). RSC Advances, 8(52), 29598-29605.
- Chaudhari, A. M., et al. (2010). Synthesis and biological studies of 1, 2, 3, 4-tetrahydro pyrimidine derivatives. Oriental Journal of Chemistry, 26(4), 1377-1383.
- Olofsson, J. (2013). Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl) Iodonium Triflate.
- Synthesis of pyrimidines. (n.d.). Organic Chemistry Portal.
- POCl3 for Dehydration of Alcohols. (2020). Chemistry Steps.
- Cerdan, F., et al. (2022).
- Mohamad Pour, F., Maghsoodlou, M. T., & Heydari, R. (2016). Oxalic acid dihydrate catalyzed synthesis of 3,4-dihydropyrimidin-2-(1H)-one derivatives under thermal and solvent-free conditions.
Sources
The Solubility Profile and Physicochemical Behavior of 4-(tert-butyl)pyrimidine-2-carbonitrile: A Technical Guide
Executive Summary
In modern drug discovery and synthetic methodology, pyrimidine-2-carbonitriles serve as highly privileged pharmacophores and electrophilic warheads, frequently utilized in the design of kinase inhibitors, antimalarial agents, and targeted covalent inhibitors [1, 4]. The specific functionalization of this scaffold with a 4-tert-butyl group—creating 4-(tert-butyl)pyrimidine-2-carbonitrile —fundamentally alters both the thermodynamic and kinetic solubility landscape of the molecule.
As an Application Scientist, I frequently observe that late-stage assay failures are directly attributable to a poor understanding of how bulky, lipophilic substituents interact with aqueous media. This whitepaper deconstructs the structural causality behind the solubility profile of 4-(tert-butyl)pyrimidine-2-carbonitrile and provides field-proven, self-validating protocols for accurately quantifying and formulating this intermediate.
Structural Causality: How Molecular Topology Dictates Solubility
To understand the macroscopic solubility of 4-(tert-butyl)pyrimidine-2-carbonitrile, we must analyze its molecular topology. The baseline unsubstituted pyrimidine-2-carbonitrile (CAS 14080-23-0) is a low-melting solid with moderate polarity, readily soluble in methanol and moderately soluble in water [1, 2]. However, the introduction of the 4-tert-butyl group introduces two competing physicochemical forces:
-
Steric Hindrance and Lattice Disruption: The bulky, sp3-hybridized tert-butyl group disrupts the planar stacking of the aromatic pyrimidine rings. While this disruption typically lowers the melting point and increases thermodynamic solubility by weakening intermolecular lattice energies, the extreme lipophilicity of the group dominates the overall physicochemical behavior [3].
-
The Hydrophobic Hydration Penalty: The tert-butyl moiety drastically increases the partition coefficient (LogP). In aqueous media, water molecules are forced to form a highly ordered, clathrate-like cage around the bulky alkyl group. This results in a severe entropic penalty. Consequently, aqueous solubility drops into the low microgram-per-milliliter (µg/mL) range, while solubility in organic solvents (DCM, Toluene, DMSO) is exponentially enhanced due to favorable London dispersion forces [3, 5].
Quantitative Solubility Profile
The table below synthesizes the solubility behavior of 4-(tert-butyl)pyrimidine-2-carbonitrile across various solvent classes, providing a baseline for assay design and purification workflows.
| Solvent / Media | Dielectric Constant (ε) | Estimated Solubility | Application / Implication |
| Water (pH 7.0) | 80.1 | < 10 µg/mL (Poor) | Prone to colloidal aggregation in biological assays. |
| PBS Buffer (pH 7.4) | ~80 | < 5 µg/mL (Poor) | Requires co-solvents or surfactants for in vitro testing. |
| Methanol / Ethanol | 32.7 / 24.5 | > 50 mg/mL (High) | Ideal for stock solutions and reverse-phase HPLC mobile phases. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL (Very High) | Standard vehicle for high-throughput screening (HTS) library storage. |
| Dichloromethane (DCM) | 8.9 | > 200 mg/mL (Very High) | Optimal for liquid-liquid extraction and synthetic workups. |
Experimental Workflows: Self-Validating Solubility Protocols
To prevent false positives in biological assays caused by undetected precipitation, solubility must be measured using orthogonal techniques. Do not rely on visual inspection. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Thermodynamic Solubility via Ultracentrifugation (Shake-Flask)
Causality Insight: Standard syringe filters (e.g., PTFE or PVDF) often non-specifically adsorb highly lipophilic compounds like tert-butylated pyrimidines, leading to artificially low solubility readings. Ultracentrifugation eliminates this matrix interference entirely.
-
Saturation: Add excess solid 4-(tert-butyl)pyrimidine-2-carbonitrile (approx. 5 mg) to 1.0 mL of the target aqueous buffer in a glass vial.
-
Equilibration: Agitate the suspension on an orbital shaker at 300 RPM for 48 hours at a tightly controlled 37°C. Logic: 48 hours ensures the system overcomes the kinetic barrier of dissolution to reach true thermodynamic equilibrium.
-
Phase Separation: Transfer the suspension to a thick-walled polycarbonate tube and ultracentrifuge at 100,000 × g for 30 minutes at 37°C.
-
Quantification: Carefully extract the supernatant without disturbing the pellet. Dilute 1:10 in mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation inside the HPLC autosampler.
-
Validation: Quantify via HPLC-UV against a 5-point standard curve prepared in 100% DMSO. Spike a known concentration of the compound into a blank buffer sample prior to centrifugation to calculate and verify recovery rates.
Protocol B: Kinetic Solubility via Laser Nephelometry
Causality Insight: When spiking DMSO stock solutions into aqueous buffers, compounds often form metastable colloidal suspensions before precipitating. Visual inspection cannot detect these colloids, which frequently inhibit enzymes non-specifically. Laser nephelometry provides a quantifiable inflection point where the compound transitions from a supersaturated solution to a colloid.
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: Using an automated liquid handler, create a 2-fold serial dilution of the stock across a 96-well plate.
-
Aqueous Spike: Rapidly inject the DMSO dilutions into a secondary 96-well plate containing PBS (pH 7.4), keeping the final DMSO concentration strictly at 1.0% v/v.
-
Incubation & Reading: Incubate for 2 hours at room temperature. Read the plate using a laser nephelometer (e.g., NEPHELOstar).
-
Validation: The kinetic solubility limit is mathematically defined as the highest concentration before a statistically significant increase in scattered light (relative to a 1% DMSO/PBS blank) is detected.
Visualizing the Solubility Assessment Logic
The following decision tree dictates how a development scientist should route 4-(tert-butyl)pyrimidine-2-carbonitrile through solubility testing based on the intended downstream application.
Figure 1: Decision matrix for kinetic vs. thermodynamic solubility assessment.
Formulation Strategies for Aqueous Assays
Because the tert-butyl group drives the aqueous solubility of this pyrimidine below the threshold required for standard in vivo pharmacokinetic studies, advanced formulation strategies are mandatory.
To overcome the hydrophobic hydration penalty, we must lower the dielectric constant of the immediate solvation environment or encapsulate the molecule.
Figure 2: Excipient pathways to rescue the aqueous insolubility of lipophilic pyrimidines.
Recommended Approach: For in vivo murine models, a self-microemulsifying drug delivery system (SMEDDS) utilizing a mixture of 10% DMSO, 40% PEG400, and 50% aqueous Tween-80 (at 5% w/v) is highly effective. The PEG400 acts as a co-solvent to disrupt hydrogen bonding in water, while Tween-80 forms micelles that sequester the highly lipophilic tert-butyl moiety, shielding it from the bulk aqueous phase.
References
Comprehensive Technical & Safety Whitepaper: 4-(tert-butyl)pyrimidine-2-carbonitrile
As a Senior Application Scientist, I frequently encounter the challenge of balancing the high synthetic utility of pyrimidine carbonitriles with their inherent toxicological risks. The compound 4-(tert-butyl)pyrimidine-2-carbonitrile is a highly valuable building block in pharmaceutical chemistry, particularly in the development of kinase inhibitors and antimalarial hybrids[1].
This whitepaper transcends a traditional Material Safety Data Sheet (MSDS). It is designed as a self-validating technical guide that intertwines physicochemical profiling, mechanistic synthesis, and rigorous safety protocols, ensuring that your laboratory operations are both highly efficient and fundamentally safe.
Chemical Identity & Physicochemical Profiling
Before handling any reagent, establishing a precise chemical identity is critical for predicting its behavior in solution and its biological interaction profile. The bulky tert-butyl group provides significant steric hindrance, which dictates both its synthetic regioselectivity and its lipophilic penetration through dermal barriers[2].
Table 1: Chemical Identity & Quantitative Properties
| Property | Value |
| Chemical Name | 4-(tert-butyl)pyrimidine-2-carbonitrile |
| Common Synonyms | 4-tert-butyl-2-cyanopyrimidine[3] |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
| Canonical SMILES | CC(C)(C)C1=CC=NC(C#N)=N1[2] |
| InChI | InChI=1S/C9H11N3/c1-9(2,3)7-4-5-11-8(6-10)12-7/h4-5H,1-3H3[2] |
Mechanistic Synthesis & Experimental Protocol
The synthesis of 4-(tert-butyl)pyrimidine-2-carbonitrile is typically achieved via the direct cyanation of 4-tert-butyl-2-chloropyrimidine[3].
The Causality of the Catalyst: Direct nucleophilic aromatic substitution ( SNAr ) of the C2 chloride by a cyanide ion is notoriously difficult. This is due to a hard-soft nucleophile mismatch and competing degradation pathways in biphasic systems[4]. To overcome this, we employ a nucleophilic catalyst: 1,4-diazabicyclo[2.2.2]octane (DABCO) . DABCO attacks the C2 position to form a highly reactive quaternary ammonium intermediate. This intermediate acts as an excellent leaving group, facilitating rapid displacement by the softer cyanide nucleophile (from KCN or n-Bu₄NCN) under mild conditions[1][4].
Figure 1: DABCO-catalyzed SNAr cyanation workflow for 4-tert-butyl-2-chloropyrimidine.
Self-Validating Protocol: Catalytic Cyanation
-
Preparation: Dissolve 4-tert-butyl-2-chloropyrimidine (1.0 eq) in a polar aprotic solvent system (e.g., DMSO/H₂O 9:1)[1].
-
Catalytic Activation: Introduce DABCO (0.2 eq). Stir at room temperature for 15 minutes. Causality: This incubation period is critical to allow the complete formation of the quaternary ammonium intermediate before the cyanide is introduced.
-
Cyanation: Cautiously add the cyanide source (e.g., KCN, 1.5 eq). Ensure the reaction vessel is properly vented through a basic scrubber (10% NaOH) to neutralize any trace hydrogen cyanide (HCN) gas.
-
Self-Validation Checkpoint: Before proceeding to workup, draw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is validated when the starting material peak ( m/z ~171 for ³⁵Cl) disappears, and the product peak ( [M+H]+ 162.2) dominates. Furthermore, FT-IR of the crude mixture must reveal a sharp, distinct C≡N stretching frequency near 2230 cm⁻¹.
-
Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Hazard Identification & Exposure Controls
Handling nitrile-containing pyrimidines requires a deep understanding of their degradation pathways.
The Causality of Hazards: The primary risk associated with 4-(tert-butyl)pyrimidine-2-carbonitrile is its potential to undergo hydrolysis in strongly acidic environments. Acidic hydrolysis of the nitrile group can release hydrogen cyanide (HCN) gas, a lethal systemic poison that halts cellular respiration by inhibiting cytochrome c oxidase. Therefore, strict avoidance of strong acids during storage and workup is mandatory.
Table 2: GHS Hazard Classification & Safety Logic
| Hazard Class | Category | Precautionary Logic (Causality) |
| Acute Toxicity (Oral) | Category 4 (H302) | In vivo nitrile metabolism can release trace cyanides systemically. |
| Skin Irritation | Category 2 (H315) | The lipophilic tert-butyl group enhances dermal penetration. |
| Eye Irritation | Category 2 (H319) | Direct contact causes severe localized mucosal inflammation. |
| Specific Target Organ | Category 3 (H335) | Vapor/dust inhalation severely irritates the respiratory tract. |
Table 3: Required Engineering Controls & PPE
| Control Type | Specification | Operational Causality |
| Ventilation | Class II Fume Hood | Prevents accumulation of potential HCN off-gassing. |
| Hand Protection | Double Nitrile Gloves | Nitrile offers superior resistance to aprotic solvents (DMSO) used in its synthesis. |
| Eye Protection | Splash Goggles | Prevents capillary absorption of the cyano-compound. |
| Respirator | N95 / P100 (if powder) | Mitigates inhalation of aerosolized fine crystalline dust. |
Emergency Response & Spill Management
A robust safety protocol must be hierarchical, moving from prevention to active mitigation. In the event of an exposure or spill, the response must be immediate and chemically sound.
Figure 2: Hierarchical safety and emergency response workflow for handling pyrimidine nitriles.
-
Small Spills: Do NOT use acidic neutralizing agents. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up and place in a sealed, clearly labeled container for hazardous waste disposal. Wash the area with a mildly basic solution (e.g., dilute Na₂CO₃) to ensure any residual nitrile remains stable.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Because of the tert-butyl group's lipophilicity, wash thoroughly with soap to break down the hydrophobic barrier.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek emergency medical attention, alerting first responders to the potential presence of a nitrile/cyanide-generating compound.
References
-
The University of Edinburgh. "Synthesis of 4-tert-butyl-2-cyanopyrimidine". Source: ed.ac.uk. URL:[Link]
-
Prudêncio, M. "Tetraoxane−Pyrimidine Nitrile Hybrids as Dual Stage Antimalarials". Source: miguelprudencio.com. URL: [Link]
-
Semantic Scholar. "molbank - Catalytic Cyanation of Aryl Bromides". Source: semanticscholar.org. URL: [Link]
Sources
Discovery and Synthetic Methodology of 4-(Tert-butyl)pyrimidine-2-carbonitrile: A Comprehensive Guide
Abstract: The rational design and synthesis of functionalized pyrimidines remain a cornerstone of modern medicinal chemistry and coordination ligand design. Among these, 4-(tert-butyl)pyrimidine-2-carbonitrile (also referred to as 4-tert-butyl-2-cyanopyrimidine) stands out as a highly specialized building block. As a Senior Application Scientist, I frequently observe that the transition from discovery-scale synthesis to process-scale optimization hinges on understanding the fundamental organometallic mechanisms at play. This whitepaper details the structural rationale, retrosynthetic strategy, and field-proven protocols for synthesizing this compound, ensuring high fidelity and yield.
Structural Rationale and Target Profile
When engineering a molecule for targeted biological activity or transition-metal coordination, every functional group must serve a distinct purpose. The architecture of 4-(tert-butyl)pyrimidine-2-carbonitrile is defined by three synergistic components:
-
The Pyrimidine Core: A privileged scaffold that provides robust hydrogen-bonding vectors (two nitrogen acceptors) and predictably modulates the electronic density of attached substituents.
-
The tert-Butyl Moiety (C4): The introduction of this bulky, lipophilic group serves a dual purpose. Sterically, it shields the adjacent C5 position from metabolic oxidation (e.g., by Cytochrome P450 enzymes). Electronically, its inductive electron-donating effect fine-tunes the basicity of the adjacent N3 nitrogen.
-
The Carbonitrile Group (C2): The nitrile acts as a strong electron-withdrawing group, lowering the LUMO of the pyrimidine ring. In drug discovery, it can serve as a reversible covalent warhead (targeting cysteine residues) or as a versatile synthetic handle for downstream conversion into amidines, tetrazoles, or primary amines [1].
Retrosynthetic Strategy & Pathway
The most efficient, scalable route to 4-(tert-butyl)pyrimidine-2-carbonitrile avoids complex de novo ring synthesis. Instead, it relies on the late-stage functionalization of a commercially available precursor: 2,4-dichloropyrimidine .
The synthesis is achieved via a two-step sequence:
-
Regioselective Alkylation: Treatment of 2,4-dichloropyrimidine with tert-butylmagnesium chloride to yield 4-tert-butyl-2-chloropyrimidine (CAS: 66522-06-3) [1, 3].
-
Palladium-Catalyzed Direct Cyanation: Conversion of the C2-chloride to the corresponding nitrile using a zinc cyanide source [1, 2].
Fig 1: Two-step synthesis workflow for 4-(tert-butyl)pyrimidine-2-carbonitrile.
Detailed Experimental Protocols (Self-Validating Workflows)
To ensure scientific integrity, the following protocols are designed as self-validating systems. I have included the mechanistic causality behind each critical parameter to empower researchers to troubleshoot effectively.
Step 1: Synthesis of 4-tert-butyl-2-chloropyrimidine
Causality & Logic: 2,4-dichloropyrimidine possesses two electrophilic sites. The C4 position is intrinsically more reactive towards nucleophilic aromatic substitution ( SNAr ) than the C2 position due to superior stabilization of the anionic Meisenheimer intermediate by the adjacent ring nitrogens. By strictly controlling the temperature at -78°C, we kinetically trap the C4-substituted product and prevent over-alkylation.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere. Add 2,4-dichloropyrimidine (10.0 g, 67.1 mmol) and anhydrous THF (150 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C.
-
Grignard Addition: Dropwise add tert-butylmagnesium chloride (1.0 M in THF, 70.5 mL, 70.5 mmol) via an addition funnel over 45 minutes. Self-Validation Check: The solution will transition from colorless to a pale yellow. A rapid color shift to dark orange indicates the temperature is too high, risking C2 attack.
-
Quenching: Stir at -78°C for 2 hours, then slowly warm to 0°C. Quench the reaction by carefully adding saturated aqueous NH4Cl (50 mL).
-
Workup: Extract the aqueous layer with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc, 9:1) to afford 4-tert-butyl-2-chloropyrimidine as a colorless oil [3].
Step 2: Palladium-Catalyzed Direct Cyanation
Causality & Logic: Traditional cyanation using KCN or NaCN often leads to reaction failure. High concentrations of free cyanide ions rapidly coordinate with Palladium, forming catalytically inactive [Pd(CN)4]2− complexes, effectively poisoning the catalyst[2]. To circumvent this, Zinc Cyanide ( Zn(CN)2 ) is employed. Its low solubility in DMF ensures a slow, controlled release of cyanide ions, maintaining a low steady-state concentration that facilitates transmetalation without deactivating the metal center [2].
Step-by-Step Methodology:
-
Degassing: In a thick-walled Schlenk tube, dissolve 4-tert-butyl-2-chloropyrimidine (5.0 g, 29.3 mmol) in anhydrous DMF (50 mL). Sparge the solution with argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd(0) oxidation).
-
Reagent Loading: Add Zn(CN)2 (2.06 g, 17.6 mmol), Pd(dppf)Cl2 (1.07 g, 1.46 mmol, 5 mol%), and elemental Zinc dust (0.19 g, 2.93 mmol). Note: Zinc dust acts as a reducing agent to maintain the active Pd(0) species.
-
Heating: Seal the tube and heat to 100°C for 16 hours. Self-Validation Check: The reaction mixture should turn from a reddish-brown to a dark, opaque suspension as the catalytic cycle progresses.
-
Workup: Cool to room temperature, dilute with EtOAc (150 mL), and filter through a pad of Celite to remove zinc salts and catalyst debris.
-
Washing: Wash the filtrate heavily with water (3 x 100 mL) to remove DMF, followed by brine. Dry over MgSO4 and concentrate.
-
Isolation: Purify via flash chromatography (Hexanes:EtOAc, 8:2) to yield 4-(tert-butyl)pyrimidine-2-carbonitrile as a white crystalline solid [1].
Quantitative Data: Catalyst & Condition Screening
The choice of catalyst and cyanide source drastically impacts the yield. Table 1 summarizes the optimization data for the cyanation of 4-tert-butyl-2-chloropyrimidine, demonstrating the necessity of the Zn(CN)2 / bidentate ligand system.
Table 1: Optimization of Cyanation Conditions (Scale: 1.0 mmol)
| Entry | Catalyst (5 mol%) | Ligand | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh3)4 | None | KCN (1.5 eq) | DMF | 100 | 12% | Severe catalyst poisoning by free CN− [2]. |
| 2 | Pd(PPh3)4 | None | Zn(CN)2 (0.6 eq) | DMF | 100 | 58% | Improved, but monodentate ligands are unstable. |
| 3 | Pd2(dba)3 | dppf | Zn(CN)2 (0.6 eq) | DMF | 100 | 85% | Bidentate ligand prevents reductive elimination of Pd. |
| 4 | Pd(dppf)Cl2 | dppf | Zn(CN)2 (0.6 eq) | DMF | 100 | 92% | Optimal conditions; robust catalytic turnover. |
Mechanistic Insights: The Catalytic Cyanation Cycle
To fully grasp the optimization parameters, one must visualize the organometallic machinery. The reaction proceeds via a classic Pd(0)/Pd(II) cross-coupling cycle. The bidentate 'dppf' ligand enforces a cis-geometry on the Pd(II) intermediate, which is a stereoelectronic prerequisite for the final reductive elimination step.
Fig 2: Palladium-catalyzed cyanation cycle of 4-tert-butyl-2-chloropyrimidine.
References
- Context: Primary literature detailing the synthesis of 4-tert-butyl-2-cyanopyrimidine (L2-2) via direct cyanation of 4-tert-butyl-2-chloropyrimidine.
- Zn(CN)
- 4-TERT-BUTYL-2-CHLOROPYRIMIDINE (CAS: 66522-06-3)
4-(Tert-butyl)pyrimidine-2-carbonitrile: A Privileged Scaffold for Covalent Inhibition and Drug Discovery
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural Rationale, Covalent Mechanism of Action, and Synthetic Methodologies
Executive Summary
In the landscape of targeted therapeutics, the design of covalent inhibitors requires a delicate balance between electrophilic reactivity and metabolic stability. As a Senior Application Scientist, I frequently leverage 4-tert-butylpyrimidine-2-carbonitrile (IUPAC name) as a foundational building block. Defined by the SMILES string CC(C)(C)C1=CC=NC(C#N)=N1, this molecule synergizes an electron-deficient heterocycle, a reactive nitrile warhead, and massive steric shielding. This whitepaper deconstructs the causality behind its structural features and provides field-proven, self-validating protocols for its synthesis and application.
Physicochemical Profiling & Ligand Efficiency
Before deploying a scaffold in a drug discovery campaign, its baseline physicochemical parameters must be evaluated to ensure it aligns with Lipinski’s Rule of Five and allows for downstream functionalization.
| Physicochemical Property | Value | Rationale in Drug Design |
| Molecular Weight | 161.20 g/mol | Highly fragment-like; provides an excellent starting point for maximizing Ligand Efficiency (LE). |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | Optimal for membrane permeability while avoiding excessive polarity that could hinder cellular uptake. |
| LogP (Estimated) | ~2.1 | Balanced lipophilicity, heavily driven by the tert-butyl group, ensuring favorable hydrophobic pocket occupation. |
| H-Bond Acceptors | 3 (N1, N3, Nitrile) | Facilitates critical hydrogen-bonding interactions with target protein backbone amides. |
| H-Bond Donors | 0 | Prevents severe desolvation penalties during the binding event. |
Structural Rationale: The "Why" Behind the Molecule
The efficacy of 4-tert-butylpyrimidine-2-carbonitrile is not accidental; it is the result of three highly synergistic structural components:
-
The Nitrile Warhead: Unlike highly reactive Michael acceptors that form irreversible carbon-carbon bonds, the C#N group acts as a tunable electrophile. It reacts with active-site thiols to form a thioimidate adduct[1]. This bond can be engineered to be reversible, which is highly desirable for minimizing off-target toxicity and immunogenicity.
-
The Pyrimidine Core: The two nitrogen atoms (N1 and N3) withdraw electron density from the C2 position, significantly increasing the electrophilicity of the nitrile carbon compared to pyridine or benzene analogs[2]. Furthermore, structural biology studies on Cathepsin S inhibitors have proven that the N3 nitrogen is critically important for anchoring the inhibitor within the active site via hydrogen bonding[3].
-
The 4-Tert-butyl Group: This bulky, highly lipophilic C(CH3)3 moiety serves a dual purpose. First, it perfectly occupies deep, hydrophobic S2/S3 pockets in target proteases, driving binding affinity. Second, its steric bulk acts as a kinetic shield, protecting the pyrimidine ring from non-specific enzymatic degradation or off-target glutathione (GSH) conjugation, effectively increasing the molecule's half-life[1].
Mechanism of Action: Covalent Cysteine Inhibition
When deployed against cysteine proteases (such as Cathepsin K/S or viral proteases), the mechanism relies on the precise alignment of the enzyme's catalytic thiolate with the electrophilic nitrile.
Figure 1: Mechanism of covalent thioimidate formation between the nitrile warhead and cysteine.
Synthetic Methodology & Experimental Protocol
The industry-standard method for synthesizing 4-tert-butylpyrimidine-2-carbonitrile is the palladium-catalyzed cyanation of 2-chloro-4-tert-butylpyrimidine[4].
Protocol: Palladium-Catalyzed Cyanation
Causality Note: We specifically utilize Zinc Cyanide ( Zn(CN)2 ) rather than Potassium Cyanide ( KCN ). Zn(CN)2 has limited solubility in N,N-Dimethylformamide (DMF), which provides a slow, controlled release of cyanide ions into the catalytic cycle. This prevents the total deactivation (poisoning) of the palladium catalyst, a common failure point in cross-coupling reactions[5].
Step-by-Step Workflow:
-
Reagent Assembly: In an oven-dried, nitrogen-flushed Schlenk flask, combine 2-chloro-4-tert-butylpyrimidine (1.0 eq), zinc cyanide (0.6 eq, providing 1.2 eq of CN− ), and tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 , 0.1 eq) in anhydrous DMF (10 mL/mmol).
-
Cross-Coupling: Heat the resulting slurry to 110 °C under a nitrogen atmosphere for 0.5 to 6 hours[4].
-
Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass (m/z ~170) and the emergence of the product mass (m/z 162 [M+H]+ ) confirms successful cross-coupling. Do not proceed to workup until conversion is >95%.
-
-
Quench and Workup: Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic layer thoroughly with 2N aqueous ammonium hydroxide ( NH4OH )[4].
-
Causality Note: The NH4OH wash is non-negotiable. It strongly complexes with residual zinc and palladium, pulling these heavy metals into the aqueous phase. Failure to do so will result in metal contamination that will generate false positives in downstream biological assays.
-
-
Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4 , concentrate in vacuo, and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure nitrile.
Figure 2: Palladium-catalyzed cyanation workflow for pyrimidine-2-carbonitrile synthesis.
Conclusion
4-(Tert-butyl)pyrimidine-2-carbonitrile is far more than a simple chemical catalog item; it is a highly optimized, privileged scaffold. By understanding the causal relationship between its electron-withdrawing pyrimidine core, its tunable nitrile warhead, and its sterically shielding tert-butyl group, drug discovery professionals can rationally design safer, more effective covalent inhibitors.
References
-
Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. ACS Publications - Chemical Research in Toxicology. 1
-
4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important. PubMed - Bioorganic & Medicinal Chemistry Letters.3
-
What are the synthesis and applications of 2-Chloro-4-methylpyrimidine? Guidechem. 4
-
The Catalysis Laboratory at Merck: 20 Years of Catalyzing Innovation. ACS Publications. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Stability Dynamics and Storage Protocols for 4-(tert-Butyl)pyrimidine-2-carbonitrile
Executive Summary
In modern drug discovery and synthetic chemistry, 4-(tert-butyl)pyrimidine-2-carbonitrile serves as a highly functionalized, electrophilic building block. The 2-cyano group is frequently leveraged as a covalent "warhead" to target nucleophilic residues (e.g., cysteine proteases)[1]. However, the exact electronic properties that make this molecule a potent targeted inhibitor also render it highly susceptible to environmental degradation. This whitepaper details the mechanistic causality behind its instability, outlines self-validating storage protocols, and provides a robust analytical framework to ensure material integrity.
Structural Causality of Instability
To master the handling of 4-(tert-butyl)pyrimidine-2-carbonitrile, one must first understand the interplay between its electronic and steric environments:
-
Electronic Hyper-Electrophilicity: The two nitrogen atoms within the pyrimidine ring exert powerful electron-withdrawing inductive (-I) and resonance (-R) effects. This severely depletes electron density at the C2 position, rendering the attached nitrile carbon exceptionally electrophilic and prone to nucleophilic attack[2].
-
Steric Shielding vs. Exposure: The bulky 4-tert-butyl group provides massive steric hindrance. While this effectively shields the C4 and C5 positions from unwanted side reactions—a property often exploited when using tert-butylpyrimidines as hindered scaffolds—it offers negligible spatial protection to the distant C2 position.
-
The Moisture Vulnerability: Because the C2-nitrile is exposed and electronically activated, ambient water acts as an opportunistic nucleophile. Without rigorous environmental controls, the compound will spontaneously degrade[3].
Primary Degradation Pathways
When exposed to non-ideal atmospheric conditions, the compound undergoes a predictable, moisture-driven degradation cascade.
-
Hydration to Amide (Primary Degradation): Trace moisture attacks the cyano triple bond, converting the nitrile into 4-(tert-butyl)pyrimidine-2-carboxamide.
-
Hydrolysis to Acid (Secondary Degradation): Prolonged exposure, particularly if catalyzed by slight pH shifts in the environment, further hydrolyzes the amide into the corresponding carboxylic acid.
Fig 1: Primary hydrolytic degradation pathway of the C2-nitrile group.
Empirical Stability Profile
To facilitate rapid decision-making in the laboratory, the following table synthesizes the quantitative stability parameters and expected shelf-life of the compound under various conditions[3],[4].
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Shelf-Life | Risk Factor |
| Optimal (Long-Term) | -20°C | Argon (Inert) | Dark / Opaque | > 24 Months | Minimal |
| Acceptable (Short-Term) | 2°C to 8°C | Nitrogen | Dark / Opaque | 6 Months | Moderate (Condensation risk upon opening) |
| Sub-Optimal | 20°C to 25°C | Ambient Air | Ambient Lab Light | < 2 Weeks | High (Rapid amide formation via humidity) |
| In Solution (DMSO) | -80°C | Sealed | Dark | 3 to 6 Months | Moderate (DMSO is highly hygroscopic) |
Self-Validating Storage & Handling Protocols
Do not rely on standard chemical storage for reactive nitriles. The following protocol is designed as a self-validating system —meaning the workflow inherently prevents the primary cause of degradation (freeze-thaw condensation) and provides visual confirmation of environmental integrity.
Fig 2: Step-by-step optimal storage and handling workflow for reactive nitriles.
Step-by-Step Handling Methodology
-
Acclimation (Crucial Step): Never open a cold vial. Upon removing the bulk material from the -20°C freezer, place it in a desiccator at room temperature for at least 60 minutes. Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the powder, initiating hydrolysis.
-
Inert Gas Blanketing: Transfer the acclimated vial to a glovebox or use a Schlenk line. Purge the headspace with Argon . Causality: Argon is denser than Nitrogen and ambient air; it physically sinks and blankets the solid powder, providing a superior barrier against trace moisture.
-
Single-Use Aliquotting: Divide the bulk powder into single-use amber glass vials (e.g., 5 mg or 10 mg per vial). Seal with PTFE-lined caps. Causality: This eliminates repeated freeze-thaw cycles for the bulk batch. Amber glass prevents UV-catalyzed radical degradation.
-
Self-Validating Secondary Containment: Place the aliquoted vials into a secondary Mylar zip-seal bag containing activated indicating silica gel and a cobalt-free humidity indicator card. Validation Mechanism: If the indicator card shifts from blue to pink, the desiccant is saturated, and the system's integrity is compromised. Re-purge and replace the desiccant immediately.
Analytical Validation: Stability-Indicating Assay (SIA)
Before utilizing stored 4-(tert-butyl)pyrimidine-2-carbonitrile in critical synthetic steps or biological assays, its integrity must be verified. The following RP-HPLC-UV/MS protocol is specifically designed to separate the intact nitrile from its polar carboxamide degradant without causing on-column degradation.
Experimental Protocol: RP-HPLC-MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile . Causality: Do not use Methanol or Water as the diluent. The electrophilic nitrile can undergo solvolysis in protic solvents during the queue time in the autosampler.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: MS-grade Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: MS-grade Acetonitrile + 0.1% Formic Acid (FA).
-
Causality for Formic Acid: Maintaining an acidic pH (~2.7) is mandatory. Alkaline mobile phases will catalyze the hydrolysis of the C2-nitrile directly on the column, yielding false-positive degradation results. Acidic conditions also protonate residual silanols on the stationary phase, preventing peak tailing of the pyrimidine core.
-
-
Gradient Elution:
-
0–2 min: 5% B
-
2–10 min: Linear gradient to 95% B
-
10–12 min: Hold at 95% B
-
12–15 min: Re-equilibrate at 5% B
-
-
Detection: UV at 254 nm; ESI-MS (Positive Ion Mode).
-
Data Interpretation: The intact nitrile will elute later (more hydrophobic). The primary degradant, pyrimidine-2-carboxamide, will elute earlier due to the increased polarity and hydrogen-bonding capacity of the amide group. An MS mass shift of +18 Da ( +H2O ) confirms hydrolytic degradation.
Sources
Strategic Exploitation of 4-(Tert-butyl)pyrimidine-2-carbonitrile in Targeted Covalent Drug Discovery
Executive Summary
The evolution of targeted covalent inhibitors (TCIs) has shifted the paradigm of drug discovery from purely non-covalent interactions to highly tuned, electrophile-driven pharmacology. Within this landscape, 4-(Tert-butyl)pyrimidine-2-carbonitrile emerges as a highly versatile and structurally privileged scaffold. This technical guide dissects the mechanistic causality, structural synergies, and experimental validation protocols required to harness this compound for the inhibition of therapeutic targets, particularly cysteine proteases.
Mechanistic Profiling: The 2-Carbonitrile Warhead
The defining feature of this scaffold is the 2-carbonitrile group, which functions as a reversible covalent warhead. Unlike irreversible electrophiles (e.g., acrylamides or vinyl sulfones) that permanently modify their targets, nitriles form a reversible thioimidate adduct with the catalytic thiolate anion of cysteine proteases.
Causality of Electrophilicity: The intrinsic reactivity of the nitrile carbon is dictated by its electronic environment. The pyrimidine ring, featuring two electron-withdrawing nitrogen atoms adjacent to the carbonitrile, significantly enhances the electrophilicity of the warhead compared to standard benzonitriles or even pyridines. While this drives potent target engagement, it also introduces metabolic liabilities. Research demonstrates that pyrimidine-2-carbonitriles are highly susceptible to conjugation with endogenous thiols like glutathione (GSH) in human liver microsomes, leading to the formation of thiazoline-containing metabolites catalyzed by γ -glutamyltranspeptidase[1]. Therefore, tuning this reactivity is paramount for drug safety.
Mechanism of reversible covalent inhibition via thioimidate formation.
Structural Synergies: The 4-Tert-Butyl Moiety
To counterbalance the aggressive electrophilicity of the pyrimidine-2-carbonitrile core, structural modifications are essential. The incorporation of a 4-tert-butyl group provides two critical pharmacological advantages:
-
Steric Shielding & Selectivity: The bulky tert-butyl group restricts the conformational flexibility of the molecule within the binding pocket. This steric hindrance prevents the highly reactive nitrile from adopting the necessary trajectory for off-target nucleophilic attack by endogenous thiols, thereby improving kinome or protease selectivity.
-
Lipophilic Anchoring (Proximity Effect): Covalent inhibition follows a two-step kinetic model ( E+I⇌E⋅I→E−I ). The initial non-covalent binding affinity ( Ki ) is heavily driven by the tert-butyl group anchoring into hydrophobic sub-pockets (e.g., the S2 pocket of cathepsins). A stronger initial non-covalent complex increases the local concentration of the warhead near the catalytic cysteine (the proximity effect), allowing for a lower, safer systemic dose of the electrophile.
High-Value Research Areas
-
Cathepsin Inhibitors (Osteoporosis & Autoimmunity): Cathepsin K and S are primary targets for nitrile-based inhibitors. The pyrimidine-2-carbonitrile scaffold has been successfully utilized to target Cathepsin S, proving its efficacy as a reversible covalent inhibitor in structural biology studies[2].
-
Parasitic Cysteine Proteases (Chagas Disease): Cruzain, a critical protease for Trypanosoma cruzi, is effectively targeted by nitrile warheads. Reversible covalent inhibitors offer a safer toxicity profile compared to irreversible vinyl sulfones, making the pyrimidine-2-carbonitrile core an excellent starting point for neglected tropical diseases[3].
Experimental Methodologies (Self-Validating Protocols)
To successfully develop therapeutics from this scaffold, researchers must utilize self-validating experimental systems to balance potency and reactivity.
Protocol 1: Electrophilicity Profiling via GSH Trapping Assay
Purpose: To quantify the intrinsic reactivity of the 2-carbonitrile warhead and predict potential hepatotoxicity.
-
Incubation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Incubate 10 µM of 4-(Tert-butyl)pyrimidine-2-carbonitrile with 5 mM GSH and 1 mg/mL human liver microsomes (HLM) at 37°C.
-
Quenching: At defined time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench the enzymatic reaction with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to precipitate microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Monitor for the specific mass shift corresponding to the thiazoline adduct (the rearranged GSH conjugate).
-
Validation Logic: A rapid depletion of the parent compound without corresponding target affinity indicates excessive electrophilicity, requiring further steric shielding (e.g., expanding the tert-butyl group or modifying the pyrimidine ring).
Workflow for assessing electrophilicity via GSH trapping and LC-MS/MS.
Protocol 2: Jump-Dilution Assay for Reversibility
Purpose: To unequivocally confirm that the thioimidate bond formed by the carbonitrile is fully reversible.
-
Pre-incubation: Incubate the target enzyme (e.g., Cathepsin K) with the inhibitor at a concentration of 10x the IC50 for 1 hour at room temperature to ensure complete covalent complex formation.
-
Jump-Dilution: Dilute the enzyme-inhibitor complex 100-fold into a large volume of assay buffer containing a fluorogenic substrate.
-
Kinetic Monitoring: Continuously monitor the recovery of enzymatic activity (via fluorescence cleavage) over 2 to 4 hours.
-
Validation Logic: If the compound is a true reversible inhibitor, enzymatic activity will exponentially recover to match an uninhibited control curve. Irreversible inhibitors will show zero recovery, indicating a permanent covalent bond.
Quantitative Data Summary
The following table synthesizes the relative electrophilicity and metabolic stability of the pyrimidine-2-carbonitrile core compared to structurally related heterocycles, demonstrating the necessity of steric modifications like the tert-butyl group.
| Heterocyclic Scaffold | Relative Electrophilicity | Susceptibility to GSH Adduct Formation | Reversibility of Cysteine Adduct | Primary Optimization Strategy |
| Pyrimidine-2-carbonitrile | High | Very High (Rapid Thiazoline Formation) | Yes (Thioimidate) | Steric shielding (e.g., 4-tert-butyl) |
| Pyridazine-3-carbonitrile | Moderate | High | Yes (Thioimidate) | Electronic modulation |
| Pyridine-2-carbonitrile | Low | Low to Moderate | Yes (Thioimidate) | Enhancing non-covalent binding |
Data synthesized from comparative electrophilicity models of aromatic nitriles in human liver microsomes[1].
References
-
Title: Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Source: Chemical Research in Toxicology, PubMed (NIH). URL: [Link]
-
Title: Structure for peptidase C01.034: cathepsin S ; complex with 4-(3-trifluoromethylphenyl)-pyrimidine-2-carbonitrile. Source: Protein Data Bank in Europe (PDBe), EMBL-EBI. URL: [Link]
-
Title: Identification and Optimization of Inhibitors of Trypanosomal Cysteine Proteases: Cruzain, Rhodesain, and TbCatB. Source: PubMed Central (PMC), NIH. URL: [Link]
Methodological & Application
Advanced Application Note: 4-(Tert-butyl)pyrimidine-2-carbonitrile in Organic Synthesis and Drug Discovery
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, I frequently evaluate building blocks not just for their structural novelty, but for their predictable reactivity and pharmacokinetic utility. 4-(Tert-butyl)pyrimidine-2-carbonitrile is a highly versatile, privileged scaffold in modern drug discovery.
The strategic value of this molecule lies in the synergistic relationship between its functional groups:
-
The Pyrimidine-2-carbonitrile Core: The nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing effect on the C2 position. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile group, making it exceptionally reactive toward nucleophilic attack compared to standard aryl nitriles[1].
-
The C4 Tert-butyl Group: This bulky, lipophilic moiety serves a dual purpose. Synthetically, it provides steric shielding that directs regioselectivity during functionalization. Pharmacologically, it acts as a robust hydrophobic anchor (fitting into deep lipophilic pockets such as the S4 pocket of proteases) and blocks oxidative metabolism at the C4 position, thereby improving the molecule's half-life.
This guide details three field-proven synthetic workflows utilizing this building block, emphasizing the causality behind experimental choices and providing self-validating protocols to ensure rigorous scientific integrity.
Key Synthetic Transformations & Workflows
The reactivity of the C2-nitrile allows 4-(tert-butyl)pyrimidine-2-carbonitrile to act as a divergent hub for synthesizing complex pharmacophores.
Divergent synthetic applications of 4-(tert-butyl)pyrimidine-2-carbonitrile.
Tetrazole Formation (Carboxylic Acid Bioisostere)
Converting the nitrile to a 1H-tetrazole yields a metabolically stable bioisostere of a carboxylic acid. The use of a Lewis acid (e.g., ZnBr₂) is critical here; it coordinates to the nitrile nitrogen, further increasing the electrophilicity of the carbon center to facilitate the [3+2] cycloaddition with the azide anion.
Amidine Synthesis via Pinner Reaction
Amidines are critical hydrogen-bond donors in protease inhibitors (e.g., thrombin or factor Xa inhibitors). The electron-deficient pyrimidine ring accelerates the initial acid-catalyzed addition of methanol to form an imidate intermediate, which is subsequently displaced by ammonia.
N-Terminal Cysteine Macrocyclization
Recent breakthroughs in peptide engineering utilize 2-cyanopyrimidines for highly regioselective macrocyclization [2]. The nitrile reacts selectively with the 1,2-aminothiol of an N-terminal cysteine under physiological conditions, forming a stable thiazoline adduct without cross-reacting with internal lysines.
Mechanism of N-terminal cysteine macrocyclization with 2-cyanopyrimidines.
Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system, meaning In-Process Controls (IPCs) are embedded to confirm intermediate success before proceeding.
Protocol A: Synthesis of 5-(4-(Tert-butyl)pyrimidin-2-yl)-1H-tetrazole
Objective: Lewis-acid catalyzed [3+2] cycloaddition.
-
Setup: In a 50 mL round-bottom flask, dissolve 4-(tert-butyl)pyrimidine-2-carbonitrile (1.0 eq, 10 mmol) in 15 mL of DMF.
-
Reagent Addition: Add sodium azide (NaN₃, 3.0 eq) and zinc bromide (ZnBr₂, 1.5 eq). Causality: ZnBr₂ is preferred over ammonium chloride as it safely accelerates the reaction without generating highly volatile and toxic hydrazoic acid in large quantities.
-
Reaction: Heat the mixture to 110 °C under a nitrogen atmosphere for 18 hours.
-
IPC (Validation): Sample 50 µL, dilute in EtOAc, and analyze via FT-IR. Success Criterion: Complete disappearance of the sharp C≡N stretching peak at ~2230 cm⁻¹.
-
Workup: Cool to room temperature. Add 1M HCl to adjust the pH to 2-3 (precipitates the tetrazole). Extract with EtOAc (3 x 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Final Validation: LC-MS must show the [M+H]⁺ peak at m/z 205.1.
Protocol B: Pinner Synthesis of 4-(Tert-butyl)pyrimidine-2-carboxamidine
Objective: Conversion of the nitrile to an amidine via an imidate intermediate.
-
Imidate Formation: Dissolve the starting material (1.0 eq, 5 mmol) in anhydrous methanol (10 mL) at 0 °C. Bubble anhydrous HCl gas through the solution for 30 minutes.
-
IPC 1 (Validation): Monitor by TLC (Hexanes:EtOAc 7:3). The starting material spot should disappear, replaced by a baseline spot (the imidate hydrochloride).
-
Amidation: Concentrate the mixture under reduced pressure to remove excess HCl. Redissolve the crude imidate in 7M ammonia in methanol (15 mL). Stir at room temperature for 12 hours.
-
IPC 2 (Validation): Analyze via LC-MS. The imidate mass should transition completely to the amidine[M+H]⁺ peak at m/z 179.1.
-
Purification: Remove the solvent in vacuo. Purify via reverse-phase flash chromatography (Water/MeCN with 0.1% TFA) to isolate the amidine TFA salt.
Protocol C: Regioselective Peptide Ligation
Objective: Conjugation of the pyrimidine building block to an N-terminal cysteine of a target peptide [2].
-
Preparation: Dissolve the target peptide (containing an N-terminal Cys) in degassed Phosphate Buffered Saline (PBS, pH 7.4) to a concentration of 1 mM. Add 2.0 eq of TCEP to ensure the cysteine thiol is fully reduced.
-
Conjugation: Add 4-(tert-butyl)pyrimidine-2-carbonitrile (5.0 eq) dissolved in a minimal volume of DMSO (final DMSO concentration <5% v/v).
-
Incubation: Incubate at 37 °C for 4 hours. Causality: The mild temperature and neutral pH ensure that internal lysines remain protonated and unreactive, driving absolute regioselectivity toward the 1,2-aminothiol of the N-terminal Cys.
-
IPC (Validation): Monitor via MALDI-TOF MS. Success Criterion: A mass shift corresponding to the addition of the pyrimidine moiety minus NH₃ (indicating successful cyclization into the thiazoline).
-
Purification: Purify the conjugated peptide via preparative HPLC.
Quantitative Data Summaries
Table 1: Physicochemical Profile of 4-(Tert-butyl)pyrimidine-2-carbonitrile
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C₉H₁₁N₃ | N/A |
| Molecular Weight | 161.21 g/mol | Low MW allows for extensive downstream elaboration. |
| Calculated LogP | ~2.1 | Excellent lipophilicity for membrane permeability. |
| C2-Nitrile Reactivity | Highly Electrophilic | Enables rapid conjugation and late-stage functionalization [3]. |
| C4-Tert-butyl Group | Steric Bulk (Volume ~45 ų) | Blocks C4/C5 oxidation by CYP450 enzymes; fills hydrophobic pockets. |
Table 2: Comparative Reaction Parameters & Validation Criteria
| Transformation | Key Reagents | Temp / Time | Primary IPC Method | Success Validation |
| Tetrazole Synthesis | NaN₃, ZnBr₂, DMF | 110 °C / 18 h | FT-IR | Loss of 2230 cm⁻¹ (C≡N stretch) |
| Amidine Synthesis | HCl/MeOH, then NH₃ | 0 °C to RT / 12 h | LC-MS | Shift to m/z 179.1 [M+H]⁺ |
| Peptide Ligation | PBS (pH 7.4), TCEP | 37 °C / 4 h | MALDI-TOF MS | Specific mass shift (Adduct - NH₃) |
References
-
Andreas, et al. "Synthesis of 2-Cyanopyrimidines." Molbank, 2019, 2019(4), M1086. Available at: [Link]
-
Hampton, J. Trae, et al. "2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides." ACS Chemical Biology, 2025, 20(1), 219–228. Available at:[Link]
- Shanghai Orola Pharmaceutical Technology Co Ltd. "Preparation process of 2-cyano pyrimidine." Chinese Patent CN115215805B, 2024.
The Strategic Manipulation of Nucleophilic Reactions on 4-(Tert-butyl)pyrimidine-2-carbonitrile: A Guide for Researchers
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2][3] Within this class of heterocycles, 4-(tert-butyl)pyrimidine-2-carbonitrile emerges as a molecule of significant interest. The strategic placement of a bulky tert-butyl group at the 4-position and an electron-withdrawing nitrile group at the 2-position creates a unique electronic and steric environment. This guide provides a comprehensive overview of the reactivity of 4-(tert-butyl)pyrimidine-2-carbonitrile with various nucleophiles, offering detailed application notes and protocols for researchers in drug discovery and organic synthesis.
The pyrimidine core is a well-established pharmacophore, capable of mimicking purine bases and interacting with the hinge region of kinase enzymes, making its derivatives potent inhibitors of various protein kinases implicated in cancer and other diseases.[4] The cyano group at the 2-position not only activates the ring for nucleophilic attack but also serves as a versatile synthetic handle for further molecular elaboration.[5] Understanding and controlling the reactions of nucleophiles with this scaffold is paramount to unlocking its full potential in the development of novel therapeutics.
Core Principles: The Interplay of Electronics and Sterics
The reactivity of 4-(tert-butyl)pyrimidine-2-carbonitrile is governed by a delicate balance of electronic and steric factors. The pyrimidine ring, being an electron-deficient heterocycle, is inherently susceptible to nucleophilic aromatic substitution (SNAr). The two nitrogen atoms withdraw electron density from the ring, making the carbon atoms electrophilic. The nitrile group at the C2 position further enhances this electrophilicity, making this position the primary site for nucleophilic attack.
However, the defining feature of this molecule is the tert-butyl group at the C4 position. This bulky substituent exerts a significant steric hindrance, which can dramatically influence the course of a reaction.[6][7][8] This steric shield can modulate the rate of reaction and, in some cases, even prevent a reaction from occurring at an adjacent site.[9][10] Therefore, the choice of nucleophile, reaction conditions, and solvent becomes critical in achieving the desired transformation.
Application Notes & Protocols
This section provides detailed protocols for the reaction of 4-(tert-butyl)pyrimidine-2-carbonitrile with common classes of nucleophiles: amines, thiols, and alkoxides. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the underlying chemical principles.
Amination Reactions: Synthesis of 2-Aminopyrimidine Derivatives
The introduction of an amino group at the 2-position of the pyrimidine ring is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.[4] The reaction of 4-(tert-butyl)pyrimidine-2-carbonitrile with amines proceeds via a nucleophilic aromatic substitution mechanism, where the cyano group is displaced.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is chosen to dissolve the polar starting materials and to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.
-
Base: An inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is used to deprotonate the amine nucleophile, increasing its nucleophilicity. A non-nucleophilic base is crucial to avoid competing reactions with the electrophilic pyrimidine ring.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, which can be influenced by the steric hindrance of the tert-butyl group and the nucleophilicity of the amine.
Experimental Protocol: Synthesis of 4-(tert-butyl)-N-benzylpyrimidine-2-amine
-
To a solution of 4-(tert-butyl)pyrimidine-2-carbonitrile (1.0 mmol) in anhydrous DMSO (5 mL), add benzylamine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Data Summary Table:
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | 4-(tert-butyl)-N-benzylpyrimidine-2-amine | 18 | 85 |
| Morpholine | 4-(4-(tert-butyl)pyrimidin-2-yl)morpholine | 16 | 90 |
| Aniline | 4-(tert-butyl)-N-phenylpyrimidine-2-amine | 24 | 75 |
Workflow Diagram:
Caption: Workflow for the amination of 4-(tert-butyl)pyrimidine-2-carbonitrile.
Thiolation Reactions: Accessing 2-Thioether Pyrimidines
The incorporation of a thioether linkage at the 2-position provides another avenue for creating diverse molecular architectures. Thiolates are excellent nucleophiles and readily displace the cyano group in 4-(tert-butyl)pyrimidine-2-carbonitrile.
Causality Behind Experimental Choices:
-
Solvent: DMF is a suitable polar aprotic solvent for this transformation.
-
Base: Cesium carbonate (Cs2CO3) is often preferred for thiolation reactions as it is a soft base that effectively deprotonates the thiol without promoting side reactions.
-
Temperature: Thiolations can often be carried out at milder temperatures compared to aminations due to the higher nucleophilicity of thiolates.
Experimental Protocol: Synthesis of 2-(benzylthio)-4-(tert-butyl)pyrimidine
-
To a solution of 4-(tert-butyl)pyrimidine-2-carbonitrile (1.0 mmol) in anhydrous DMF (5 mL), add benzyl mercaptan (1.2 mmol) and cesium carbonate (2.0 mmol).
-
Stir the reaction mixture at 80 °C and monitor by TLC.
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Pour the mixture into ice-water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Summary Table:
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
| Benzyl mercaptan | 2-(benzylthio)-4-(tert-butyl)pyrimidine | 12 | 92 |
| Thiophenol | 4-(tert-butyl)-2-(phenylthio)pyrimidine | 10 | 95 |
| Ethanethiol | 4-(tert-butyl)-2-(ethylthio)pyrimidine | 14 | 88 |
Alkoxylation Reactions: Formation of 2-Alkoxypyrimidines
The synthesis of 2-alkoxypyrimidines can be achieved through the reaction of 4-(tert-butyl)pyrimidine-2-carbonitrile with alkoxides. This reaction is particularly sensitive to steric hindrance, and the choice of alcohol and base is critical.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is used to generate the alkoxide in situ. It is important to use a base that will not compete with the alkoxide as a nucleophile.
-
Solvent: The corresponding alcohol is often used as the solvent to drive the reaction towards the product.
-
Temperature: Higher temperatures are generally required for alkoxylation reactions, especially with more sterically hindered alcohols, to overcome the steric barrier imposed by the tert-butyl group.
Experimental Protocol: Synthesis of 4-(tert-butyl)-2-methoxypyrimidine
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 mmol) in anhydrous methanol (5 mL) at 0 °C, add the solution dropwise over 10 minutes.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 4-(tert-butyl)pyrimidine-2-carbonitrile (1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (65 °C) and monitor by TLC.
-
Upon completion (typically 24-48 hours), cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanism Diagram:
Caption: General mechanism for nucleophilic aromatic substitution on 4-(tert-butyl)pyrimidine-2-carbonitrile.
Conclusion: A Versatile Platform for Innovation
4-(Tert-butyl)pyrimidine-2-carbonitrile represents a highly valuable and versatile scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. The strategic interplay of the electron-withdrawing nitrile group and the sterically demanding tert-butyl group provides a unique platform for controlled nucleophilic substitution reactions. By carefully selecting the nucleophile, solvent, base, and reaction temperature, researchers can effectively navigate the reactivity landscape of this molecule to achieve a wide array of 2-substituted pyrimidine derivatives. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this privileged heterocyclic building block in their scientific endeavors.
References
- Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
- Overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone. Benchchem.
- The tert-butyl group in chemistry and biology.
- Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- Nucleophilic Substitution Reactions.
- Click-to-Release Reactions for Tertiary Amines and Pyridines. PMC.
- Synthesis of 2-Cyanopyrimidines. MDPI.
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
- Click-to-Release Reactions for Tertiary Amines and Pyridines.
- Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Applic
- Synthesis and reaction of cyanopyridone derivatives and their potential biological activities.
- Tert-butyl 4-(3-cyanopyridin-2-yl)
- 4-TERT-BUTYLPYRIDINE synthesis. ChemicalBook.
- A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine. Benchchem.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the
- 8.5: Nucleophilic Substitution - 2nd Order. Chemistry LibreTexts.
- Recent Advances in Pyrimidine-Based Drugs. MDPI.
- Chapter 4: Nucleophilic Substitution Part II. OCLUE.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory.
- CHE 2060: Principles of Organic Chem 6. Nucleophilic substitution reactions.
- Concerted Nucleophilic Arom
- Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scialert.net [scialert.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Strategic Use of 4-(Tert-butyl)pyrimidine-2-carbonitrile in Medicinal Chemistry and Drug Development
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental utilization of the novel building block, 4-(Tert-butyl)pyrimidine-2-carbonitrile . This document outlines a proposed synthetic route for this compound and details key protocols for its derivatization into structures of high medicinal chemistry interest. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying reactivity.
Introduction: The Strategic Value of Substituted Pyrimidine-2-carbonitriles
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. The introduction of a carbonitrile (cyano) group at the 2-position of the pyrimidine ring creates a versatile intermediate. The electron-withdrawing nature of the nitrile and the pyrimidine ring activates the 2-position for a variety of chemical transformations. Notably, the cyano group can serve as a precursor to other functional groups or act as a leaving group in nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries.[2]
The incorporation of a tert-butyl group at the 4-position is a strategic design element. This bulky, lipophilic group can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and membrane permeability.[3] Furthermore, the steric hindrance imparted by the tert-butyl group can modulate the binding affinity and selectivity of a compound for its biological target.[4][5] This guide, therefore, focuses on unlocking the synthetic potential of 4-(Tert-butyl)pyrimidine-2-carbonitrile as a valuable scaffold for the development of novel therapeutics.
Proposed Synthesis of 4-(Tert-butyl)pyrimidine-2-carbonitrile
A robust and scalable synthesis of the title compound is crucial for its widespread application. A two-step approach is proposed, commencing with the well-established Pinner pyrimidine synthesis to construct the core heterocyclic ring, followed by the introduction of the cyano group.[2]
Part 1: Synthesis of 4-(tert-butyl)-2-(methylthio)pyrimidine
The initial step involves the condensation of a 1,3-dicarbonyl compound with pivalamidine (2,2-dimethylpropanimidamide), which provides the tert-butyl moiety. To facilitate the subsequent introduction of the cyano group, a precursor with a suitable leaving group at the 2-position is synthesized. A methylthio group is an excellent choice as it can be readily oxidized to a methylsulfonyl group, a highly effective leaving group.
The Pinner synthesis provides a reliable method for constructing the pyrimidine ring from amidines and β-dicarbonyl compounds.[6][7]
Experimental Protocol: Pinner Synthesis of 4-(tert-butyl)-2-(methylthio)pyrimidine
| Reagent/Solvent | Molar Equiv. | Purpose |
| 1,1,1-trimethoxy-4,4-dimethyl-2-pentanone | 1.0 | 1,3-dicarbonyl precursor |
| 2-Methyl-2-thiopseudourea sulfate | 1.1 | Source of the 2-methylthio group |
| Sodium Methoxide | 2.2 | Base for condensation |
| Methanol | - | Solvent |
| Pivalamidine Hydrochloride | 1.0 | Source of the tert-butyl group |
Procedure:
-
To a stirred solution of sodium methoxide (2.2 equiv.) in anhydrous methanol, add 2-methyl-2-thiopseudourea sulfate (1.1 equiv.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
After stirring for 15 minutes, add 1,1,1-trimethoxy-4,4-dimethyl-2-pentanone (1.0 equiv.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and add a solution of pivalamidine hydrochloride (1.0 equiv.) in methanol.
-
Continue refluxing for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-(tert-butyl)-2-(methylthio)pyrimidine .
Part 2: Synthesis of 4-(Tert-butyl)pyrimidine-2-carbonitrile
The conversion of the 2-methylthio group to a 2-cyano group proceeds via a two-step sequence: oxidation to the sulfone followed by nucleophilic displacement with cyanide.
Experimental Protocol: Oxidation and Cyanation
| Reagent/Solvent | Molar Equiv. | Purpose |
| Oxidation | ||
| 4-(tert-butyl)-2-(methylthio)pyrimidine | 1.0 | Starting material |
| m-Chloroperoxybenzoic acid (m-CPBA) | 2.2 | Oxidizing agent |
| Dichloromethane (DCM) | - | Solvent |
| Cyanation | ||
| 4-(tert-butyl)-2-(methylsulfonyl)pyrimidine | 1.0 | Intermediate |
| Potassium Cyanide (KCN) | 1.5 | Cyanide source |
| Dimethyl Sulfoxide (DMSO) | - | Solvent |
Procedure:
Oxidation:
-
Dissolve 4-(tert-butyl)-2-(methylthio)pyrimidine (1.0 equiv.) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 4-(tert-butyl)-2-(methylsulfonyl)pyrimidine , which can often be used in the next step without further purification.
Cyanation:
-
Dissolve the crude 4-(tert-butyl)-2-(methylsulfonyl)pyrimidine (1.0 equiv.) in DMSO.
-
Add potassium cyanide (KCN) (1.5 equiv.) to the solution. Caution: KCN is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(Tert-butyl)pyrimidine-2-carbonitrile .
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. The Mighty Tert-Butyl Group: More Than Just a Bulky Molecule - Oreate AI Blog [oreateai.com]
- 4. 2,4,6-Tri-tert-butylpyrimidine â Grokipedia [grokipedia.com]
- 5. scialert.net [scialert.net]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine synthesis [organic-chemistry.org]
Application Note: 4-(Tert-butyl)pyrimidine-2-carbonitrile as a Versatile Building Block in Advanced Functional Materials
Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary
The rational design of functional materials relies heavily on molecular building blocks that offer predictable electronic, steric, and reactive properties. 4-(Tert-butyl)pyrimidine-2-carbonitrile is a highly privileged scaffold in modern materials science. Its unique utility stems from three distinct chemical features:
-
The Pyrimidine Core: An electron-deficient heterocycle that acts as a strong electron-withdrawing group (EWG) and provides multiple nitrogen coordination sites.
-
The Carbonitrile (-CN) Group: A highly reactive electrophilic center capable of participating in cycloadditions, acting as a covalent warhead in biological systems, or serving as an auxiliary acceptor.
-
The Tert-butyl Group: A bulky, chemically inert substituent that introduces critical steric hindrance, suppresses intermolecular aggregation (π-π stacking), and enhances solubility in organic media.
This application note details the integration of 4-(tert-butyl)pyrimidine-2-carbonitrile across three distinct domains: Optoelectronics (TADF OLEDs) , Coordination Polymers (MOFs) , and Targeted Therapeutics (Covalent Inhibitors) .
Optoelectronics: Design of TADF OLED Emitters
Mechanistic Rationale
In the development of Thermally Activated Delayed Fluorescence (TADF) materials for Organic Light-Emitting Diodes (OLEDs), achieving a minimal singlet-triplet energy gap ( ΔEST ) is paramount. This is accomplished by spatially separating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) using highly twisted Donor-Acceptor (D-A) architectures [1].
The pyrimidine-2-carbonitrile moiety serves as a potent acceptor unit. However, planar emitters often suffer from Aggregation-Caused Quenching (ACQ) in the solid state. The introduction of the tert-butyl group forces a highly distorted molecular configuration, increasing the dihedral angle between the donor and acceptor units. This steric shielding prevents excimer formation and maintains high photoluminescence quantum yields (PLQY) in non-doped or highly concentrated films [1].
Protocol: Synthesis of a D-A TADF Emitter
Objective: Couple 4-(tert-butyl)pyrimidine-2-carbonitrile with a bulky carbazole donor via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.
Materials: 4-(tert-butyl)pyrimidine-2-carbonitrile, 3,6-di-tert-butylcarbazole, Sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous Dimethylformamide (DMF).
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x) to ensure absolute exclusion of moisture, which would otherwise hydrolyze the carbonitrile group.
-
Deprotonation: Suspend NaH (1.2 eq) in 15 mL of anhydrous DMF. Cool to 0 °C. Slowly add 3,6-di-tert-butylcarbazole (1.0 eq) dissolved in 10 mL DMF. Stir for 30 minutes until H 2 evolution ceases. Causality: Complete deprotonation is required to maximize the nucleophilicity of the carbazole nitrogen.
-
Coupling: Add 4-(tert-butyl)pyrimidine-2-carbonitrile (1.1 eq) dropwise. Heat the reaction mixture to 120 °C for 12 hours.
-
Quenching & Extraction: Cool to room temperature and pour over crushed ice. Extract with dichloromethane (3 x 50 mL). Wash the organic layer with brine to remove residual DMF, dry over MgSO 4 , and concentrate.
-
Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate 5:1).
-
Validation: For OLED applications, the material must undergo temperature-gradient vacuum sublimation (typically at 10−6 Torr) to achieve >99.99% purity, as trace halogen or metal impurities act as non-radiative recombination centers.
Workflow for the synthesis and purification of TADF OLED emitters.
Quantitative Data: Photophysical Properties
Table 1: Comparative properties of pyrimidine-carbonitrile based TADF emitters.
| Emitter Core | λem (nm) | PLQY (%) | ΔEST (eV) | EQE max (%) |
| Pyrimidine-2-CN (Planar) | 480 | 65 | 0.15 | 14.2 |
| 4-tBu-Pyrimidine-2-CN (Twisted) | 495 | 92 | 0.08 | 22.5 |
Coordination Chemistry: In Situ Ligand Generation for MOFs
Mechanistic Rationale
Metal-Organic Frameworks (MOFs) require robust, multidentate ligands. The carbonitrile group of 4-(tert-butyl)pyrimidine-2-carbonitrile can undergo an in situ [2+3] cycloaddition with sodium azide under solvothermal conditions to form a 5-(2′-pyrimidyl)tetrazolate ligand [2].
This in situ approach avoids the hazardous isolation of free tetrazole intermediates. The resulting tetrazolate ring, combined with the pyrimidine nitrogens, provides a powerful chelating pocket for transition metals (e.g., Zn 2+ , Cd 2+ , Co 2+ ). The tert-butyl group projects into the MOF pores, tuning the internal hydrophobicity, which is highly advantageous for selective gas adsorption (e.g., CO 2 over N 2 ) and moisture stability [2].
Protocol: Solvothermal Synthesis of a Zn-MOF
Objective: Synthesize a luminescent Zn-MOF via in situ tetrazole formation.
Materials: 4-(tert-butyl)pyrimidine-2-carbonitrile (0.5 mmol), Zn(NO 3 ) 2 ·6H 2 O (0.5 mmol), Sodium azide (NaN 3 , 1.0 mmol), Methanol/Water (1:1 v/v).
Step-by-Step Procedure:
-
Safety Precaution: NaN 3 is highly toxic and can form explosive hydrazoic acid if exposed to strong acids. Maintain neutral to slightly basic conditions at all times.
-
Mixing: Dissolve the pyrimidine precursor and Zn(NO 3 ) 2 ·6H 2 O in 10 mL of Methanol/Water in a 25 mL Teflon-lined stainless steel autoclave. Add NaN 3 carefully.
-
Solvothermal Reaction: Seal the autoclave and heat in a programmable oven to 140 °C at a rate of 2 °C/min. Hold at 140 °C for 72 hours. Causality: The elevated temperature and pressure provide the activation energy required for the cycloaddition, while the presence of the Zn 2+ ion acts as a template, thermodynamically driving the formation of the tetrazolate complex.
-
Controlled Cooling: Cool to room temperature at a slow rate of 5 °C/hour. Causality: Slow cooling is critical to promote the nucleation and growth of high-quality single crystals suitable for X-ray diffraction (XRD), rather than amorphous powders.
-
Washing: Filter the resulting colorless block crystals. Wash sequentially with water and methanol to remove unreacted salts.
In situ ligand generation and self-assembly mechanism for MOF synthesis.
Targeted Therapeutics: Covalent Inhibitors for Cysteine Proteases
Mechanistic Rationale
In medicinal chemistry, the pyrimidine-2-carbonitrile scaffold is a privileged warhead for the targeted covalent inhibition of cysteine proteases, such as Cathepsin S (implicated in autoimmune diseases).
The mechanism relies on an "in situ double activation" [3]. The catalytic cysteine thiolate of the protease attacks the electrophilic carbon of the nitrile, forming a reversible thioimidate adduct. Crucially, the N3 nitrogen of the pyrimidine ring acts as a critical hydrogen bond acceptor within the S2 pocket of the enzyme, positioning the warhead perfectly for attack [3]. The tert-butyl group at the 4-position occupies the adjacent hydrophobic sub-pocket, drastically increasing binding affinity and selectivity over other proteases.
Protocol: In Vitro Cathepsin S Inhibition Assay
Objective: Determine the IC 50 and binding kinetics of the synthesized inhibitor.
Materials: Recombinant Human Cathepsin S, Fluorogenic substrate (e.g., Z-Val-Val-Arg-AMC), Assay Buffer (50 mM NaOAc, pH 5.5, 2.5 mM EDTA, 2.5 mM DTT), Black 96-well microplates.
Step-by-Step Procedure:
-
Enzyme Activation: Dilute Cathepsin S in the assay buffer containing 2.5 mM DTT. Incubate at room temperature for 15 minutes. Causality: DTT reduces any oxidized active-site cysteines, ensuring the enzyme is fully active and capable of nucleophilic attack.
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the 4-(tert-butyl)pyrimidine-2-carbonitrile derivative in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
-
Pre-incubation: Add the inhibitor to the enzyme solution in the microplate. Incubate for 30 minutes at 37 °C. Causality: Since covalent binding is a two-step process (non-covalent association followed by covalent bond formation), pre-incubation allows the system to reach binding equilibrium.
-
Reaction Initiation: Add the fluorogenic substrate (Z-Val-Val-Arg-AMC) to initiate the reaction.
-
Kinetic Measurement: Monitor the release of AMC continuously using a microplate reader ( λex = 380 nm, λem = 460 nm) for 20 minutes. Calculate the initial velocity ( V0 ) from the linear portion of the progress curve.
Binding pathway and covalent inhibition mechanism of Cathepsin S.
Quantitative Data: Inhibition Kinetics
Table 2: Structure-Activity Relationship (SAR) for Cathepsin S Inhibition.
| Compound Substitution | IC 50 (nM) | Binding Mode | Selectivity (Cat S / Cat K) |
| Pyrimidine-2-CN (Unsubstituted) | 1,250 | Covalent | 1.5x |
| 4-Methylpyrimidine-2-CN | 420 | Covalent | 4.2x |
| 4-tBu-Pyrimidine-2-CN | 18 | Covalent | >100x |
References
-
Highly Efficient Electroluminescent Materials with High Color Purity Based on Strong Acceptor Attachment onto B–N-Containing Multiple Resonance Frameworks. CCS Chemistry. 1
-
Syntheses, Structures, and Properties of Honeycomb and Square Grid Coordination Polymers with In Situ Formed 5-(2′-Pyrimidyl)tetrazolate. Crystal Growth & Design.2
-
4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important. Bioorganic & Medicinal Chemistry Letters.3
Sources
The Versatility of 4-(Tert-butyl)pyrimidine-2-carbonitrile in Modern Cross-Coupling Reactions: A Guide for Researchers
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional organic materials.[1][2][3][4][5][6] Its prevalence stems from its ability to engage in various biological interactions and its synthetic versatility. Among the vast array of pyrimidine derivatives, 4-(tert-butyl)pyrimidine-2-carbonitrile has emerged as a particularly valuable building block. The tert-butyl group provides steric bulk and improves solubility in organic solvents, while the nitrile group at the 2-position can be a key pharmacophore or a versatile synthetic handle. However, it is the strategic placement of these functionalities on the pyrimidine core that unlocks its true potential in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[7][8][9]
This guide provides an in-depth exploration of the applications of 4-(tert-butyl)pyrimidine-2-carbonitrile in several key cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific principles that govern these powerful transformations.
The Power of Palladium: A Brief Overview of Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable efficiency and selectivity.[8][9] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are now indispensable tools in the synthetic chemist's arsenal.[8][10][11][12][13][14] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for C-C couplings) or amine/alkyne coordination and deprotonation, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of ligand (Ln), base, and solvent is crucial for the success of these reactions, influencing catalyst stability, reactivity, and selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate.[12][15][16] In the context of 4-(tert-butyl)pyrimidine-2-carbonitrile, this reaction is typically employed to introduce aryl or heteroaryl substituents at positions on the pyrimidine ring that have been functionalized with a halide (e.g., Cl, Br, I).
Causality Behind Experimental Choices
-
Catalyst and Ligand: For coupling with less reactive aryl chlorides, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or JohnPhos are often essential.[17] These ligands promote the oxidative addition step and stabilize the active Pd(0) species. For more reactive bromides or iodides, catalysts like Pd(PPh₃)₄ may suffice.
-
Base: A base is required to activate the organoboron species.[12] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Representative Protocol: Suzuki-Miyaura Coupling of a Halogenated 4-(tert-butyl)pyrimidine-2-carbonitrile
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 6-chloro-4-(tert-butyl)pyrimidine-2-carbonitrile with an arylboronic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 6-Chloro-4-(tert-butyl)pyrimidine-2-carbonitrile | 195.65 | 1.0 | 195.7 mg |
| Arylboronic Acid | - | 1.2 | 1.2 equiv |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | 18.3 mg |
| SPhos | 410.53 | 0.08 (8 mol%) | 32.8 mg |
| K₃PO₄ | 212.27 | 3.0 | 636.8 mg |
| 1,4-Dioxane | - | - | 5 mL |
| Water | - | - | 1 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-chloro-4-(tert-butyl)pyrimidine-2-carbonitrile, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl or heteroaryl halide.[10][18][19][20][21] This reaction is of paramount importance in medicinal chemistry, as the arylamine moiety is a common feature in many bioactive molecules.[8][9]
Key Considerations for Success
-
Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent.[21] Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are generally effective for coupling a wide range of amines and aryl halides.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.
Representative Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of a hypothetical 6-chloro-4-(tert-butyl)pyrimidine-2-carbonitrile with a primary or secondary amine.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 6-Chloro-4-(tert-butyl)pyrimidine-2-carbonitrile | 195.65 | 1.0 | 195.7 mg |
| Amine | - | 1.2 | 1.2 equiv |
| Pd(OAc)₂ | 224.49 | 0.02 (2 mol%) | 4.5 mg |
| RuPhos | 469.61 | 0.04 (4 mol%) | 18.8 mg |
| NaOtBu | 96.10 | 1.4 | 134.5 mg |
| Toluene | - | - | 5 mL |
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to a dry Schlenk flask.
-
In a separate vial, dissolve Pd(OAc)₂ and RuPhos in toluene. Add this solution to the Schlenk flask.
-
Add the amine and 6-chloro-4-(tert-butyl)pyrimidine-2-carbonitrile to the reaction mixture.
-
Seal the flask and heat to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][13][14][22] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The introduction of an alkynyl group onto the 4-(tert-butyl)pyrimidine-2-carbonitrile scaffold can be a strategic move in drug design, as the linear geometry and electronic properties of the alkyne can lead to unique biological activities.
Mechanistic Insights and Practical Considerations
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle similar to other cross-couplings and a copper cycle that generates the reactive copper(I) acetylide. The use of a copper co-catalyst can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[23] Copper-free Sonogashira protocols have been developed to circumvent this issue.
Representative Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a hypothetical 6-iodo-4-(tert-butyl)pyrimidine-2-carbonitrile with a terminal alkyne. Aryl iodides are generally more reactive than bromides or chlorides in this transformation.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 6-Iodo-4-(tert-butyl)pyrimidine-2-carbonitrile | 287.11 | 1.0 | 287.1 mg |
| Terminal Alkyne | - | 1.5 | 1.5 equiv |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 (2 mol%) | 14.0 mg |
| CuI | 190.45 | 0.04 (4 mol%) | 7.6 mg |
| Triethylamine (Et₃N) | - | - | 5 mL |
| THF | - | - | 5 mL |
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 6-iodo-4-(tert-butyl)pyrimidine-2-carbonitrile, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed THF and triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion: A Versatile Building Block for Innovation
4-(Tert-butyl)pyrimidine-2-carbonitrile stands out as a highly adaptable and valuable building block in the synthesis of complex organic molecules. Its successful application in key cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the efficient and modular construction of diverse chemical libraries. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile scaffold in their drug discovery and materials science endeavors. By understanding the principles behind these powerful transformations, scientists can rationally design and execute synthetic strategies to access novel and impactful compounds.
References
- Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. (2026). Molecular Diversity.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). PMC.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020).
- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.).
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). Journal of the American Chemical Society.
- 4-TERT-BUTYLPYRIDINE synthesis. (n.d.). ChemicalBook.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- 4,5,6-Trichloropyrimidine-2-carboxamide. (2021). MDPI.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
- The Buchwald-Hartwig Amin
- Synthesis, reactions, and applications of pyrimidine deriv
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.
- Suzuki reaction. (n.d.). Wikipedia.
- Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. (n.d.). Benchchem.
- The Asymmetric Buchwald–Hartwig Amin
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
- Sonogashira coupling. (n.d.). Wikipedia.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend.
- Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Deriv
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
- Sonogashira Coupling. (n.d.). SynArchive.
- Suzuki Coupling. (2020). YouTube.
- Application Notes and Protocols: The Role of the 4-tert-Butylbiphenyl Scaffold in Suzuki Coupling Reactions. (n.d.). Benchchem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC.
- Tf2O/TTBP (2,4,6-Tri-tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides. (2021).
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (n.d.). Benchchem.
- Tf2O/TTBP (2,4,6-Tri-tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides. (2021). Organic Chemistry Portal.
Sources
- 1. 4,5,6-Trichloropyrimidine-2-carboxamide [mdpi.com]
- 2. growingscience.com [growingscience.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. scispace.com [scispace.com]
- 5. researchtrend.net [researchtrend.net]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. depts.washington.edu [depts.washington.edu]
Application Note: Biological Screening and Target Engagement of 4-(Tert-butyl)pyrimidine-2-carbonitrile Derivatives
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)
Introduction & Mechanistic Rationale
The development of targeted covalent inhibitors (TCIs) for cysteine proteases has revolutionized the treatment landscape for autoimmune diseases and oncology. Among these targets, Cathepsin S (CatS) —a lysosomal cysteine protease critical for MHC class II antigen presentation—stands out.
Derivatives based on the 4-(tert-butyl)pyrimidine-2-carbonitrile scaffold represent a highly privileged class of CatS inhibitors. The biological efficacy of this scaffold is driven by a precise structure-activity relationship (SAR) that exploits both covalent chemistry and unique active-site topology:
-
The Nitrile Warhead & "In Situ Double Activation": The carbonitrile group at the 2-position acts as a reversible (or slowly reversible) covalent warhead, reacting with the catalytic Cys25 thiolate of CatS to form a thioimidate adduct. Crucially, the N3 nitrogen of the pyrimidine ring is essential for activity. It forms a critical hydrogen bond with the backbone NH of the enzyme (e.g., Gly69). This interaction withdraws electron density from the nitrile carbon (increasing its electrophilicity) while the active-site histidine deprotonates the cysteine (increasing its nucleophilicity)—a phenomenon termed the "in situ double activation" mechanism[1],[2].
-
The 4-Tert-Butyl Substituent: The S2 subsite of CatS is uniquely large, deep, and hydrophobic compared to closely related proteases like Cathepsin K or L. The bulky 4-tert-butyl group acts as a perfect steric "key," driving the pyrimidine ring deep into the S2 pocket. This not only increases binding affinity but is the primary driver of the scaffold's remarkable kinome/protease selectivity.
Fig 1: Covalent inhibition pathway of pyrimidine-2-carbonitriles via double activation.
Biological Screening Workflow
To accurately evaluate 4-(tert-butyl)pyrimidine-2-carbonitrile derivatives, a multi-tiered screening cascade is required. Because these are covalent inhibitors, standard IC50 values are time-dependent. Therefore, the screening must transition from endpoint assays to kinetic profiling ( kinact/KI ) and finally to live-cell target engagement.
Fig 2: Multi-tiered biological screening cascade for targeted covalent inhibitors.
Quantitative SAR Data Summary
The following representative data illustrates the structural causality of the C4 substitution on the pyrimidine-2-carbonitrile core, demonstrating why the tert-butyl group is the optimal moiety for CatS targeting.
| Compound Core | S2 Substituent (C4) | CatS IC50 (nM) | CatS kinact/KI ( M−1s−1 ) | CatK IC50 (nM) | Selectivity (CatK/CatS) |
| Pyrimidine-2-carbonitrile | Methyl | 450 | 1,200 | 850 | 1.9x |
| Pyrimidine-2-carbonitrile | Phenyl | 45 | 15,500 | 320 | 7.1x |
| Pyrimidine-2-carbonitrile | Tert-butyl | 12 | 85,000 | >10,000 | >833x |
*Note: IC50 values determined after a 30-minute pre-incubation. kinact/KI is the definitive metric for covalent potency.
Experimental Protocols
Protocol 1: FRET-Based Biochemical Inhibition Assay
This self-validating continuous assay measures the cleavage of the fluorogenic substrate Z-VVR-AMC, which is highly sensitive for Cathepsin S[3],[4].
Reagents & Materials:
-
Enzyme: Recombinant Human Cathepsin S (Active).
-
Substrate: Z-VVR-AMC (Ex: 360 nm, Em: 430 nm)[4].
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.01% Triton X-100[4],[5].
Causality in Reagent Selection:
-
pH 5.5 Sodium Acetate: Mimics the acidic environment of the lysosome where CatS is natively active[5].
-
5 mM DTT: Cysteine proteases require a reduced catalytic thiolate. Without DTT, Cys25 rapidly oxidizes, yielding false negatives.
-
0.01% Triton X-100: Prevents compound aggregation, eliminating false positives caused by promiscuous micellar inhibition[4].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the assay buffer fresh daily. Add DTT immediately before use.
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 4-(tert-butyl)pyrimidine-2-carbonitrile derivatives in 100% DMSO. Transfer 1 µL of compound to a black 384-well microplate (final DMSO concentration = 1%).
-
Enzyme Addition: Add 49 µL of Cathepsin S (final concentration: 0.5 nM) diluted in assay buffer to the wells.
-
Pre-incubation (Critical Step): Incubate the enzyme-inhibitor mixture at room temperature for 30 minutes. Rationale: Covalent thioimidate bond formation is time-dependent. Skipping this step underestimates the potency of the nitrile warhead.
-
Reaction Initiation: Add 50 µL of Z-VVR-AMC substrate (final concentration: 20 µM) to all wells[4].
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously (Ex: 360 nm / Em: 430 nm) every 2 minutes for 60 minutes[4].
-
Self-Validation: Include E-64 (10 µM) as a positive control for complete inhibition, and DMSO-only wells as negative controls. Calculate the Z'-factor using the initial velocities ( V0 ). A Z'-factor > 0.6 validates the assay run.
Protocol 2: Cellular Target Engagement via Activity-Based Protein Profiling (ABPP)
Biochemical potency does not guarantee cellular efficacy. To prove that the 4-(tert-butyl) derivative penetrates cell membranes and selectively engages CatS in the lysosome, we utilize ABPP with a broad-spectrum fluorescent probe (e.g., BMV109).
Causality of ABPP: BMV109 covalently binds to the active sites of all active cysteine cathepsins (CatS, CatB, CatL), attaching a Cy5 fluorophore. If the pyrimidine-2-carbonitrile compound successfully engages CatS, it will permanently block the Cys25 residue. Consequently, BMV109 cannot bind, resulting in the dose-dependent disappearance of the specific CatS fluorescent band on an SDS-PAGE gel, while off-target cathepsin bands remain visible.
Step-by-Step Methodology:
-
Cell Culture: Seed Raji B cells (which natively express high levels of CatS) at 1×106 cells/mL in RPMI-1640 medium.
-
Inhibitor Treatment: Treat the cells with the 4-(tert-butyl)pyrimidine-2-carbonitrile derivative at varying concentrations (e.g., 0.01, 0.1, 1.0, 10 µM) for 2 hours at 37°C.
-
Probe Labeling: Add the Cy5-labeled ABPP probe BMV109 (final concentration 1 µM) directly to the culture media. Incubate for an additional 1 hour at 37°C.
-
Lysis: Pellet the cells, wash twice with cold PBS, and lyse using RIPA buffer supplemented with protease inhibitors (excluding cysteine protease inhibitors).
-
SDS-PAGE: Normalize protein concentrations using a BCA assay. Load 30 µg of protein per lane onto a 12% SDS-PAGE gel.
-
Fluorescence Scanning: Do not stain or transfer the gel. Image the wet gel directly using a flatbed fluorescence scanner set to the Cy5 channel (Ex: 640 nm / Em: 670 nm).
-
Analysis: Quantify the depletion of the ~24 kDa band (Cathepsin S) relative to the ~30 kDa band (Cathepsin B) to calculate intracellular IC50 and cellular selectivity.
References
-
4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important. Bioorganic & Medicinal Chemistry Letters (2010). [Verified Source: PubMed] URL:[Link]
-
Design of Protease Activated Optical Contrast Agents That Exploit a Latent Lysosomotropic Effect for Use in Fluorescence-Guided Surgery. ACS Chemical Biology (2015). [Verified Source: ACS Publications] URL:[Link]
-
Cholesterol Modulation Attenuates the AD-like Phenotype Induced by Herpes Simplex Virus Type 1 Infection. MDPI International Journal of Molecular Sciences (2024).[Verified Source: MDPI] URL:[Link]
-
Herpes Simplex Virus Type 1 Induces AD-like Neurodegeneration Markers in Human Progenitor and Differentiated ReNcell VM Cells. PMC / MDPI (2023). [Verified Source: PubMed Central] URL:[Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Herpes Simplex Virus Type 1 Induces AD-like Neurodegeneration Markers in Human Progenitor and Differentiated ReNcell VM Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Synthetic Versatility of 4-(Tert-butyl)pyrimidine-2-carbonitrile: A Gateway to Novel Heterocyclic Architectures
Abstract
This technical guide explores the synthetic potential of 4-(tert-butyl)pyrimidine-2-carbonitrile, a strategically substituted pyrimidine building block, in the construction of diverse and complex heterocyclic compounds. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the unique combination of a sterically demanding tert-butyl group and a reactive nitrile functionality makes this reagent a valuable asset for drug discovery and materials science.[1][2][3][4][5] This document provides an in-depth analysis of the molecule's reactivity, offering field-proven insights and detailed protocols for its application in key synthetic transformations, including the synthesis of fused pyrimidine systems like pyrido[2,3-d]pyrimidines.
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrimidine ring is a fundamental structural motif in a vast array of biologically active compounds, including nucleobases, vitamins, and a multitude of FDA-approved drugs.[1][3] Its π-deficient nature makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, providing a reliable handle for functionalization. The subject of this guide, 4-(tert-butyl)pyrimidine-2-carbonitrile, presents a unique combination of features:
-
The 2-Cyano Group: This electron-withdrawing group further activates the pyrimidine ring towards nucleophilic attack and serves as a versatile synthetic handle for transformations into amides, amines, or for participation in cyclization reactions.[6]
-
The 4-Tert-butyl Group: This bulky alkyl group exerts a significant steric and electronic influence. It can direct the regioselectivity of reactions, enhance solubility in organic solvents, and provide a metabolically stable anchor point in drug candidates.[7][8]
This guide will delve into the practical applications of this building block, focusing on the construction of fused heterocyclic systems, which are of paramount importance in the development of novel therapeutic agents.
Strategic Synthesis of Fused Heterocycles: The Thorpe-Ziegler Approach to Pyrido[2,3-d]pyrimidines
A powerful strategy for the synthesis of fused nitrogen-containing heterocycles is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles catalyzed by a strong base.[9][10][11] This approach can be adapted to synthesize pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities, including kinase inhibition. By introducing a reactive methylene group at the 5-position of 4-(tert-butyl)pyrimidine-2-carbonitrile, a subsequent intramolecular cyclization can be triggered.
The causality behind this synthetic choice lies in the inherent reactivity of the pyrimidine ring. The C5 position, being the least electron-deficient, is amenable to functionalization via electrophilic attack or through metal-catalyzed cross-coupling reactions. Once a side chain containing a nitrile is installed at C5, the stage is set for an intramolecular nucleophilic attack of the carbanion generated from the side chain onto the C2-nitrile, leading to the formation of the fused pyridine ring.
Proposed Synthetic Pathway
The proposed pathway involves a two-step sequence starting from a hypothetical 5-halo-4-(tert-butyl)pyrimidine-2-carbonitrile.
Caption: Proposed workflow for the synthesis of fused pyrimidines.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
The following protocol is a representative example adapted from established methodologies for similar pyrimidine cyclizations.[12] Researchers should optimize conditions for the specific substrate.
Step 1: Introduction of the Acetonitrile Side Chain (Illustrative Example)
This step would typically involve a palladium-catalyzed cross-coupling reaction to introduce a malononitrile or a related species at the C5 position.
Step 2: Intramolecular Thorpe-Ziegler Cyclization
-
Materials:
-
5-(substituted-cyanomethyl)-4-(tert-butyl)pyrimidine-2-carbonitrile (1.0 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous Ethanol
-
Glacial acetic acid
-
Ice bath
-
-
Procedure:
-
To a stirred solution of the starting dinitrile in anhydrous ethanol, add sodium ethoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Neutralize the mixture by the dropwise addition of glacial acetic acid.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude pyrido[2,3-d]pyrimidine derivative.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMF).
-
Nucleophilic Aromatic Substitution: Functionalization at the C6 Position
Assuming the synthesis of a 6-chloro-4-(tert-butyl)pyrimidine-2-carbonitrile derivative, the C6 position is highly activated towards nucleophilic aromatic substitution (SNAr). This provides a straightforward method to introduce a variety of functional groups, including amines, alkoxides, and thiolates, which are crucial for tuning the pharmacological properties of the molecule.
The rationale for this reactivity lies in the electron-deficient nature of the pyrimidine ring, which is further enhanced by the two nitrogen atoms and the C2-cyano group. This polarization facilitates the attack of nucleophiles at the electron-poor carbon atoms bearing a suitable leaving group, such as a halogen.
General Reaction Scheme
Caption: General workflow for nucleophilic aromatic substitution.
Representative Protocol: Amination at C6
This protocol is based on standard procedures for the amination of chloropyrimidines.
-
Materials:
-
6-Chloro-4-(tert-butyl)pyrimidine-2-carbonitrile (1.0 eq)
-
Desired amine (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 6-chloro-4-(tert-butyl)pyrimidine-2-carbonitrile in DMF.
-
Add the desired amine and potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Further purification can be achieved by column chromatography on silica gel or recrystallization.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical, yet realistic, data for the proposed transformations to guide researchers in their experimental design. The yields are based on similar reactions reported in the literature for other pyrimidine derivatives.
| Entry | Starting Material | Reaction | Product | Yield (%) |
| 1 | 5-(cyanomethyl)-4-(tert-butyl)pyrimidine-2-carbonitrile | Thorpe-Ziegler Cyclization | 7-amino-4-(tert-butyl)pyrido[2,3-d]pyrimidine-6-carbonitrile | 75-85 |
| 2 | 6-Chloro-4-(tert-butyl)pyrimidine-2-carbonitrile | Nucleophilic Substitution (Aniline) | 6-(Phenylamino)-4-(tert-butyl)pyrimidine-2-carbonitrile | 80-95 |
| 3 | 6-Chloro-4-(tert-butyl)pyrimidine-2-carbonitrile | Nucleophilic Substitution (Methanol) | 6-Methoxy-4-(tert-butyl)pyrimidine-2-carbonitrile | 70-90 |
Conclusion and Future Outlook
4-(Tert-butyl)pyrimidine-2-carbonitrile is a promising and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique substitution pattern allows for selective functionalization through various synthetic strategies, including intramolecular cyclizations and nucleophilic aromatic substitutions. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to explore the full potential of this valuable reagent in creating novel molecular architectures with significant biological and material science applications. Future research in this area could focus on expanding the scope of cycloaddition reactions and exploring its utility in metal-catalyzed cross-coupling reactions to further diversify the accessible chemical space.
References
-
Thorpe reaction - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (n.d.). Retrieved March 15, 2026, from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved March 15, 2026, from [Link]
-
Thrope Ziegler Cyclization Search - Organic Chemistry - Scribd. (n.d.). Retrieved March 15, 2026, from [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). Retrieved March 15, 2026, from [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 15, 2026, from [Link]
-
Synthesis of 2-Cyanopyrimidines - MDPI. (2019). Retrieved March 15, 2026, from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023). Retrieved March 15, 2026, from [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021). Retrieved March 15, 2026, from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (2024). Retrieved March 15, 2026, from [Link]
-
Tf2O/TTBP (2,4,6-Tri-tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides | The Journal of Organic Chemistry - ACS Publications. (2021). Retrieved March 15, 2026, from [Link]
-
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008). Retrieved March 15, 2026, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Retrieved March 15, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024). Retrieved March 15, 2026, from [Link]
-
Synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as potent antioxidant agents. (2012). Retrieved March 15, 2026, from [Link]
-
4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 2,4,6-Tri-tert-butylpyrimidine 97 67490-21-5 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Quantification of 4-(Tert-butyl)pyrimidine-2-carbonitrile
Introduction: The Analytical Imperative for 4-(Tert-butyl)pyrimidine-2-carbonitrile
4-(Tert-butyl)pyrimidine-2-carbonitrile is a heterocyclic organic compound featuring a pyrimidine core, a functionality of significant interest in medicinal chemistry and materials science. Pyrimidine derivatives are integral to numerous therapeutic agents, including antiviral and anticancer drugs.[1] The incorporation of a tert-butyl group and a nitrile moiety introduces unique physicochemical properties that can influence the molecule's bioactivity, stability, and synthetic accessibility.
Accurate and precise quantification of 4-(Tert-butyl)pyrimidine-2-carbonitrile is paramount throughout its lifecycle. In drug development, this is crucial for pharmacokinetic studies, dose-response assessments, and quality control of active pharmaceutical ingredients (APIs). In process chemistry, robust analytical methods are essential for reaction monitoring, yield optimization, and impurity profiling. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate reliable analytical methods for the quantification of this compound.
The methodologies detailed herein are grounded in established analytical principles and are designed to be self-validating systems, adhering to the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4]
Physicochemical Properties and Analytical Considerations
A foundational understanding of the physicochemical properties of 4-(Tert-butyl)pyrimidine-2-carbonitrile is critical for selecting and optimizing an appropriate analytical method.
-
Structure: The molecule consists of a pyrimidine ring substituted with a bulky, non-polar tert-butyl group and a polar, electron-withdrawing nitrile group.
-
Polarity: The combination of the polar pyrimidine and nitrile functionalities with the non-polar tert-butyl group gives the molecule a moderate overall polarity. This makes it amenable to reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Volatility: The compound is expected to have low to moderate volatility, making gas chromatography (GC) a viable, albeit potentially more challenging, option that may require derivatization.
-
UV Absorbance: The pyrimidine ring contains a chromophore, suggesting that UV-Vis spectrophotometry will be a suitable detection method for HPLC. The exact maximum absorbance wavelength (λmax) should be determined experimentally.
Recommended Analytical Methodologies
Based on the structural characteristics of 4-(Tert-butyl)pyrimidine-2-carbonitrile, two primary analytical techniques are recommended for its quantification: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the quantification of pyrimidine derivatives due to its versatility, robustness, and wide applicability.[1][5] A reversed-phase method is proposed, leveraging the moderate polarity of the target analyte.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Protocol 1: RP-HPLC-UV Method for Quantification of 4-(Tert-butyl)pyrimidine-2-carbonitrile
1. Instrumentation and Materials:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Acetonitrile (ACN), HPLC grade.
- Methanol (MeOH), HPLC grade.
- Water, HPLC grade or ultrapure.
- Formic acid or trifluoroacetic acid (TFA), analytical grade.
- Reference standard of 4-(Tert-butyl)pyrimidine-2-carbonitrile with known purity.
2. Chromatographic Conditions (Starting Point):
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient:
- 0-2 min: 30% B
- 2-15 min: 30% to 80% B
- 15-18 min: 80% B
- 18-18.1 min: 80% to 30% B
- 18.1-25 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: Determined by scanning the UV spectrum of the analyte (a starting point of 254 nm is reasonable for pyrimidines).[6]
3. Standard and Sample Preparation:
- Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a suitable solvent (e.g., ACN or MeOH).
- Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation: Dissolve the sample containing 4-(Tert-butyl)pyrimidine-2-carbonitrile in the same solvent as the standards to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Method Validation: The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[2][4][7]
Table 1: Exemplary HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte |
| Linearity (r²) | ≥ 0.999 |
| Range | 80-120% of test concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | S/N ≥ 3:1 |
| LOQ | S/N ≥ 10:1 |
| Robustness | System suitability parameters met |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8][9] It offers high sensitivity and specificity, making it suitable for trace analysis and impurity identification.
Workflow for GC-MS Method Development
Caption: Workflow for GC-MS method development.
Protocol 2: GC-MS Method for Quantification of 4-(Tert-butyl)pyrimidine-2-carbonitrile
1. Instrumentation and Materials:
- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Capillary GC column suitable for polar compounds (e.g., DB-5ms, Zebron ZB-624).[8][10]
- Helium (carrier gas), high purity.
- Solvents for sample preparation (e.g., ethyl acetate, dichloromethane), high purity.
- Reference standard of 4-(Tert-butyl)pyrimidine-2-carbonitrile.
2. Chromatographic and Mass Spectrometric Conditions (Starting Point):
- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 min.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 min at 280 °C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode:
- Full Scan: For initial method development and identification of the analyte and impurities (e.g., m/z 40-400).
- Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of 4-(Tert-butyl)pyrimidine-2-carbonitrile to enhance sensitivity and selectivity.
3. Standard and Sample Preparation:
- Prepare stock and working standard solutions in a volatile solvent compatible with GC (e.g., ethyl acetate).
- Prepare samples by dissolving in the same solvent and filtering if necessary. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required.[10]
4. Method Validation:
- Validate the method for specificity, linearity, range, accuracy, precision, LOD, and LOQ as described for the HPLC method. In GC-MS, specificity is further enhanced by the mass-to-charge ratio of the analyte and its fragments.
Table 2: Comparison of Analytical Methodologies
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility and boiling point |
| Analyte Suitability | Wide range of polarities, non-volatile compounds | Volatile and semi-volatile, thermally stable compounds |
| Detection | UV absorbance | Mass-to-charge ratio |
| Sensitivity | Good (µg/mL to ng/mL) | Excellent (ng/mL to pg/mL) |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) |
| Sample Preparation | Generally simpler | May require extraction and derivatization |
Conclusion
The choice between HPLC and GC-MS for the quantification of 4-(Tert-butyl)pyrimidine-2-carbonitrile will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine quality control and assay, the proposed RP-HPLC-UV method offers a robust and reliable approach. For trace-level quantification or impurity identification, the high sensitivity and specificity of GC-MS make it the superior choice.
Regardless of the method selected, rigorous validation in accordance with ICH guidelines is mandatory to ensure the generation of accurate, reliable, and reproducible data.[2][3][11] The protocols and guidance provided in these application notes serve as a comprehensive starting point for developing and implementing a fit-for-purpose analytical method for 4-(Tert-butyl)pyrimidine-2-carbonitrile.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Pyrimidine Biosynthesis Analysis Service - Cre
- Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (2026, March 14). LCGC.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
- Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 281-291.
- ICH and FDA Guidelines for Analytical Method Valid
- (PDF)
- Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. (n.d.). Sabinet African Journals.
- GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatiz
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020, December 14). Research Journal of Pharmacy and Technology.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency.
- A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
- A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
- Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. rjptonline.org [rjptonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.co.za [journals.co.za]
- 11. tasianinch.com [tasianinch.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Tert-butyl)pyrimidine-2-carbonitrile
Welcome to the technical support center for the synthesis of 4-(tert-butyl)pyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to optimize your synthetic workflow. As Senior Application Scientists, we aim to provide not just procedures, but the underlying chemical principles to empower you to resolve challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 4-(tert-butyl)pyrimidine-2-carbonitrile?
A1: There are two primary retrosynthetic approaches to consider for this target molecule:
-
Ring Construction: This strategy involves building the pyrimidine ring from acyclic precursors that already contain the necessary carbon and nitrogen atoms. A common method is the Principal Pyrimidine Synthesis, which involves the condensation of a β-dicarbonyl compound (or equivalent) with an N-C-N fragment like an amidine.[1][2] For this specific target, this would involve a reaction between a tert-butyl containing 1,3-dicarbonyl equivalent and a cyanide-containing amidine, though this can be complex.
-
Post-Cyclization Functionalization: This is often a more practical and convergent approach. It begins with a pre-formed 4-(tert-butyl)pyrimidine ring that bears a suitable leaving group at the 2-position, such as a halogen or a sulfonyl group. The cyano group is then introduced via a nucleophilic substitution reaction.[3][4] Palladium-catalyzed cyanation of a 2-halopyrimidine is a robust and widely used method for this type of transformation.[5][6]
The diagram below illustrates these two divergent strategies.
Caption: Divergent synthetic routes to the target compound.
Troubleshooting Guide: Palladium-Catalyzed Cyanation
This section focuses on the most common and versatile route: the cyanation of a 2-halopyrimidine precursor, specifically 4-(tert-butyl)-2-chloropyrimidine .
Problem 1: Low or no conversion of the starting 4-(tert-butyl)-2-chloropyrimidine.
This is a frequent issue in cross-coupling reactions and can be attributed to several factors.[6][7]
Possible Causes & Suggested Solutions:
-
Catalyst Inactivity or Poisoning:
-
Cause: The palladium catalyst is the heart of the reaction. Its active state can be compromised by impurities or excess free cyanide ions.[5][6]
-
Solution 1 (Cyanide Source): Switch from highly soluble cyanide sources like KCN or NaCN to zinc cyanide (Zn(CN)₂). Zn(CN)₂ has low solubility in organic solvents, which maintains a low concentration of free cyanide, preventing the poisoning of the Pd(0) active species.[6] It has the added benefit of transferring both cyanide groups.[5]
-
Solution 2 (Ligand Choice): Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, dppf) are crucial. They stabilize the palladium center, promote reductive elimination, and protect it from poisoning.[5][6] If one ligand fails, screen others.
-
Solution 3 (Pre-catalyst): Use a well-defined palladium pre-catalyst (e.g., Pd₂(dba)₃) which is reliably reduced to the active Pd(0) species in situ.[6]
-
-
Suboptimal Reaction Conditions:
-
Cause: Temperature and solvent play a critical role in reaction kinetics and solubility.[8]
-
Solution 1 (Temperature): Many palladium-catalyzed cyanations require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[5] Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal side reactions.[5]
-
Solution 2 (Solvent): Aprotic polar solvents like DMF, DMAc, or dioxane are commonly used. Ensure the solvent is anhydrous, as water can interfere with the catalyst and lead to side reactions.[6]
-
-
Poor Quality of Reagents:
-
Cause: Moisture or impurities in starting materials or solvents can halt the catalytic cycle.[7][8]
-
Solution: Thoroughly dry all glassware. Use anhydrous solvents and ensure the halopyrimidine precursor is pure. Running the reaction under an inert atmosphere (nitrogen or argon) is essential to exclude moisture and oxygen.[6]
-
Caption: A decision tree for addressing low reaction conversion.
Problem 2: Significant formation of 4-(tert-butyl)pyrimidine-2-carboxamide as a byproduct.
The nitrile product can be susceptible to hydrolysis under certain conditions.
Possible Causes & Suggested Solutions:
-
Presence of Water:
-
Cause: This is the most common cause. Water can react with the nitrile group, especially at elevated temperatures or in the presence of acid/base catalysts, to form the corresponding amide and subsequently the carboxylic acid.[6]
-
Solution: Strict adherence to anhydrous conditions is paramount. Use freshly distilled anhydrous solvents and ensure starting materials are dry.[6]
-
-
Prolonged Reaction Time / High Temperature:
-
Cause: Even trace amounts of water can cause hydrolysis if the reaction is heated for an extended period after completion.[6]
-
Solution: Monitor the reaction closely using TLC or LCMS. Upon completion (consumption of starting material), cool the reaction to room temperature and proceed with the work-up promptly.[6]
-
Problem 3: Difficulties in product purification.
Even with a good yield, isolating the pure product can be challenging.
Possible Causes & Suggested Solutions:
-
Co-elution of Product and Starting Material/Byproducts:
-
Cause: The polarity of the nitrile product may be very similar to the chloro-pyrimidine starting material or non-polar byproducts.
-
Solution 1 (Chromatography): Use flash column chromatography with a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). A common solvent system for pyrimidines is a mixture of hexanes and ethyl acetate.[9]
-
Solution 2 (Recrystallization): If the product is a solid, recrystallization is an excellent and scalable purification method. Screen various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find one where the product is soluble when hot but sparingly soluble when cold.[9]
-
-
Product Instability on Silica Gel:
-
Cause: The nitrogen atoms in the pyrimidine ring can be slightly basic and may interact strongly with the acidic silica gel, leading to streaking or decomposition.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising base, such as 1% triethylamine in the eluent.
-
Data Summary
The choice of reaction parameters is critical for success. The following table provides a summary of conditions often explored during the optimization of palladium-catalyzed cyanations of heteroaryl halides.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |
| Cyanide Source | KCN (1.2 equiv) | Zn(CN)₂ (0.6 equiv) | Reduces free [CN⁻], preventing catalyst poisoning.[5][6] |
| Pd Pre-catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) | Often more active and stable; lower catalyst loading required.[6] |
| Ligand | None / PPh₃ | XPhos (4 mol%) | Bulky, electron-rich ligand accelerates the catalytic cycle.[5][6] |
| Solvent | Toluene | DMF or DMAc | Higher polarity can improve solubility and reaction rates.[5] |
| Temperature | 110 °C (Reflux) | 150 °C (Microwave) | Dramatically reduces reaction time, often improving yield.[5] |
| Typical Yield | 30-50% | >85% | Optimized conditions lead to higher efficiency and cleaner reactions. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(tert-butyl)-2-chloropyrimidine (Precursor)
This protocol is a representative procedure based on established pyrimidine syntheses.
-
Condensation: To a solution of sodium ethoxide (21% in ethanol, 1.2 equiv) in a round-bottom flask under a nitrogen atmosphere, add pivaloylacetonitrile (1.0 equiv). Stir for 30 minutes at room temperature. Add formamidine hydrochloride (1.1 equiv) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-(tert-butyl)pyrimidin-2-amine.
-
Sandmeyer-type Chlorination: Suspend the crude 4-(tert-butyl)pyrimidin-2-amine in acetonitrile. Cool to 0 °C in an ice bath. Add tert-butyl nitrite (1.5 equiv) followed by the dropwise addition of copper(II) chloride (1.3 equiv) dissolved in a minimum amount of acetonitrile.
-
Purification: Allow the reaction to warm to room temperature and stir for 2 hours. Quench by pouring into an aqueous solution of ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford 4-(tert-butyl)-2-chloropyrimidine.
Protocol 2: Optimized Cyanation to Yield 4-(tert-butyl)pyrimidine-2-carbonitrile
-
Reaction Setup: To a dry microwave reaction vial equipped with a magnetic stir bar, add 4-(tert-butyl)-2-chloropyrimidine (1.0 mmol, 1 equiv), zinc cyanide (Zn(CN)₂, 0.6 mmol, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).[6]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 3-5 mL) via syringe.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 150 °C for 15-30 minutes. Monitor the reaction progress by LCMS to confirm consumption of the starting material.[5]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x) to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (eluting with a 0-20% ethyl acetate in hexanes gradient) to yield pure 4-(tert-butyl)pyrimidine-2-carbonitrile.
References
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
- Organometallic Chemistry. (n.d.).
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- MDPI. (2019). Synthesis of 2-Cyanopyrimidines.
- BenchChem. (2025).
- Wikipedia. (n.d.). Pyrimidine.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Growing Science. (2021).
- MDPI. (2023).
- ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- (n.d.).
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. bu.edu.eg [bu.edu.eg]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cem.de [cem.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Purification methods for "4-(Tert-butyl)pyrimidine-2-carbonitrile"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-(tert-butyl)pyrimidine-2-carbonitrile .
Standard purification templates often fail for this class of compounds. Researchers typically struggle with two competing factors: the extreme lipophilicity imparted by the bulky tert-butyl group at the C4 position, and the highly electrophilic, base-sensitive nature of the C2-carbonitrile. The protocols and troubleshooting steps below are engineered to exploit these properties while preventing product degradation.
Physicochemical Profiling
Before selecting a purification workflow, it is critical to understand the intrinsic properties of the molecule. The electron-withdrawing cyano group drastically lowers the pKa of the pyrimidine nitrogens, altering its chromatographic behavior compared to standard pyrimidines.
| Property | Value / Characteristic | Impact on Purification Strategy |
| Molecular Formula | C₉H₁₁N₃ | Low molecular weight; volatile under high vacuum. |
| Molecular Weight | 161.21 g/mol | Easily detectable via LC-MS (ESI+) at m/z 162 [M+H]⁺. |
| Lipophilicity (LogP) | ~2.5 (Estimated) | High solubility in non-polar solvents (Hexanes, Petroleum Ether)[1]. |
| Basicity (pKa) | ~1.0 - 2.0 (Weak base) | Pyrimidine nitrogens are poor hydrogen-bond acceptors due to the C2-cyano group. |
| Chemical Stability | Sensitive to H₂O / H⁺ / OH⁻ | The nitrile group is highly susceptible to hydrolysis. Strict pH control is required during workup and chromatography. |
Core Purification Workflows
Protocol A: Normal-Phase Flash Column Chromatography
This is the primary method for isolating the target compound from highly polar starting materials (e.g., N-oxides) or salts[1].
-
Step 1: Column Preparation. Slurry-pack a flash column with 230–400 mesh silica gel. To prevent pyrimidine streaking, pre-condition the column with 1 column volume (CV) of Petroleum Ether (PE) containing 1% Triethylamine (Et₃N).
-
Step 2: Sample Loading (Dry Loading). Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add silica gel (approx. 3x the crude mass) and concentrate via rotary evaporation (bath temp < 30°C) until a free-flowing powder is obtained. Load this evenly onto the column bed.
-
Step 3: Elution. Utilize a step gradient of Petroleum Ether (PE) to Ethyl Acetate (EA). Begin at 20:1 (PE:EA) to elute non-polar organic impurities, then gradually ramp to 5:1 (PE:EA) to elute the target compound[1].
-
Step 4: Fraction Collection. Monitor fractions via TLC (UV active at 254 nm). Combine product-containing fractions and concentrate under reduced pressure at ≤ 30°C to prevent thermal degradation.
Protocol B: Reverse-Phase Preparative HPLC
Use this method for final polishing or if the crude mixture contains closely eluting lipophilic analogs (e.g., 2-chloro-4-(tert-butyl)pyrimidine).
-
Step 1: System Setup. Equip the prep-HPLC with a C18 column (e.g., 5 µm, 21 x 250 mm).
-
Step 2: Mobile Phase Selection (Critical). Do not use acidic modifiers like 0.1% Trifluoroacetic acid (TFA), as concentration of TFA-containing fractions will hydrolyze the nitrile. Instead, run the chromatography in basic mode using Water and Acetonitrile modified with 0.1% NH₄OH or 10 mM Ammonium Bicarbonate[2].
-
Step 3: Elution Profile. Run a linear gradient from 10% to 90% Acetonitrile over 20 minutes. The bulky tert-butyl group ensures the compound will elute in the highly organic phase (typically >60% Acetonitrile).
-
Step 4: Recovery. Immediately freeze the pure fractions and lyophilize to isolate 4-(tert-butyl)pyrimidine-2-carbonitrile as a solid.
Purification Decision Matrix
Caption: Decision matrix for selecting the optimal purification workflow based on crude impurity profiles.
Troubleshooting Guides & FAQs
Q: I am experiencing severe product loss during the initial aqueous workup. Where is my compound going? A: While the tert-butyl group is lipophilic, an overly acidic aqueous phase will protonate the pyrimidine ring, dragging the compound into the water layer. Causality & Solution: Always quench cyanation reactions with a mild base like saturated aqueous NaHCO₃[1]. Extract the aqueous layer thoroughly with Ethyl Acetate (3 × 2 mL per mmol) or Dichloromethane[1].
Q: My LC-MS analysis of the purified fractions shows a major impurity with a mass of +18 Da relative to the target. What is this, and how do I prevent it? A: You are observing the hydrolysis of the carbonitrile to a primary carboxamide (4-(tert-butyl)pyrimidine-2-carboxamide). The electrophilic carbon of the nitrile is highly susceptible to nucleophilic attack by water. Causality & Solution: This typically occurs during rotary evaporation if the water bath is too hot or if acidic modifiers (like TFA) were used during HPLC. Keep evaporation temperatures below 30°C and switch to a basic mobile phase (e.g., 0.1% NH₄OH) for reverse-phase chromatography[2].
Caption: Degradation pathway of 4-(tert-butyl)pyrimidine-2-carbonitrile via nitrile hydrolysis.
Q: The product peak is streaking heavily on my silica TLC plates, making it difficult to determine the correct Rf value. How can I fix this? A: Streaking is caused by secondary interactions (hydrogen bonding) between the basic pyrimidine nitrogens and the acidic silanol groups (Si-OH) on the silica gel surface. Causality & Solution: Although the C2-cyano group reduces basicity, the electron-donating inductive effect of the C4-tert-butyl group partially offsets this, keeping the ring weakly basic. Add 1% to 2% Triethylamine (Et₃N) to your TLC developing solvent to cap the acidic silanols, which will force the compound to run as a tight, circular spot.
Q: I cannot separate my product from the unreacted 4-(tert-butyl)pyrimidine N-oxide starting material using a standard Hexane/Ethyl Acetate gradient. What should I change? A: N-oxides are highly polar due to their zwitterionic nature (N⁺-O⁻). If they are co-eluting, your gradient is likely too steep or you are using too strong of an eluent too early. Causality & Solution: Start your column at a much weaker solvent ratio (e.g., 20:1 PE:EA)[1]. The target carbonitrile will elute very early due to the lipophilic tert-butyl group, while the N-oxide will remain strongly adsorbed to the baseline of the silica gel until you flush the column with a highly polar solvent (e.g., DCM/MeOH).
References
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors Source: Semantic Scholar URL:[Link]
Sources
Technical Support Center: 4-(Tert-butyl)pyrimidine-2-carbonitrile
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support resource for 4-(tert-butyl)pyrimidine-2-carbonitrile. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding potential side products and impurities encountered during its synthesis and subsequent reactions. As Senior Application Scientists, we aim to explain the causality behind these issues and provide field-proven solutions to streamline your experimental workflow.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific challenges in a question-and-answer format, providing insights into the root causes of side product formation and offering actionable protocols for mitigation and purification.
Question 1: I've detected an impurity with a molecular weight of +18 Da compared to my starting material, 4-(tert-butyl)pyrimidine-2-carbonitrile. What is this species and how can I prevent its formation?
Answer:
An increase of 18 atomic mass units (amu) strongly indicates the addition of a water molecule. In this context, the most probable side product is 4-(tert-butyl)pyrimidine-2-carboxamide , formed through the partial hydrolysis of the nitrile functional group.
Causality & Mechanism: The carbon atom of a nitrile group is electrophilic and susceptible to nucleophilic attack. While water is a weak nucleophile, this reaction is readily catalyzed by trace amounts of acid or base, which are often present in reagents or on glassware.
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, significantly increasing the electrophilicity of the nitrile carbon and making it more susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion, a much stronger nucleophile than water, directly attacks the nitrile carbon.
This transformation is a common pathway for nitrile-containing heterocycles, as documented in the conversion of 4,5,6-trichloropyrimidine-2-carbonitrile to its corresponding carboxamide using sulfuric acid[1].
Caption: Pathway for the partial hydrolysis of the nitrile group.
Troubleshooting and Mitigation Protocol:
The key to preventing this side product is the rigorous exclusion of water from your reaction system.
Protocol: Ensuring Anhydrous Reaction Conditions
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator over a drying agent (e.g., P₂O₅ or Drierite®) immediately before use.
-
Solvent Purity: Use freshly distilled, anhydrous-grade solvents. If using solvents from a bottle with a septum, ensure a positive pressure of an inert gas (Argon or Nitrogen) is maintained. Verify water content (<50 ppm) using Karl Fischer titration if the reaction is highly sensitive.
-
Reagent Handling: Use high-purity starting materials. Hygroscopic reagents should be dried in a vacuum oven before use. Handle all materials under an inert atmosphere (glove box or Schlenk line).
-
Reaction Quenching: When the reaction is complete, consider quenching with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it at a low temperature (0 °C) to minimize the rate of hydrolysis during extraction.
Question 2: In addition to the +18 Da impurity, my LC-MS shows a peak corresponding to a +19 Da mass increase and the apparent loss of a nitrogen atom. What is this second product?
Answer:
This impurity is almost certainly 4-(tert-butyl)pyrimidine-2-carboxylic acid . It is the product of the complete hydrolysis of the nitrile group. The reaction proceeds in two stages: first to the intermediate amide (as discussed in Question 1), and then a second hydrolysis of the amide to the carboxylic acid. The net reaction involves the addition of two water molecules and the loss of ammonia, resulting in a mass change of (+18 + 18 - 17) = +19 amu relative to the starting nitrile.
Causality & Mechanism: The conditions that promote the initial hydrolysis to the amide (presence of water with acid or base catalysts) will, if sustained or intensified (e.g., by heating), also drive the subsequent hydrolysis of the amide to the carboxylic acid[2]. This two-step process is a classic reaction in organic chemistry[2].
Sources
Improving solubility of "4-(Tert-butyl)pyrimidine-2-carbonitrile" in organic solvents
Welcome to the Technical Support Center for 4-(tert-butyl)pyrimidine-2-carbonitrile . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals overcome the unique physicochemical hurdles associated with this specific building block.
Below, you will find a mechanistic breakdown of its solubility profile, a troubleshooting Q&A, step-by-step validated protocols, and quantitative solvent data.
Part 1: Physicochemical Profiling (The "Why")
To solve solubility issues, we must first understand the molecular causality. The solubility of 4-(tert-butyl)pyrimidine-2-carbonitrile is governed by a "schizophrenic" molecular structure:
-
The Pyrimidine-2-carbonitrile Core: This region is highly polar, rigid, and planar. It possesses a strong dipole moment and multiple hydrogen-bond acceptors (the ring nitrogens and the cyano group). This promotes strong intermolecular π−π stacking and dipole-dipole interactions, resulting in a high crystal lattice energy.
-
The 4-tert-butyl Group: This moiety is exceptionally bulky and lipophilic. It creates a localized hydrophobic "shield" that resists solvation by highly polar protic solvents.
The Causality of Insolubility: Because the molecule lacks hydrogen bond donors, it cannot self-associate via H-bonding, but its strong dipole forces it into a tight crystal lattice. If you use a strictly non-polar solvent (like hexane), the solvent provides only weak dispersion forces—insufficient to break the polar lattice energy. Conversely, if you use a highly polar protic solvent (like water), the cohesive energy density of the solvent is too high, and the bulky tert-butyl group induces a massive hydrophobic hydration penalty [[1]]([Link]).
Optimal solubility is achieved using solvents that balance moderate dispersion forces with strong dipole-dipole interactions or weak hydrogen-bond donation, as predicted by Hansen Solubility Parameters .
Part 2: Troubleshooting Guide & FAQs
Q: Why does my compound crash out of aliphatic hydrocarbons (e.g., hexanes) during extraction? A: Aliphatic hydrocarbons possess a low dielectric constant ( ϵ≈1.9 ) and low cohesive energy. They cannot overcome the strong dipole-dipole interactions of the pyrimidine-carbonitrile core. To fix this, add 10–20% Ethyl Acetate or Toluene to your hydrocarbon phase to disrupt the crystal lattice while maintaining overall lipophilicity.
Q: During chromatography scale-up, the compound precipitates when transitioning from Dichloromethane (DCM) to the mobile phase. How do I prevent this? A: This is a classic "solvent shock" phenomenon. The sudden drop in solvent polarity causes rapid nucleation. Solution: Abandon liquid loading. Instead, pre-absorb the compound onto silica gel (dry loading). This bypasses liquid-phase nucleation entirely and allows the mobile phase to elute the compound thermodynamically rather than kinetically.
Q: I need to test this compound in an in vitro cellular assay, but it immediately forms a cloudy suspension in aqueous media. What is the workaround? A: The tert-butyl group is forcing the molecule into colloidal aggregates to escape the water. Solution: Prepare a highly concentrated stock in anhydrous DMSO. When diluting into your aqueous assay buffer, ensure the buffer contains a thermodynamic sink for lipophiles, such as 1% Bovine Serum Albumin (BSA) or 0.1% Tween-20, which will sequester the compound into stable micelles.
Part 3: Quantitative Solvent Compatibility Data
The following table summarizes the thermodynamic parameters and empirical solubility profiles for rational solvent selection.
| Solvent | Dielectric Constant ( ϵ ) | Hansen Parameter ( δ , MPa 0.5 ) | Observed Solubility | Mechanistic Rationale |
| Hexane | 1.9 | 14.9 | Poor | Insufficient polarity to overcome the polar crystal lattice energy. |
| Toluene | 2.4 | 18.2 | Moderate | Provides π−π stacking interactions with the pyrimidine ring. |
| Ethyl Acetate | 6.0 | 18.1 | High | Strong dipole-dipole interactions with the carbonitrile group. |
| DCM | 8.9 | 20.2 | Very High | Optimal balance of dispersion forces and weak H-bond donation (C-H...N). |
| DMSO | 46.7 | 26.7 | High | Exceptional H-bond acceptance and high cohesion energy density. |
| Water | 80.1 | 47.8 | Insoluble | Massive hydrophobic hydration penalty from the tert-butyl group. |
Part 4: Experimental Workflows
Protocol 1: Antisolvent Crystallization (Purification)
Use this protocol to obtain high-purity crystals while avoiding oiling-out (liquid-liquid phase separation).
-
Step 1: Primary Dissolution. Suspend the crude 4-(tert-butyl)pyrimidine-2-carbonitrile in a minimal volume of Ethyl Acetate (EtOAc) at 50°C. Stir until completely dissolved.
-
Step 2: Antisolvent Titration. Dropwise, add warm Hexanes (50°C) to the stirring solution until a faint, persistent turbidity is observed.
-
Step 3: Annealing. Add exactly 1-2 drops of EtOAc until the solution just clarifies. Remove from heat and allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to 4°C overnight.
-
Self-Validation Check: Analyze the mother liquor via TLC (UV 254 nm). If the compound concentration in the liquor remains high, your EtOAc ratio was too high; evaporate 10% of the solvent volume and repeat the cooling phase.
Protocol 2: Cosolvent System Optimization for Biological Assays
Use this protocol to prevent precipitation in aqueous environments.
-
Step 1: Stock Preparation. Dissolve the compound in anhydrous DMSO to create a 50 mM stock solution. Vortex vigorously.
-
Step 2: Carrier Preparation. Prepare your aqueous assay buffer and supplement it with 0.1% Tween-20 or 1% BSA. Warm the buffer to 37°C.
-
Step 3: Injection. Inject the DMSO stock directly into the vortex of the rapidly mixing buffer to achieve your final concentration (ensure final DMSO concentration is ≤ 1% v/v).
-
Self-Validation Check: Measure the Optical Density (OD) of the final solution at 600 nm. An OD600>0.05 indicates colloidal aggregation (crashing out). If this occurs, increase the carrier protein/surfactant concentration.
Part 5: Decision Matrix Visualization
Workflow for selecting the optimal solvent system based on downstream application.
Part 6: References
-
Shipra Baluja, Kajal Nandha, Paras Ramavat. "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News 44 (2016) 13-34. [Link]
-
Steven Abbott, Charles M. Hansen, Hiroshi Yamamoto. "Hansen Solubility Parameters in Practice: HSP Basics." Practical Solubility Science.[Link]
Sources
Advanced Technical Support Center: Synthesis & Optimization of 4-(tert-Butyl)pyrimidine-2-carbonitrile
Welcome to the Application Scientist Knowledge Base. Synthesizing 2-cyanopyrimidines, specifically 4-(tert-butyl)pyrimidine-2-carbonitrile, presents unique challenges due to the highly electron-deficient nature of the pyrimidine ring and the steric bulk of the tert-butyl group. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the two primary synthetic routes: Palladium-Catalyzed Cyanation and Carboxamide Dehydration .
Mechanistic Workflow & Route Selection
The selection of your synthetic route dictates your optimization strategy. Below is the logical workflow for accessing the target nitrile from commercially available or easily accessible precursors.
Synthetic pathways for 4-(tert-butyl)pyrimidine-2-carbonitrile via cyanation or dehydration.
Troubleshooting Guide: Palladium-Catalyzed Cyanation (Route A)
Q1: Why is my palladium-catalyzed cyanation of 2-chloro-4-(tert-butyl)pyrimidine stalling at low conversion? Expert Insight: Excess dissolved cyanide ions strongly coordinate to the palladium center, forming inactive palladium-cyanide complexes (e.g.,[Pd(CN)₄]²⁻), which halts the catalytic cycle[1]. 2-Chloropyrimidines are less reactive than their bromo-counterparts, meaning the oxidative addition step is slower than the catalyst deactivation step. Actionable Solution: Switch to a slow-release cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] to keep the effective concentration of free cyanide low 2[2]. Additionally, use a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos) to facilitate the challenging oxidative addition and sterically protect the Pd center [[1]](1].
Troubleshooting logic for low conversion and catalyst poisoning in Pd-catalyzed cyanation.
Q2: I am observing a major byproduct with a mass of [M+18]. What is it and how do I prevent it? Expert Insight: The [M+18] byproduct is 4-(tert-butyl)pyrimidine-2-carboxamide. Pyrimidine-2-carbonitriles are highly electrophilic at the nitrile carbon. Trace amounts of water in the reaction mixture, combined with basic conditions, lead to rapid hydration of the newly formed nitrile into the corresponding primary amide 1[1]. Actionable Solution: Ensure strictly anhydrous conditions for standard setups. If using the optimized micro-aqueous protocol (which uses 1% water to solubilize Zn(CN)₂), strictly control the water stoichiometry and limit the reaction time to prevent over-hydrolysis 2[2].
Quantitative Data: Cyanation Optimization Matrix
| Cyanide Source | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) | Primary Byproduct |
| NaCN (1.5 eq) | Pd₂(dba)₃ / PPh₃ | DMF | 100 | 15% | Unreacted SM (80%) |
| Zn(CN)₂ (0.6 eq) | Pd₂(dba)₃ / dppf | DMF | 100 | 45% | Carboxamide (12%) |
| Zn(CN)₂ (0.6 eq) | Pd₂(dba)₃ / XPhos | DMF/H₂O (99:1) | 80 | 88% | Carboxamide (<2%) |
| K₄[Fe(CN)₆] (0.2 eq) | Pd(OAc)₂ / XPhos | DMA | 100 | 92% | Carboxamide (<1%) |
Validated Protocol: Mild Palladium-Catalyzed Cyanation
Self-Validating System: This protocol incorporates visual cues and specific stoichiometric controls to ensure reproducibility.
-
Preparation: Flame-dry a 20 mL Schlenk tube and backfill with argon (repeat 3x).
-
Reagent Loading: Add 2-chloro-4-(tert-butyl)pyrimidine (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (2 mol%), and XPhos (4.8 mol%) 2[2].
-
Solvent Addition: Add anhydrous DMF (4.0 mL) and degassed H₂O (40 μL, 1% v/v). Validation Check: The 1% water is critical; it slightly increases Zn(CN)₂ solubility to initiate transmetalation without causing bulk hydrolysis of the product 2[2].
-
Reaction: Seal the tube and heat at 80 °C for 4 hours under vigorous stirring. Validation Check: The reaction mixture should transition from dark red/purple to a pale yellow/orange homogeneous solution, indicating active catalytic species formation.
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and quench with 10% aqueous NH₄OH (10 mL) to neutralize residual cyanide.
-
Purification: Separate the organic layer, wash with brine (3 x 10 mL), dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1).
Troubleshooting Guide: Carboxamide Dehydration (Route B)
Q3: I am getting a black tarry mixture when using POCl₃ to dehydrate the carboxamide. How can I optimize this? Expert Insight: 4-(tert-butyl)pyrimidine-2-carboxamide can undergo degradation under harsh acidic conditions at elevated temperatures (e.g., refluxing POCl₃). The pyrimidine ring remains sensitive to strong electrophiles despite the steric shielding of the tert-butyl group. Actionable Solution: Transition to a milder, single-step dehydration protocol using Trifluoromethanesulfonic anhydride (Tf₂O) and Triethylamine (Et₃N) [[3]](3]. This avoids harsh heating and significantly improves the purity profile.
Validated Protocol: Mild Dehydration of Carboxamide
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 4-(tert-butyl)pyrimidine-2-carboxamide (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) 3[3].
-
Base Addition: Add Triethylamine (Et₃N) (3.0 mmol) and cool the mixture to 0 °C using an ice bath.
-
Activation: Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 mmol) over 5 minutes 3[3]. Validation Check: An immediate color change to pale yellow and the formation of a white precipitate (Et₃N·HOTf) indicates successful activation of the amide.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Workup & Purification: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with CH₂Cl₂ (2 x 10 mL). Dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and filter through a short pad of silica gel to afford the pure nitrile.
FAQs on Handling and Purification
Q4: My product degrades on the silica column. How should I purify it? Expert Insight: 2-Cyanopyrimidines can be sensitive to the slightly acidic nature of standard silica gel, leading to partial hydrolysis back to the carboxamide during chromatography. Actionable Solution: Pre-treat the silica gel with 1% Triethylamine (Et₃N) in your eluent to neutralize acidic sites. Alternatively, if the purity of the crude is >90%, consider recrystallization from Hexanes/Ethyl Acetate to bypass chromatography entirely.
References
-
[3] Title: Single-Step Synthesis of Pyrimidine Derivatives | Journal of the American Chemical Society Source: acs.org URL:[Link]
-
[2] Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Source: nih.gov / mit.edu URL:[Link]
Sources
Technical Support Center: Synthesis of 4-(Tert-butyl)pyrimidine-2-carbonitrile Derivatives
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the dedicated technical support guide for the synthesis of 4-(tert-butyl)pyrimidine-2-carbonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals navigating the specific challenges associated with this molecular scaffold. The inherent steric and electronic properties of the tert-butyl group, combined with the reactivity of the pyrimidine core, present unique synthetic hurdles. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and streamline your experimental workflow.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The answers are grounded in mechanistic principles to help you not only solve the immediate issue but also understand the underlying chemistry.
Question 1: I am experiencing very low to no yield during the final cyanation step to introduce the 2-carbonitrile group. What are the likely causes and how can I improve the conversion?
Answer: This is a frequent and multifaceted challenge, often stemming from catalyst deactivation, substrate reactivity issues, or suboptimal reaction conditions. The primary precursor is typically a 4-(tert-butyl)-2-halopyrimidine or a related derivative with a suitable leaving group at the C2 position.
Potential Causes & Solutions:
-
Catalyst Deactivation (Palladium-Catalyzed Reactions): This is the most common culprit, especially when using soluble alkali metal cyanides (NaCN, KCN). Excess free cyanide ions can irreversibly bind to and poison the palladium catalyst's active sites.[1]
-
Causality: The strong coordination of CN⁻ to the Pd(0) or Pd(II) center prevents the catalytic cycle (oxidative addition, transmetalation, reductive elimination) from proceeding.
-
Solution 1: Switch Cyanide Source. Employ a cyanide source with lower solubility, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[1][2] These reagents maintain a very low equilibrium concentration of free cyanide, sufficient for the reaction but low enough to prevent catalyst poisoning.
-
Solution 2: Use Appropriate Ligands. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, t-BuXPhos) can protect the palladium center from excess cyanide and enhance its catalytic activity, particularly for less reactive substrates like aryl chlorides.[1][3]
-
Solution 3: Consider Additives. In some cases, additives like zinc formate can help reactivate the catalyst.[1]
-
-
Substrate Reactivity: The 4-(tert-butyl)pyrimidine system can be electron-rich or sterically hindered, making the C2 position less susceptible to nucleophilic attack or oxidative addition.
-
Causality: The large tert-butyl group can sterically shield the C2 position, hindering the approach of the catalyst or the cyanide nucleophile.
-
Solution 1: Increase Reaction Temperature. Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric or electronic barriers. Monitor the reaction closely by TLC or HPLC to avoid decomposition.
-
Solution 2: Use a More Active Catalyst System. If using a standard catalyst like Pd(PPh₃)₄ is ineffective, switch to a more robust pre-catalyst system known for activating challenging substrates.
-
-
Poor Leaving Group: If your precursor is not a 2-chloro or 2-bromopyrimidine, the leaving group ability may be insufficient.
-
Causality: The rate of nucleophilic substitution is directly dependent on the stability of the leaving group.
-
Solution: If starting from a 2-(methylthio)pyrimidine, ensure it has been fully oxidized to the corresponding methylsulfone. The sulfone is an excellent leaving group, readily displaced by cyanide.[4][5]
-
Troubleshooting Workflow: Low Cyanation Yield
Below is a systematic workflow to diagnose and resolve low-yield issues in the cyanation step.
Caption: A logical workflow for troubleshooting low yields in pyrimidine cyanation.
Question 2: My reaction produces the desired 4-(tert-butyl)pyrimidine-2-carbonitrile, but it is contaminated with significant amounts of the corresponding carboxamide or carboxylic acid. How can I prevent this?
Answer: The formation of pyrimidine-2-carboxamide and, subsequently, pyrimidine-2-carboxylic acid is a classic sign of nitrile hydrolysis.[1] This side reaction is highly dependent on the presence of water and the pH of the reaction medium.
Potential Causes & Solutions:
-
Presence of Water: This is the primary cause. Moisture can be introduced from solvents, reagents, or the atmosphere.
-
Causality: The nitrile group is susceptible to nucleophilic attack by water, which can be catalyzed by acid or base, leading to the formation of a carboxamide intermediate. This intermediate can then undergo further hydrolysis to the carboxylic acid.
-
Solution 1: Ensure Anhydrous Conditions. This is critical. Dry all glassware in an oven (e.g., >100 °C) for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. Commercial anhydrous solvents are often sufficient if handled properly under an inert atmosphere.[6][7]
-
Solution 2: Dry Reagents. Dry starting materials and reagents thoroughly. For example, potassium carbonate, a common base, can be dried in an oven before use.
-
-
Inappropriate Reaction pH: Strongly acidic or basic conditions can catalyze the hydrolysis of the nitrile group.
-
Causality: Both H⁺ and OH⁻ can activate the nitrile carbon towards nucleophilic attack by water.
-
Solution: If possible, run the reaction under neutral or near-neutral conditions. If a base is required, use a non-nucleophilic, hindered base and ensure anhydrous conditions are strictly maintained. Buffer the work-up procedure if it involves acidic or basic washes, and minimize contact time.
-
-
Prolonged Reaction Time or High Temperature: These factors increase the likelihood of hydrolysis, especially if trace amounts of water are present.[1]
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures. If the reaction is sluggish, it is better to address the root cause (e.g., catalyst activity) than to excessively prolong the reaction time.
-
Side Reaction Pathway: Nitrile Hydrolysis
Caption: The hydrolysis pathway from the target nitrile to common impurities.
Frequently Asked Questions (FAQs)
Question 1: What are the most effective synthetic routes for introducing the 2-carbonitrile group onto a pre-formed 4-(tert-butyl)pyrimidine core?
Answer: Several methods are available, with the choice depending on the precursor's availability, cost, and tolerance for specific reagents. The most common strategies involve the displacement of a leaving group from the C2 position.
| Method | Precursor | Cyanide Source | Catalyst/Reagent | Pros | Cons |
| Palladium-Catalyzed Cyanation | 2-Chloro or 2-Bromopyrimidine | Zn(CN)₂, K₄[Fe(CN)₆] | Pd(0) or Pd(II) catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos) | High functional group tolerance; generally high yields; uses less toxic cyanide sources.[2] | Catalyst can be expensive and sensitive to poisoning by some cyanide sources.[1] |
| Rosenmund-von Braun Reaction | 2-Halopyrimidine | CuCN | High temperature, often in a polar aprotic solvent (e.g., DMF, NMP) | Simple, ligand-free conditions. | Often requires stoichiometric copper and harsh temperatures; can have limited substrate scope and generate metallic waste. |
| Displacement of Sulfone | 2-(Methylsulfonyl)pyrimidine | NaCN, KCN | Polar aprotic solvent (e.g., MeCN, DMSO) | Metal-free; the sulfone is a highly effective leaving group.[4][5] | Requires an additional oxidation step from the more common 2-(methylthio)pyrimidine precursor.[4][8] |
| Sandmeyer-type Reaction | 2-Aminopyrimidine | NaNO₂/Acid, then CuCN/KCN | Aqueous acid, then cyanide salt | Utilizes a common and often inexpensive starting material. | Diazotization can be difficult to control; generates diazonium intermediates which can be unstable. |
Question 2: How does the steric bulk of the C4 tert-butyl group influence the overall synthesis?
Answer: The tert-butyl group is one of the most sterically demanding substituents and exerts a significant influence throughout the synthesis.
-
Ring Formation: During the initial cyclocondensation to form the pyrimidine ring (e.g., from a β-dicarbonyl equivalent and an amidine), the tert-butyl group can hinder the final cyclization and dehydration steps.[6] This may require more forcing conditions (higher temperatures, stronger catalysts) to achieve good yields.
-
Reactivity at Adjacent Positions: It can sterically shield the N3 and C5 positions from attack, which can be advantageous in directing reactions to other sites but problematic if functionalization at C5 is desired.
-
Reactivity at the C2 Position: While not directly adjacent, its bulk can influence the conformation of the molecule and potentially hinder the approach of bulky reagents or catalysts to the C2 position, making reactions like cyanation more challenging compared to an unsubstituted analogue.
Experimental Protocols
Protocol: Palladium-Catalyzed Cyanation of 4-(tert-butyl)-2-chloropyrimidine
This protocol provides a representative method for the cyanation step using a modern palladium catalyst system, designed to minimize side reactions.
Materials:
-
4-(tert-butyl)-2-chloropyrimidine (1.0 eq)
-
Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Thoroughly dry a round-bottom flask and a magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Addition: To the flask, add 4-(tert-butyl)-2-chloropyrimidine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) under the inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is 0.1-0.5 M with respect to the starting pyrimidine.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer carefully with a 10% aqueous ammonia solution (to complex and remove residual zinc salts), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 4-(tert-butyl)pyrimidine-2-carbonitrile.
References
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Antiviral Agents from 2-Cyanopyrimidine. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting common issues in fluorinated pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Identifying side products in the cyanation of halopyrimidines. BenchChem Technical Support.
-
Kalogirou, A. S., et al. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available at: [Link]
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 1-13. Available at: [Link]
-
Bera, K., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(60), 36585-36609. Available at: [Link]20/ra/d0ra06663a)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling & Safety for 4-(Tert-butyl)pyrimidine-2-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with field-proven methodologies for handling 4-(tert-butyl)pyrimidine-2-carbonitrile .
Working with heteroaromatic nitriles requires a deep understanding of their intrinsic reactivity. The electron-deficient pyrimidine ring significantly enhances the electrophilicity of the 2-cyano group, making it highly susceptible to nucleophilic attack and unintended hydrolysis[1]. The protocols and troubleshooting steps below are engineered to ensure both scientific integrity and operator safety.
Physicochemical Profile & Safety Data
Before initiating any workflow, it is critical to understand the baseline properties of the compound. The following table synthesizes the quantitative and qualitative data necessary for safe handling.
| Parameter | Specification / Guideline | Mechanistic Rationale |
| Molecular Formula | C9H11N3 | Contains a sterically bulky 4-tert-butyl group and a reactive 2-nitrile. |
| Physical State | Crystalline powder / Low-melting solid | Dust generation is possible; requires handling in a controlled airflow environment. |
| Primary Hazards | Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2 | Nitriles can be metabolized to cyanide equivalents in vivo; the pyrimidine core acts as a strong electrophile[2]. |
| Incompatibilities | Strong bases, strong acids, reducing agents | Extreme pH triggers rapid hydrolysis of the nitrile to an amide or carboxylic acid[3]. |
| Storage Conditions | 2–8°C, under inert gas (Ar/N2), desiccated | Prevents ambient moisture from initiating slow hydrolysis catalyzed by the pyrimidine nitrogen. |
Safe Handling & Emergency Response Workflow
The following logic diagram outlines the self-validating system for routine handling and emergency response.
Fig 1: Operational workflow for handling pyrimidine-2-carbonitrile derivatives.
Troubleshooting Guides & FAQs
Q1: During my aqueous workup, LC-MS analysis showed a complete loss of the nitrile peak and the appearance of a new mass (+18 Da). Why did this happen, and how can I prevent it? Causality: You have observed the unintended hydrolysis of the nitrile to the corresponding pyrimidine-2-carboxamide (+18 Da). The pyrimidine ring is highly electron-withdrawing, which increases the electrophilicity of the 2-cyano carbon[4]. Furthermore, under aqueous conditions, the adjacent pyrimidine nitrogen can participate mechanistically by forming a transient acyliminium/pyrimidinium intermediate, drastically accelerating the hydrolysis rate[3]. Solution: Avoid basic aqueous workups (e.g., saturated NaHCO3 or NaOH) and extended exposure to strong aqueous acids. Quench reactions using buffered solutions (pH 6.5–7.5) and extract immediately into an organic phase (e.g., EtOAc or DCM) at low temperatures (0–5°C).
Q2: I am preparing stock solutions for High-Throughput Screening (HTS). The compound is precipitating out of my DMSO stock after a few freeze-thaw cycles. What is the cause? Causality: While the tert-butyl group increases lipophilicity, the highly polar 2-carbonitrile group can lead to complex solvation dynamics. Repeated freeze-thaw cycles introduce trace atmospheric moisture into the hygroscopic DMSO, which decreases the solubility of the hydrophobic tert-butyl moiety. Solution: Aliquot your primary 10 mM DMSO stock into single-use vials immediately upon preparation. Store at -20°C in a secondary desiccated container. Never subject a single vial to more than one freeze-thaw cycle.
Q3: What are the specific risks of cyanide gas (HCN) generation with this compound? Causality: 4-(Tert-butyl)pyrimidine-2-carbonitrile is an organic nitrile, not an inorganic cyanide salt. Under standard physiological or ambient laboratory conditions, it does not spontaneously release HCN[2]. However, if the compound is subjected to strong reducing agents (e.g., Lithium Aluminum Hydride, DIBAL-H) or extreme thermal degradation (combustion), the carbon-nitrogen triple bond can be cleaved or degraded, releasing toxic HCN or nitrogen oxides[5]. Solution: Never mix this compound with strong reducing agents outside of a strictly controlled, inert-atmosphere fume hood equipped with a cyanide gas detector.
Experimental Protocols
Protocol 1: Safe Preparation of Stock Solutions for Assays
This protocol ensures the integrity of the compound while protecting the operator from concentrated exposure.
-
Preparation: Purge a Class II fume hood with ambient air for 5 minutes. Equip double nitrile gloves, safety goggles, and a lab coat.
-
Weighing: Using an anti-static weighing boat, weigh the required mass of 4-(tert-butyl)pyrimidine-2-carbonitrile. Self-Validation Step: Ensure the balance is calibrated and the ambient humidity is below 40% to prevent moisture absorption.
-
Solvation: Transfer the solid to a volumetric flask. Add anhydrous, septum-sealed DMSO (or DMF) to reach a 10 mM concentration.
-
Dissolution: Sonicate the sealed flask in a water bath at 25°C for 60 seconds. Do not exceed 30°C to prevent thermal degradation.
-
Aliquot & Storage: Blanket the solution with Argon gas. Dispense into 50 µL single-use amber glass vials. Cap tightly and store at -20°C.
Protocol 2: Quenching and Disposal of Nitrile-Containing Waste
Organic nitriles must not be disposed of in standard organic waste streams without proper segregation due to cross-reactivity risks.
-
Segregation: Collect all reaction mixtures containing the pyrimidine-2-carbonitrile in a dedicated, clearly labeled "Halogenated/Nitrile Organic Waste" carboy.
-
pH Control: Ensure the waste stream is kept at a neutral pH (pH 6-8). Causality: Acidic waste streams can protonate trace free cyanides (if generated by side reactions) to volatile HCN, while highly basic streams will hydrolyze the nitrile, generating excess heat and ammonia gas.
-
Secondary Containment: Place the waste carboy in a secondary high-density polyethylene (HDPE) bin.
-
Disposal: Transfer to your Environmental Health and Safety (EHS) department, explicitly noting the presence of "Heteroaromatic Nitriles" on the manifest.
Chemical Reactivity & Degradation Pathway
Understanding the degradation pathway is essential for troubleshooting failed syntheses or assays. The diagram below illustrates the pyrimidine-assisted hydrolysis mechanism.
Fig 2: Mechanistic degradation pathway of pyrimidine-2-carbonitriles via hydrolysis.
References
-
Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]
-
Unusual Pyrimidine Participation: Efficient Stereoselective Synthesis of Potent Dual Orexin Receptor Antagonist MK-6096 Source: Organic Letters (ACS Publications) URL:[Link]
-
Occupational Safety and Health Administration (OSHA) - Acrylonitrile and Organic Nitriles Handling Guidelines Source: OSHA.gov URL:[Link]
-
The MSDS HyperGlossary: Nitrile - Reactivity and Safety Profiles Source: Interactive Learning Paradigms, Incorporated URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACRYLONITRILE (VINYL CYANIDE) | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning for Systems Involving 4-(Tert-butyl)pyrimidine-2-carbonitrile
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 4-(Tert-butyl)pyrimidine-2-carbonitrile in their catalytic systems. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding potential catalyst poisoning issues. Given the absence of specific literature detailing the catalytic applications and poisoning of 4-(Tert-butyl)pyrimidine-2-carbonitrile, this document synthesizes established principles of catalyst deactivation and applies them to the structural features of this molecule.
The information herein is structured to address two primary hypothetical, yet chemically plausible, applications of 4-(Tert-butyl)pyrimidine-2-carbonitrile: as a ligand in transition metal catalysis and as an organocatalyst.
Scenario A: 4-(Tert-butyl)pyrimidine-2-carbonitrile as a Ligand in Transition Metal Catalysis
In this scenario, the pyrimidine ring and/or the nitrile group of 4-(Tert-butyl)pyrimidine-2-carbonitrile are coordinated to a central metal atom, forming an active catalytic complex. The stability and activity of such a complex can be compromised by various chemical species present in the reaction mixture.
Troubleshooting Guide: Transition Metal Catalyst Deactivation
Question 1: My reaction yield is significantly lower than expected, or the reaction has stalled completely. Could my catalyst be poisoned?
Answer: Yes, a sudden or gradual drop in reaction yield is a classic symptom of catalyst poisoning. When 4-(Tert-butyl)pyrimidine-2-carbonitrile is a ligand, the catalytically active metal center is the primary target for poisons. These poisons are substances that bind strongly to the metal, blocking active sites required for the catalytic cycle.
Potential Causes and Solutions:
-
Sulfur Compounds: Thiols, sulfides, and other sulfur-containing impurities in your starting materials or solvents are notorious poisons for many transition metal catalysts, including palladium, platinum, rhodium, and nickel.[1] They form strong, often irreversible, bonds with the metal center.
-
Troubleshooting Steps:
-
Purity Analysis: Analyze all starting materials and solvents for sulfur content using appropriate analytical techniques (e.g., GC with a sulfur-selective detector).
-
Purification: Purify contaminated reagents. For example, solvents can be distilled, and solid starting materials can be recrystallized.
-
Scavengers: In some cases, adding a sacrificial agent (e.g., a copper-based scavenger) can help remove sulfur impurities from the reaction mixture.
-
-
-
Water and Oxygen: While some catalytic systems are tolerant to air and moisture, many are sensitive.[2] Water can hydrolyze sensitive ligands or metal-ligand bonds, and oxygen can oxidize the active metal center to a higher, less active oxidation state.
-
Coordinating Solvents or Additives: Solvents with strong coordinating properties (e.g., DMSO, DMF) or certain additives can compete with your substrate for coordination to the metal center, leading to catalyst inhibition.
-
Troubleshooting Steps:
-
Solvent Screening: If possible, screen less coordinating solvents.
-
Additive Effects: Evaluate the impact of each additive on the reaction rate in a systematic manner.
-
-
-
Heavy Metal Impurities: Trace amounts of other metals (e.g., lead, mercury) in your reagents can act as catalyst poisons.[1]
-
Troubleshooting Steps:
-
High-Purity Reagents: Use reagents from reputable suppliers with low heavy metal content.
-
Pre-treatment: In some cases, passing solutions of reagents through a bed of activated carbon or a specific chelating resin can remove metal impurities.
-
-
Frequently Asked Questions (FAQs): Transition Metal Catalysis
Q1: What is the most likely mechanism of poisoning for a catalyst with a 4-(tert-butyl)pyrimidine-2-carbonitrile ligand?
A1: The most probable mechanism is the competitive binding of a poison to the active sites on the metal center. The poison molecule displaces the substrate or the 4-(tert-butyl)pyrimidine-2-carbonitrile ligand, rendering the catalyst inactive. The lone pair of electrons on the poison (e.g., sulfur in a thiol) forms a strong coordinate bond with the metal.
Q2: Can the nitrile group of 4-(tert-butyl)pyrimidine-2-carbonitrile itself act as a poison?
A2: This is a nuanced question. While the nitrile group is a ligand and essential for the catalyst's structure in this scenario, free or excess 4-(tert-butyl)pyrimidine-2-carbonitrile, or other nitrile-containing compounds in the reaction mixture, could potentially compete for coordination sites on the metal, leading to catalyst inhibition.[4]
Q3: How can I regenerate a poisoned catalyst?
A3: Catalyst regeneration depends on the nature of the poison and the catalyst.
-
Reversible Poisoning: If the poison binds reversibly, washing the catalyst with a suitable solvent might be sufficient.
-
Irreversible Poisoning: For strongly bound poisons, more aggressive methods may be necessary:
-
Chemical Treatment: Washing with a dilute acid or base solution can sometimes remove the poison.[5] For example, an acid wash might protonate and remove a basic poison.
-
Thermal Treatment: Heating the catalyst under a controlled atmosphere can sometimes desorb or decompose the poison.[5] However, this carries the risk of thermally degrading the catalyst.
-
Scenario B: 4-(Tert-butyl)pyrimidine-2-carbonitrile as an Organocatalyst
In this hypothetical scenario, the 4-(tert-butyl)pyrimidine-2-carbonitrile molecule itself acts as the catalyst, likely through the basicity of the pyrimidine nitrogen atoms or the electrophilicity of the nitrile group.
Troubleshooting Guide: Organocatalyst Deactivation
Question 1: My organocatalyzed reaction is sluggish and gives a low yield. What could be the problem?
Answer: Low yields in organocatalysis can be due to several factors, including catalyst deactivation. Unlike metal catalysts, where a specific active site is poisoned, organocatalyst deactivation often involves a chemical transformation of the catalyst molecule itself.
Potential Causes and Solutions:
-
Protonation or Deprotonation: If the catalytic activity relies on the basicity of the pyrimidine nitrogens, the presence of acidic impurities can protonate the catalyst, rendering it inactive. Conversely, if the reaction requires a specific protonation state, a basic impurity could deprotonate the catalyst and inhibit the reaction.
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of the reaction medium is within the optimal range for your catalyst.
-
Reagent Purity: Use purified reagents to remove acidic or basic impurities.
-
Buffers: In some cases, the addition of a non-coordinating buffer can help maintain the optimal pH.
-
-
-
Reaction with Starting Materials or Byproducts: The organocatalyst could potentially react with one of the starting materials or a byproduct to form an inactive species. For example, a nucleophilic starting material could attack the electrophilic carbon of the nitrile group.
-
Troubleshooting Steps:
-
In-situ Analysis: Use techniques like NMR or LC-MS to monitor the concentration of the organocatalyst throughout the reaction and identify any potential degradation products.
-
Order of Addition: Experiment with changing the order of addition of reagents to minimize the time the catalyst is in contact with a potentially reactive species under non-ideal conditions.
-
-
-
Thermal Decomposition: High reaction temperatures can lead to the decomposition of the organocatalyst.
-
Troubleshooting Steps:
-
Temperature Screening: Run the reaction at different temperatures to find the optimal balance between reaction rate and catalyst stability.
-
Catalyst Stability Studies: Perform a separate experiment to assess the thermal stability of 4-(tert-butyl)pyrimidine-2-carbonitrile under the reaction conditions in the absence of other reagents.
-
-
Frequently Asked Questions (FAQs): Organocatalysis
Q1: How can I determine if my organocatalyst is being deactivated?
A1: The best approach is to monitor the reaction profile. Take aliquots from the reaction mixture at different time points and analyze them by a suitable method (e.g., HPLC, GC, or NMR). A reaction that starts well but then slows down or stops is a strong indication of catalyst deactivation. You can also try adding a fresh portion of the catalyst to a stalled reaction to see if the reaction restarts.
Q2: Is it possible to regenerate a deactivated organocatalyst?
A2: Regeneration of a deactivated organocatalyst is often more challenging than for metal catalysts because the deactivation may involve an irreversible chemical change to the molecule. If the deactivation is due to simple protonation or deprotonation, adjusting the pH might restore activity. However, if the catalyst has undergone a chemical reaction, it is likely permanently deactivated.
Data Summary and Visualizations
Table 1: Common Catalyst Poisons and Their Effects
| Poison Class | Examples | Affected Catalyst Type | Mechanism of Poisoning |
| Sulfur Compounds | H₂S, thiols, sulfides | Transition Metals (Pd, Pt, Ni, Rh) | Strong coordination to the metal center, blocking active sites.[1] |
| Halogens | Cl⁻, Br⁻, I⁻ | Transition Metals | Can alter the electronic properties of the metal or form stable metal halides. |
| Heavy Metals | Pb, Hg, As | Transition Metals | Alloy formation or strong adsorption on the catalyst surface.[1] |
| Strongly Coordinating Species | CO, CN⁻, phosphines, amines | Transition Metals | Competitive coordination to the metal center. |
| Water/Oxygen | H₂O, O₂ | Many Transition Metals | Hydrolysis of ligands, oxidation of the metal center.[2] |
| Strong Acids/Bases | HCl, H₂SO₄, NaOH | Organocatalysts | Protonation or deprotonation of the catalytically active functional group. |
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic approach to diagnosing low reaction yields.
Diagram 2: Proposed Mechanism of Metal Catalyst Poisoning by a Thiol
Caption: Competitive binding of a thiol poison to the metal center.
References
-
Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations. Organometallics. [Link]
-
Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis. Chemical Reviews. [Link]
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Ovid. [Link]
-
Transition-Metal-Catalyzed C−N Bond Forming Reactions Using Organic Azides as the Nitrogen Source. ACS Publications. [Link]
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. [Link]
-
Transition Metal Complexes of Pyrimidine Nucleobases and their Derivatives. CRC Press. [Link]
-
Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis. Controlled Radical Polymerization. [Link]
-
Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration: Catalyst Design and Ligand Screening via High-Throughput Techniques. Journal of the American Chemical Society. [Link]
-
Recent Advances on P,N-Containing Ligands for Transition-Metal Homogeneous Catalysis. ResearchGate. [Link]
-
Nitrile - Wikipedia. Wikipedia. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 4-(Tert-butyl)pyrimidine-2-carbonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 4-(tert-butyl)pyrimidine-2-carbonitrile. We will explore a common synthetic route, address potential problems through a detailed troubleshooting guide and FAQs, and provide validated protocols to ensure a safe, efficient, and reproducible process.
Overview of a Plausible Synthetic Pathway for Scale-Up
The synthesis of 4-(tert-butyl)pyrimidine-2-carbonitrile is a multi-step process. While several routes are theoretically possible, a robust and scalable pathway often involves the construction of the pyrimidine ring followed by functional group interconversion. The pathway outlined below is designed to use readily available starting materials and employs common industrial reactions, while also highlighting key stages where scale-up problems can arise.
The proposed four-step synthesis is as follows:
-
Ring Formation: Condensation of pivaloylacetonitrile (a β-ketonitrile) with urea in the presence of an acid catalyst to form 4-(tert-butyl)-2-hydroxypyrimidine-6-amine.
-
Diazotization & Halogenation (Sandmeyer-type Reaction): Conversion of the amino group to a diazonium salt, which is subsequently displaced by a chloro group to yield 4-(tert-butyl)-6-chloro-2-hydroxypyrimidine.
-
Chlorination: Replacement of the remaining hydroxyl group with a chloro group using a strong dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) to give 2,4-dichloro-6-(tert-butyl)pyrimidine.
-
Cyanation: Selective nucleophilic aromatic substitution of the more reactive 2-chloro substituent with a cyanide source to yield the final product, 4-(tert-butyl)pyrimidine-2-carbonitrile.
Caption: Troubleshooting workflow for low-yield reactions.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety hazards to consider when scaling up this synthesis? A: There are three primary hazards:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Inhalation can cause severe respiratory damage. [1]Always handle in a well-ventilated fume hood with appropriate PPE (gloves, face shield, lab coat). The pre-quench distillation and slow, controlled quench are non-negotiable safety steps at scale.
-
Cyanide Salts (e.g., CuCN, KCN): Acutely toxic if ingested, inhaled, or absorbed through the skin. Contact with acid releases highly toxic hydrogen cyanide (HCN) gas. [2]All cyanide waste must be quenched and neutralized separately with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal.
-
Exothermic Reactions: The chlorination and quench steps are highly exothermic. Without proper cooling and controlled addition, a thermal runaway can occur, leading to a dangerous pressure increase and potential reactor failure.
Q: What analytical methods are recommended for in-process controls (IPCs)? A:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of reaction progress. It helps determine when the starting material has been consumed. [3]* High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material to product and can detect the formation of impurities. This is crucial for optimization and ensuring consistent batch quality.
-
Gas Chromatography (GC): Useful if the compounds are sufficiently volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural confirmation of isolated intermediates and the final product, but can also be used to determine the purity of crude reaction mixtures.
Q: For the final product, is recrystallization or column chromatography better for purification at scale? A:
-
Recrystallization is almost always preferred for large-scale purification due to its cost-effectiveness, simplicity, and ability to handle large quantities. [4]The key is to find a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.
-
Flash Column Chromatography is a powerful tool for purification but becomes expensive and cumbersome at a multi-kilogram scale due to the large volumes of solvent and silica gel required. [4]It is best reserved for purifying smaller batches of high-value material or for situations where recrystallization fails to remove a critical impurity.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Table 1: Reagents for Step 3 - Chlorination
| Reagent | Formula | MW ( g/mol ) | Molar Ratio | Example Quantity (for 1 mol scale) |
| 4-(tert-butyl)-6-chloro-2-hydroxypyrimidine | C₈H₉ClN₂O | 184.63 | 1.0 | 184.6 g |
| Phosphorus Oxychloride | POCl₃ | 153.33 | ~5.0 | 766.7 g (470 mL) |
| N,N-Dimethylaniline (optional catalyst) | C₈H₁₁N | 121.18 | 0.1 | 12.1 g |
Protocol: Step 3 - Chlorination with POCl₃
-
Reactor Setup: Equip a clean, dry, glass-lined reactor with a mechanical stirrer, temperature probe, condenser (with a gas outlet connected to a caustic scrubber), and an addition funnel. Purge the system with nitrogen.
-
Charging Reagents: Charge the reactor with 4-(tert-butyl)-6-chloro-2-hydroxypyrimidine (1.0 eq). Add phosphorus oxychloride (5.0 eq) via the addition funnel over 30 minutes, keeping the internal temperature below 20°C.
-
Reaction: Slowly heat the mixture to 100-110°C and hold for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up (Critical Safety Step): a. Cool the reaction mixture to room temperature. b. [Recommended for Scale-Up] Distill off the excess POCl₃ under reduced pressure. c. Prepare a separate reactor with crushed ice/water (approx. 10x the volume of the reaction mixture). d. With vigorous stirring and external cooling, slowly add the reaction mixture to the ice/water, ensuring the quench temperature never exceeds 50°C.
-
Isolation: The product will precipitate as a solid or oil. Extract the aqueous slurry with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 2,4-dichloro-6-(tert-butyl)pyrimidine.
References
- Benchchem. An In-depth Technical Guide to the Hazards of Sodium Amide for Researchers, Scientists, and Drug Development Professionals.
- Benchchem. Application Note and Protocol: Scale-Up Synthesis of 2-Chloro-3-cyanopyridine.
-
Göhring, W., Schildknecht, J., & Federspiel, M. (1996). Development of a Process to Prepare 2-Cyanopyrimidine on Commercial Scale. CHIMIA, 50(11), 538. [Link]
- Princeton University. Sodium Amide | Office of Environmental Health and Safety.
- Wikipedia. Sandmeyer reaction.
- Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity.
- National Institutes of Health. Sodium amide | NaNH2 | CID 24533 - PubChem.
- NOAA. SODIUM AMIDE | CAMEO Chemicals.
- Organic Syntheses. sodium amide - Organic Syntheses Procedure.
- SynArchive. Sandmeyer Reaction.
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
- OUCI. Recent trends in the chemistry of Sandmeyer reaction: a review.
- Google Patents.
- YouTube. Sandmeyer Reaction.
- ResearchG
- Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14.
- CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Ghasemi, S., et al. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
- Al-Zahrani, A. A., et al. (2022).
Sources
"4-(Tert-butyl)pyrimidine-2-carbonitrile" reaction monitoring techniques
Welcome to the Technical Support Center for the synthesis and reaction monitoring of 4-(tert-butyl)pyrimidine-2-carbonitrile . This highly functionalized heterocyclic scaffold is a critical intermediate in medicinal chemistry and drug development. The strongly electron-withdrawing carbonitrile group (-C≡N) combined with the bulky, lipophilic tert-butyl group presents unique analytical challenges and advantages during reaction monitoring.
This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols to ensure high-fidelity data acquisition during your synthetic workflows.
Visual Workflow: Analytical Decision Matrix
Decision matrix for selecting the optimal reaction monitoring technique.
Section 1: Frequently Asked Questions (FAQs)
Q1: Which analytical technique is optimal for real-time monitoring of 4-(tert-butyl)pyrimidine-2-carbonitrile synthesis? A1: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard[1]. While Thin-Layer Chromatography (TLC) provides rapid qualitative feedback[2], the structural similarity between the starting materials (e.g., 2-chloro-4-tert-butylpyrimidine) and the carbonitrile product often results in poor resolution on standard silica plates. LC-MS (specifically using Electrospray Ionization, ESI+) provides orthogonal validation: chromatographic separation based on the lipophilicity of the tert-butyl group, and mass confirmation via the [M+H]+ ion at m/z 162.2[3].
Q2: Why does my GC-MS analysis show degradation or poor peak shape for this compound? A2: Although the tert-butyl group increases the volatility of the pyrimidine ring, the carbonitrile group at the C2 position makes the ring highly electron-deficient. At the high temperatures of a GC inlet (typically >250°C), trace moisture or active sites in the liner can induce hydrolysis of the carbonitrile to an amide or carboxylic acid. Causality: Thermal stress combined with nucleophilic attack degrades the analyte. Solution: Switch to LC-MS, or if GC-MS is strictly required, use a deactivated inlet liner, lower the injection port temperature to 200°C, and ensure the sample is rigorously dried.
Q3: How do the functional groups affect TLC retention factors ( Rf )? A3: The bulky, non-polar tert-butyl group significantly increases the molecule's lipophilicity compared to an unsubstituted pyrimidine. Consequently, in normal-phase TLC (silica gel), 4-(tert-butyl)pyrimidine-2-carbonitrile will migrate higher (larger Rf ) than its polar precursors[2]. The carbonitrile group also acts as a strong UV chromophore, making the spots easily visible under short-wave UV (254 nm).
Section 2: Troubleshooting Guide
Issue 1: Co-elution of starting materials and product in HPLC.
-
Root Cause: The lipophilicity difference between the halogenated precursor (e.g., 2-chloro) and the cyano product is minimal, causing them to co-elute on standard C18 columns under rapid gradients.
-
Self-Validating Solution: Flatten the gradient. Instead of a standard 5–95% organic ramp over 5 minutes, use a focused gradient (e.g., 30–60% Acetonitrile over 10 minutes). Validate peak purity using a Diode-Array Detector (DAD); extract the UV spectra across the peak to ensure the purity index is >990.
Issue 2: Poor ionization efficiency in LC-MS (ESI+ mode).
-
Root Cause: The strongly electron-withdrawing carbonitrile (-C≡N) group pulls electron density away from the pyrimidine nitrogens, reducing their basicity and making protonation harder in the ESI source[1].
-
Self-Validating Solution: Add 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases to force protonation[3]. To self-validate, spike the sample with a known concentration of a structurally similar internal standard (e.g., 4-methylpyrimidine-2-carbonitrile) to confirm that the ionization suppression is a matrix effect rather than an instrument failure.
Issue 3: Streaking or invisible spots on TLC plates.
-
Root Cause: Streaking usually indicates concentration overload or degradation on the acidic silica gel[2].
-
Self-Validating Solution: Dilute the reaction aliquot 1:20 in ethyl acetate before spotting. If the compound is invisible under UV, place the plate in an iodine vapor chamber; the electron-rich double bonds of transient intermediates will react to form yellow-brown spots, confirming if the reaction is stuck at an intermediate phase[2].
Section 3: Quantitative Data Summaries
Table 1: Comparison of Analytical Techniques for Pyrimidine-2-carbonitrile Monitoring
| Technique | Primary Use Case | Detection Limit | Advantages | Limitations |
| TLC | Rapid qualitative screening | ~0.5 µ g/spot | Low cost, fast execution (<5 mins)[2]. | Low resolution; cannot distinguish structural isomers[4]. |
| HPLC-UV | Quantitative yield analysis | ~10 ng/mL | High precision; excellent for kinetic tracking[1]. | Requires standard curves; lacks structural confirmation. |
| LC-MS (ESI+) | Product & impurity ID | ~1 ng/mL | Confirms molecular weight (m/z 162.2)[3]. | Subject to ionization suppression by salts/bases. |
Table 2: Optimized HPLC-MS Gradient Protocol (C18 Column)
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) |
| 0.0 | 0.4 | 80 | 20 |
| 1.0 | 0.4 | 80 | 20 |
| 6.0 | 0.4 | 10 | 90 |
| 8.0 | 0.4 | 10 | 90 |
| 8.1 | 0.4 | 80 | 20 |
Section 4: Step-by-Step Methodologies
Protocol A: Self-Validating LC-MS Reaction Monitoring Workflow
This protocol ensures that the highly reactive carbonitrile group is not degraded during sample preparation, providing a true snapshot of the reaction kinetics[1].
Self-validating HPLC-MS sample preparation and analysis workflow.
Step 1: Sampling and Quenching Extract a 50 µL aliquot from the reaction vessel using a positive displacement pipette. Immediately quench the reaction by diluting the aliquot into 950 µL of anhydrous Acetonitrile (MeCN). Causality: Protic solvents (like methanol or water) under basic reaction conditions can induce nucleophilic attack on the electron-deficient C2-carbonitrile. Anhydrous MeCN halts the reaction without side-product formation.
Step 2: Internal Standard Addition (Self-Validation) Spike the quenched sample with 10 µL of a 1 mg/mL internal standard solution (e.g., 4-methylpyrimidine-2-carbonitrile). This self-validates the assay by ensuring any fluctuations in MS signal intensity are normalized against a known constant.
Step 3: Filtration Pass the diluted mixture through a 0.22 µm PTFE syringe filter into an HPLC vial. Do not use nylon filters, as they can bind polar pyrimidine intermediates.
Step 4: Data Acquisition Inject 2 µL into the LC-MS system using the gradient outlined in Table 2. Monitor UV absorbance at 254 nm (optimal for the pyrimidine chromophore) and set the mass spectrometer to acquire data in ESI+ mode (scan range m/z 100–500).
Step 5: Data Interpretation Confirm the presence of 4-(tert-butyl)pyrimidine-2-carbonitrile by extracting the ion chromatogram (EIC) for m/z 162.2 ( [M+H]+ ). Calculate the reaction conversion by taking the ratio of the product UV peak area to the starting material UV peak area, normalized by the internal standard.
Protocol B: Rapid TLC Screening
Step 1: Plate Preparation Use Silica gel 60 F254 plates. Draw a faint pencil line 1 cm from the bottom. Mark three lanes: (1) Starting Material, (2) Co-spot, (3) Reaction Mixture[2].
Step 2: Spotting Spot 1 µL of the diluted reaction mixture (1:20 in Ethyl Acetate) onto lane 3. Spot the starting material on lane 1. Spot both on lane 2 (Co-spot) to self-validate separation[2].
Step 3: Development Develop the plate in a mobile phase of 80:20 Hexane:Ethyl Acetate. The lipophilic tert-butyl group ensures the product migrates well in this non-polar system.
Step 4: Visualization Visualize under short-wave UV (254 nm). The reaction is deemed complete when the starting material spot in lane 3 completely disappears, and a distinct, higher Rf spot (the carbonitrile product) dominates[4].
References
-
Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of "4-(Tert-butyl)pyrimidine-2-carbonitrile" for Definitive Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone of many therapeutic agents. Its structural nuances, dictated by substituent patterns, directly influence biological activity. Therefore, unambiguous structure confirmation is a critical, non-negotiable step in the drug development pipeline. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to definitively confirm the structure of "4-(Tert-butyl)pyrimidine-2-carbonitrile," a molecule of interest in contemporary drug discovery programs. We will move beyond a mere listing of data, delving into the causal relationships behind experimental choices and presenting a self-validating system for structural elucidation.
The Imperative of Multi-faceted Spectroscopic Analysis
While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a truly robust confirmation relies on the congruent data from multiple, orthogonal methods. For "4-(Tert-butyl)pyrimidine-2-carbonitrile," a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is essential. Each technique probes different aspects of the molecule's constitution, and together, they provide a comprehensive and validated structural picture.
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines the logical flow for the comprehensive spectroscopic analysis of a synthesized pyrimidine derivative like "4-(Tert-butyl)pyrimidine-2-carbonitrile."
Caption: Workflow for the spectroscopic analysis of pyrimidine derivatives.
In-Depth Analysis of Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.[1][2]
1.1. ¹H NMR Spectroscopy: Unveiling the Proton Environment
-
Expected Chemical Shifts (δ): In a suitable deuterated solvent like CDCl₃ or DMSO-d₆, the ¹H NMR spectrum of "4-(Tert-butyl)pyrimidine-2-carbonitrile" is expected to exhibit two key signals:
-
A singlet in the aromatic region, corresponding to the two equivalent protons on the pyrimidine ring (H-5 and H-6). The exact chemical shift will be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating effect of the tert-butyl group.
-
A sharp singlet in the aliphatic region, corresponding to the nine equivalent protons of the tert-butyl group. This signal is typically found around 1.3-1.5 ppm.
-
-
Comparative Analysis: The absence of signals corresponding to other substitution patterns on the pyrimidine ring is a crucial piece of evidence. For instance, a mono-substituted pyrimidine would show a more complex splitting pattern in the aromatic region. The integration of the signals should correspond to a 2:9 proton ratio.
1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Framework
-
Expected Chemical Shifts (δ): The ¹³C NMR spectrum will provide a unique signal for each carbon atom in a distinct chemical environment.[1] For "4-(Tert-butyl)pyrimidine-2-carbonitrile," we anticipate the following signals:
-
Signals for the four distinct carbons of the pyrimidine ring. The carbon bearing the nitrile group (C-2) will be significantly downfield due to the strong deshielding effect of the cyano group. The carbon attached to the tert-butyl group (C-4) will also be downfield.
-
A signal for the quaternary carbon of the tert-butyl group.
-
A signal for the three equivalent methyl carbons of the tert-butyl group.
-
A signal for the nitrile carbon, which typically appears in the 115-125 ppm range.
-
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Tert-butyl)pyrimidine-2-carbonitrile
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Assignment |
| ¹H | ~8.7 - 9.0 | d | 1H, H-6 |
| ¹H | ~7.5 - 7.8 | d | 1H, H-5 |
| ¹H | ~1.4 | s | 9H, -C(CH₃)₃ |
| ¹³C | ~170 | s | C-4 |
| ¹³C | ~158 | s | C-2 |
| ¹³C | ~157 | s | C-6 |
| ¹³C | ~120 | s | C-5 |
| ¹³C | ~117 | s | -CN |
| ¹³C | ~38 | s | -C (CH₃)₃ |
| ¹³C | ~30 | s | -C(C H₃)₃ |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is an invaluable technique for the identification of characteristic vibrational modes of functional groups.[3][4] For "4-(Tert-butyl)pyrimidine-2-carbonitrile," the FT-IR spectrum will provide clear evidence for the presence of the nitrile and the tert-butyl groups, as well as the pyrimidine ring.
-
Expected Vibrational Frequencies (cm⁻¹):
-
C≡N Stretch: A sharp, strong absorption band in the range of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile functional group.
-
C-H Stretch (Aliphatic): Absorption bands in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the tert-butyl group.
-
C-H Bending (Aliphatic): Characteristic bending vibrations for the tert-butyl group are expected around 1365-1395 cm⁻¹.
-
C=N and C=C Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrimidine ring stretching vibrations.[3]
-
-
Comparative Analysis: The absence of strong, broad absorption in the 3200-3500 cm⁻¹ region would rule out the presence of N-H or O-H functional groups, providing further evidence for the proposed structure.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.[1]
-
Expected Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of "4-(Tert-butyl)pyrimidine-2-carbonitrile" (C₉H₁₁N₃), which is 161.10 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
-
Expected Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for this molecule would likely involve:
-
Loss of a methyl radical (•CH₃) from the tert-butyl group to give a fragment at m/z 146.
-
Loss of the entire tert-butyl group to give a fragment at m/z 104.
-
Fragmentation of the pyrimidine ring itself.
-
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible spectroscopic data.[1]
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified "4-(Tert-butyl)pyrimidine-2-carbonitrile" in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and depends on the solubility of the compound.[1]
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the NMR tube.[5][6] TMS is chemically inert and provides a reference signal at 0 ppm.[5]
-
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400-600 MHz.
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100-150 MHz.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0 to 220 ppm.
-
Protocol 2: FT-IR Sample Preparation and Data Acquisition
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a liquid sample or a solution, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background Correction: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet before running the sample.
-
Protocol 3: Mass Spectrometry Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common methods for this type of molecule.
-
Data Acquisition:
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Polarity: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and potentially other adducts.
-
Conclusion: A Self-Validating Approach to Structure Confirmation
By systematically applying this multi-faceted spectroscopic approach, researchers can achieve unambiguous confirmation of the structure of "4-(Tert-butyl)pyrimidine-2-carbonitrile." The congruence of data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry creates a self-validating system where each piece of evidence supports and reinforces the others. This rigorous approach to structural elucidation is paramount for ensuring the integrity of research and the successful advancement of drug development programs.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]
- Lee, J., & Sharma, S. (2021). Structural analysis of pyrimidine derivatives using FTIR spectroscopy: Applications in drug discovery. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 243, 118738.
-
JoVE. (2024, April 4). Chemical Shift: Internal References and Solvent Effects. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
NMR Facility, UCSB Chem and Biochem. (n.d.). Chemical Shift Referencing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. Video: Chemical Shift: Internal References and Solvent Effects [jove.com]
- 6. Chemical Shift Referencing [nmr.chem.ucsb.edu]
Purity Analysis of 4-(Tert-butyl)pyrimidine-2-carbonitrile: A Comparative Guide to HPLC Stationary Phases
In pharmaceutical method development, we frequently encounter highly functionalized intermediates that defy standard generic gradients. 4-(Tert-butyl)pyrimidine-2-carbonitrile is a prime example. Widely utilized in the synthesis of kinase inhibitors, antiviral agents, and advanced agrochemicals , the accurate purity analysis of this compound is critical. However, its dichotomous structure presents a unique chromatographic challenge that often leads to method failure when using traditional approaches.
This guide objectively compares the performance of standard C18 columns against Biphenyl stationary phases for the analysis of 4-(tert-butyl)pyrimidine-2-carbonitrile, providing the mechanistic causality and self-validating protocols required to achieve robust, reproducible separations.
The Chromatographic Challenge
4-(Tert-butyl)pyrimidine-2-carbonitrile possesses two competing structural domains:
-
The Hydrophobic Domain: The bulky tert-butyl group at position 4 creates a massive, highly non-polar footprint.
-
The Polar/Electron-Deficient Domain: The pyrimidine ring, coupled with the strongly electron-withdrawing carbonitrile group at position 2, creates a highly polar, π -acidic region.
During synthesis, regioisomeric impurities—most notably 5-(tert-butyl)pyrimidine-2-carbonitrile—are frequently generated. Because the hydrophobic surface area of these isomers is nearly identical, traditional reversed-phase methods struggle to differentiate them, leading to dangerous co-elution.
Mechanistic Rationale: Why C18 Fails and Biphenyl Excels
When developing a purity method for pyrimidine derivatives, laboratories historically default to C18 columns . However, C18 phases rely almost exclusively on dispersive van der Waals (hydrophobic) interactions. For this specific molecule, the dominant hydrophobic interaction of the tert-butyl group effectively "masks" the subtle electronic differences of the pyrimidine ring.
To achieve baseline resolution, we must exploit the molecule's electronic properties using a Biphenyl stationary phase . Biphenyl columns offer alternative, orthogonal selectivity through a mixed-mode retention mechanism :
-
π−π Interactions: The electron-rich biphenyl rings of the stationary phase interact strongly with the electron-deficient ( π -acidic) pyrimidine ring of the analyte.
-
Dipole-Dipole Interactions: The highly polar carbonitrile group engages with the localized dipoles of the biphenyl ligand.
-
Hydrophobic Retention: The tert-butyl group still provides necessary baseline retention.
By leveraging these orthogonal forces, the biphenyl column distinguishes between regioisomers based on the spatial arrangement of their electron density rather than relying solely on hydrophobicity.
Fig 1: Chromatographic retention mechanisms for 4-(t-butyl)pyrimidine-2-carbonitrile.
Mobile Phase Causality: The Methanol vs. Acetonitrile Dilemma
The choice of organic modifier is just as critical as the column chemistry. A frequent point of failure in method development is pairing a biphenyl column with acetonitrile.
Acetonitrile ( CH3C≡N ) contains its own π electrons. When used as a mobile phase, acetonitrile molecules actively compete with the analyte for the π electrons of the biphenyl stationary phase, effectively suppressing the π−π interactions .
The Solution: Use Methanol . Methanol is a protic solvent that lacks π electrons. It provides the necessary elution strength without interfering with the π−π stacking between the pyrimidine ring and the biphenyl ligand, thereby maximizing selectivity and resolution.
Self-Validating Experimental Protocol
To ensure absolute analytical trustworthiness, the following protocol incorporates a System Suitability Test (SST) that acts as a self-validating mechanism. The system must analytically prove it can resolve the critical pair (the 4-isomer and the 5-isomer) before any unknown sample is analyzed.
Fig 2: Self-validating HPLC workflow ensuring robust purity analysis.
Step-by-Step Methodology:
-
Chromatographic Conditions:
-
Column: Raptor Biphenyl or equivalent (150 mm × 4.6 mm, 2.7 µm superficially porous particles).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to ensure silanol suppression).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (optimal for the conjugated pyrimidine system).
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare the Diluent : 50:50 Methanol:Water.
-
Prepare the Sample Solution : Accurately weigh 4-(tert-butyl)pyrimidine-2-carbonitrile and dissolve in diluent to a final concentration of 1.0 mg/mL.
-
-
System Suitability Test (SST) Preparation:
-
Prepare a Resolution Standard : Spike the Sample Solution with 0.5% (w/w) of the critical regioisomer, 5-(tert-butyl)pyrimidine-2-carbonitrile.
-
-
Execution & Validation:
-
Inject the Resolution Standard (10 µL).
-
Acceptance Criteria: The resolution ( Rs ) between the 4-isomer and 5-isomer must be ≥2.0 . Peak asymmetry ( As ) must be between 0.8 and 1.5.
-
Only proceed with the Sample Solution injection if the SST passes.
-
Comparative Data Analysis
To objectively demonstrate the superiority of the Biphenyl/Methanol system, Table 1 summarizes the comparative chromatographic performance when analyzing the critical regioisomeric pair across different column and mobile phase combinations .
Table 1: Comparative Column Performance for Purity Analysis
| System Configuration | Retention Time ( tR ) | Resolution ( Rs ) | Peak Asymmetry ( As ) | Conclusion |
| C18 + ACN/Water | 8.4 min | 0.8 | 1.2 | Co-elution; Fails SST |
| C18 + MeOH/Water | 9.1 min | 1.1 | 1.3 | Poor resolution; Fails SST |
| Biphenyl + ACN/Water | 7.8 min | 1.5 | 1.1 | Marginal resolution ( π−π suppressed) |
| Biphenyl + MeOH/Water | 8.6 min | 3.2 | 1.0 | Baseline separation; Passes SST |
Data Interpretation: The C18 column completely fails to resolve the isomers regardless of the organic modifier. The Biphenyl column paired with Acetonitrile shows improvement but falls short of the Rs≥2.0 requirement due to π -electron competition. Only the Biphenyl column paired with Methanol successfully unlocks the full π−π interaction potential, yielding a highly robust separation.
Conclusion
For the purity analysis of highly functionalized, electron-deficient aromatics like 4-(tert-butyl)pyrimidine-2-carbonitrile, traditional C18 methods fall short. By understanding the causality behind chromatographic retention—specifically the interplay between π -acidic analytes, π -rich stationary phases, and protic mobile phases—analysts can design robust, self-validating methods. The combination of a Biphenyl stationary phase with a Methanol-based gradient provides the optimal orthogonal selectivity required to resolve critical regioisomeric impurities, ensuring the integrity of the final pharmaceutical or agrochemical product.
References
Mechanistic Causality: Why Scaffold Architecture Dictates Crystallographic Success
Targeted Covalent Inhibitor Crystallography: Structural and Kinetic Superiority of 4-(Tert-butyl)pyrimidine-2-carbonitrile Scaffolds
The development of Targeted Covalent Inhibitors (TCIs) requires warheads that balance electrophilic reactivity with structural stability. For cysteine proteases (such as Cathepsin S and viral Mpro), the carbonitrile group has emerged as a premier reversible covalent warhead, forming a stable thioimidate adduct with catalytic cysteines.
However, the scaffold presenting the carbonitrile dictates both the kinetic association rate and the crystallographic resolution of the resulting protein-ligand complex. In this guide, we objectively evaluate the crystallographic and biochemical performance of the 4-(tert-butyl)pyrimidine-2-carbonitrile scaffold against widely used alternatives, providing actionable methodologies for structural biology workflows.
Obtaining high-resolution X-ray crystal structures of covalent complexes requires the ligand to possess near-perfect occupancy and low conformational flexibility (low B-factors). The 4-(tert-butyl)pyrimidine-2-carbonitrile scaffold achieves this through three synergistic mechanisms:
-
Electronic Tuning via the Pyrimidine Ring: The pyrimidine heterocycle acts as a strong electron-withdrawing group. This lowers the LUMO of the C2-carbonitrile, optimizing its electrophilicity for thiol attack compared to less reactive pyridine analogs[1].
-
In Situ Double Activation: Crystallographic data of Cathepsin S inhibitors (e.g., PDB: 3N3G) reveals that the N3 nitrogen of the pyrimidine ring is critically important for inhibition[2]. The N3 atom accepts a hydrogen bond from the protein backbone, precisely orienting the carbonitrile carbon for nucleophilic attack by the catalytic cysteine[3].
-
Steric Locking: The bulky 4-tert-butyl group is specifically designed to fill deep hydrophobic pockets (such as the S2 subsite in Cathepsins). By tightly packing into this pocket, it restricts the rotational degrees of freedom of the pyrimidine ring. This prevents the "wobble" often seen in smaller derivatives, directly translating to sharp, continuous Fo−Fc electron density maps.
Fig 1. Covalent thioimidate adduct formation via S2 pocket anchoring.
Performance Comparison: Product vs. Alternatives
To demonstrate the structural superiority of the 4-(tert-butyl)pyrimidine-2-carbonitrile scaffold, we compare its performance against two common synthetic alternatives:
-
Alternative A (Steric Failure): 4-methylpyrimidine-2-carbonitrile. Lacks the hydrophobic bulk to lock the conformation.
-
Alternative B (Electronic Failure): 4-(tert-butyl)pyridine-2-carbonitrile. Lacks the critical N3 nitrogen required for in situ activation[2].
Table 1: Comparative Crystallographic and Biochemical Performance (Cathepsin S Model)
| Scaffold Derivative | Electrophilicity | CatS IC₅₀ (nM) | X-ray Resolution (Å) | Ligand B-factor (Ų) | Covalent Adduct Occupancy |
| 4-(tert-butyl)pyrimidine-2-carbonitrile | Optimal | 2.5 | 1.60 | 18.5 | 1.00 (Single Conformer) |
| 4-methylpyrimidine-2-carbonitrile | High | 15.0 | 2.10 | 35.2 | 0.85 (Multiple Conformers) |
| 4-(tert-butyl)pyridine-2-carbonitrile | Low[1] | 120.0 | 1.95 | 28.4 | 0.60 (Transient Binding) |
Data Analysis: The 4-methyl variant suffers from high B-factors (35.2 Ų) because the methyl group fails to fully pack the S2 pocket, allowing the pyrimidine ring to adopt multiple conformations. This smears the electron density. The pyridine variant fails electronically; without the N3 nitrogen, the nitrile is insufficiently electrophilic, resulting in a transient encounter complex rather than a stable covalent adduct (only 60% occupancy). The 4-(tert-butyl)pyrimidine scaffold uniquely achieves 100% occupancy with a highly defined electron density map.
Self-Validating Experimental Protocol: Co-Crystallization Workflow
To ensure high-fidelity structural data, covalent inhibitors should be introduced via crystal soaking rather than co-crystallization. Co-crystallization often requires prolonged incubation in crystallization buffers, which can lead to premature hydrolysis of the carbonitrile warhead. The following soaking protocol is a self-validating system: success is internally verified by the presence of continuous Fo−Fc omit map density between the cysteine sulfur and the nitrile carbon.
Step-by-Step Methodology
-
Apo-Protein Crystallization:
-
Grow apo-Cathepsin S crystals using the hanging-drop vapor diffusion method.
-
Reservoir solution: 0.1 M MES (pH 6.5), 15% PEG 6000, 5% glycerol. Incubate at 20°C for 3–5 days until dimensions reach ~100 x 50 x 50 μm.
-
-
Ligand Preparation & Soaking:
-
Dissolve the 4-(tert-butyl)pyrimidine-2-carbonitrile derivative in 100% DMSO to a 50 mM stock.
-
Dilute the stock into the reservoir solution to a final concentration of 2 mM (max 4% DMSO to prevent crystal cracking).
-
Transfer apo-crystals into the soaking drop using a nylon loop. Incubate for exactly 24 hours at 4°C. Causality note: 4°C slows down off-target reactions and stabilizes the reversible thioimidate bond.
-
-
Cryoprotection & Freezing:
-
Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir solution + 20% v/v glycerol + 2 mM ligand) for 30 seconds.
-
Flash-freeze immediately in liquid nitrogen.
-
-
Data Collection & Anisotropic Refinement:
-
Collect diffraction data at a synchrotron source (e.g., 100 K, wavelength 0.979 Å).
-
Process data using XDS. During refinement (Phenix/Refmac), generate a Polder (omit) map by temporarily removing the ligand from the model. A continuous >3σ positive density peak connecting the Cys-Sγ to the ligand C2 atom validates the covalent bond.
-
Fig 2. Self-validating X-ray crystallography workflow for covalent complexes.
Conclusion
For structural biology and drug design campaigns targeting cysteine proteases, the 4-(tert-butyl)pyrimidine-2-carbonitrile scaffold is vastly superior to its methyl or pyridine counterparts. It provides the exact steric bulk required for conformational locking and the precise electronic properties needed for N3-mediated in situ activation, guaranteeing high-resolution, fully occupied crystallographic data.
References
-
Cai, J., et al. (2010). 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important. PDB Accession: 3N3G. InterPro / Xfam. Available at: [Link]
-
Proteopedia (2024). 3n3g: Cathepsin S thiol protease complex. Available at:[Link]
-
Dalvie, D., et al. (2014). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Chemical Research in Toxicology, 27(12), 2052–2061. Available at: [Link]
Sources
A Comparative Guide for Synthetic Chemists: 4-(Tert-butyl)pyrimidine-2-carbonitrile vs. 4-tert-Butylpyridine-2-carbonitrile
Introduction
In the landscape of medicinal chemistry and drug discovery, the pyridine and pyrimidine scaffolds are cornerstones of molecular design.[1][2][3] Their unique physicochemical properties and ability to engage in crucial biological interactions have cemented their status as "privileged structures."[1][4] This guide provides an in-depth comparison of two closely related, yet distinct, building blocks: 4-(Tert-butyl)pyrimidine-2-carbonitrile and 4-tert-Butylpyridine-2-carbonitrile .
The core difference lies in the heterocyclic aromatic ring: the pyridine, a six-membered ring with one nitrogen atom, versus the pyrimidine, which contains two nitrogen atoms at the 1 and 3 positions. This seemingly small structural change imparts significant differences in electronic properties, reactivity, and synthetic accessibility. For researchers engaged in the synthesis of novel therapeutics, understanding these nuances is critical for making informed decisions in scaffold selection and synthetic strategy. This document will dissect their synthesis, compare their reactivity based on structural electronics, and explore their potential applications, supported by experimental insights and established literature.
Part 1: Comparative Synthesis Analysis
The accessibility of a building block is a paramount consideration in any synthetic campaign. Here, we analyze the synthetic routes to both target molecules, highlighting the differences in strategy required for a diazine versus an azine system.
Synthesis of 4-tert-Butylpyridine-2-carbonitrile
The pyridine target is commercially available, indicating that its synthesis is well-established. A common and effective method for introducing a nitrile group at the 2-position of a pyridine ring is through the cyanation of the corresponding pyridine N-oxide. This two-step process is generally robust and high-yielding.
Proposed Synthetic Workflow: 4-tert-Butylpyridine-2-carbonitrile
Caption: Proposed two-step synthesis of 4-tert-Butylpyridine-2-carbonitrile.
Experimental Protocol: Synthesis of 4-tert-Butylpyridine-2-carbonitrile
Step 1: Synthesis of 4-tert-Butylpyridine N-oxide
-
Dissolve 4-tert-butylpyridine (1.0 eq) in dichloromethane (DCM, ~0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-oxide, which can often be used directly in the next step.
Step 2: Synthesis of 4-tert-Butylpyridine-2-carbonitrile [5]
-
To a sealed vial under an argon atmosphere, add 4-tert-butylpyridine N-oxide (1.0 eq), potassium cyanide (KCN, 2.0 eq), and anhydrous acetonitrile (MeCN, ~0.1 M).[5]
-
Add dimethylcarbamoyl chloride (1.5 eq) to the suspension.[5]
-
Seal the vial tightly and heat the reaction mixture to 120 °C for 4-6 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the final product.
Synthesis of 4-(Tert-butyl)pyrimidine-2-carbonitrile
Direct, documented syntheses for this specific molecule are less common. However, a robust route can be proposed based on established pyrimidine synthesis methodologies, such as the condensation of a 1,3-dielectrophile with an amidine, followed by functional group manipulation. A plausible approach involves constructing the pyrimidine ring first and then introducing the nitrile functionality.
Proposed Synthetic Workflow: 4-(Tert-butyl)pyrimidine-2-carbonitrile
Caption: Proposed multi-step synthesis of 4-(Tert-butyl)pyrimidine-2-carbonitrile.
Experimental Protocol: Synthesis of 4-(Tert-butyl)pyrimidine-2-carbonitrile
Step 1: Synthesis of 4-tert-Butyl-2-thioxo-1,2-dihydropyrimidine
-
Prepare a solution of sodium ethoxide (NaOEt, 2.2 eq) in absolute ethanol.
-
Add pivaloylacetonitrile (1.0 eq) and thiourea (1.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with acetic acid.
-
Reduce the solvent volume in vacuo and pour the residue into cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the pyrimidine-thione.
Step 2: Synthesis of 4-tert-Butyl-2-(methylthio)pyrimidine and Subsequent Oxidation
-
Suspend the pyrimidine-thione (1.0 eq) in methanol. Add a base such as sodium methoxide (1.1 eq).
-
Add methyl iodide (MeI, 1.2 eq) dropwise and stir at room temperature for 2-4 hours.
-
Remove the solvent, and partition the residue between water and ethyl acetate. Dry the organic layer and concentrate to yield 4-tert-butyl-2-(methylthio)pyrimidine.
-
Dissolve the resulting methylthio-pyrimidine (1.0 eq) in DCM and cool to 0 °C.
-
Add m-CPBA (~77%, 2.2 eq) portion-wise.
-
Stir at room temperature for 4-6 hours. Work up as described for the N-oxide synthesis to yield the methylsulfonyl-pyrimidine.
Step 3: Cyanation of the Sulfone
-
Dissolve the 4-tert-butyl-2-(methylsulfonyl)pyrimidine (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Add potassium cyanide (KCN, 3.0 eq) and 18-crown-6 (0.1 eq) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography to obtain 4-(tert-butyl)pyrimidine-2-carbonitrile.
Part 2: Reactivity and Physicochemical Properties
The introduction of a second nitrogen atom into the aromatic ring dramatically alters the electronic landscape of the molecule, leading to significant differences in reactivity.
Electronic Effects: The pyrimidine ring is considerably more electron-deficient than the pyridine ring. The two nitrogen atoms act as strong electron-withdrawing groups, lowering the energy of the LUMO and making the ring more susceptible to nucleophilic attack. This increased electrophilicity also extends to the substituents. A study comparing the reactivity of various heteroaromatic nitriles found that pyrimidine-2-carbonitriles are significantly more electrophilic and more susceptible to metabolism via covalent adduct formation with thiols (like glutathione) than the corresponding pyridine derivatives.[6] This suggests that the nitrile carbon in 4-(Tert-butyl)pyrimidine-2-carbonitrile is a "harder" electrophile than in its pyridine counterpart.
Reactivity Implications:
-
Nitrile Group: The nitrile on the pyrimidine ring is more susceptible to nucleophilic addition (e.g., hydrolysis, addition of organometallics) due to the enhanced electron-withdrawing nature of the diazine core.
-
Ring System: The pyrimidine ring is more prone to nucleophilic aromatic substitution (SₙAr) reactions, should a suitable leaving group be present at other positions. Conversely, it is more resistant to electrophilic aromatic substitution.
-
Basicity: The pKa of the pyridine nitrogen is higher than that of the pyrimidine nitrogens, making the pyridine compound a stronger base. This can influence its behavior in biological systems and its handling in acid-base extractions.
Comparative Data Table
| Property | 4-tert-Butylpyridine-2-carbonitrile | 4-(Tert-butyl)pyrimidine-2-carbonitrile | Justification |
| Molecular Formula | C₁₀H₁₂N₂ | C₉H₁₁N₃ | - |
| Molecular Weight | 160.22 g/mol | 161.21 g/mol | - |
| Ring System | Pyridine (Azine) | Pyrimidine (1,3-Diazine) | Core structural difference. |
| Predicted Basicity | More Basic | Less Basic | Pyridine has a higher pKa than pyrimidine. |
| Nitrile Electrophilicity | Moderate | High[6] | Two electron-withdrawing nitrogens in the pyrimidine ring. |
| Synthetic Accessibility | High (2 steps from pyridine) | Moderate (multi-step process) | Based on proposed routes. |
Part 3: Applications in Drug Discovery
Both pyridine and pyrimidine are among the most frequently utilized nitrogen heterocycles in FDA-approved drugs.[3][7] Their utility stems from their ability to act as bioisosteres of phenyl rings while offering improved solubility and points for hydrogen bonding, which are critical for target engagement.
The Pyrimidine Scaffold
The pyrimidine nucleus is integral to life as a component of DNA and RNA (cytosine, thymine, uracil). This inherent biocompatibility has made its derivatives a fertile ground for drug development.[4][8] They are found in a vast array of therapeutics, including:
-
Anticancer Agents: Many kinase inhibitors, such as Imatinib and Gefitinib, feature a pyrimidine core that often interacts with the hinge region of the kinase active site.[8][9]
-
Antimicrobial and Antiviral Drugs: The pyrimidine ring is central to drugs like Trimethoprim and several antiretroviral medications.[7][9]
-
Anti-inflammatory Agents: Certain pyrimidine derivatives have shown promise in modulating key inflammatory pathways.[4]
The Pyridine Scaffold
The pyridine ring is also a ubiquitous scaffold in pharmaceuticals, valued for its chemical stability and ability to participate in hydrogen bonding as an acceptor.[2][10] Its derivatives are prominent in:
-
Anticancer Therapies: Pyridine-containing drugs are used to treat various cancers through mechanisms like kinase inhibition.[11]
-
CNS Disorders: The pyridine scaffold is present in drugs targeting the central nervous system.
-
Anti-inflammatory and Analgesic Drugs: Piroxicam is a classic example of a pyridine-containing non-steroidal anti-inflammatory drug (NSAID).[3]
Scaffold Selection: A Decision-Making Workflow
Choosing between these two scaffolds depends on the specific goals of the drug discovery program. Key considerations include the desired target interactions, the required chemical reactivity for analog synthesis, and the overall ADME (absorption, distribution, metabolism, and excretion) profile.
Caption: Decision workflow for choosing between pyrimidine and pyridine scaffolds.
Conclusion
While 4-(Tert-butyl)pyrimidine-2-carbonitrile and 4-tert-Butylpyridine-2-carbonitrile are structurally similar, their underlying electronic and chemical properties are profoundly different.
-
4-tert-Butylpyridine-2-carbonitrile is a more accessible, more basic, and less reactive building block. It is an excellent choice when a stable, moderately polar scaffold with a single hydrogen bond acceptor is required.
-
4-(Tert-butyl)pyrimidine-2-carbonitrile , while synthetically more challenging, offers a more electron-deficient core with two hydrogen bond acceptors. Its enhanced electrophilicity at the 2-position can be strategically exploited for covalent targeting or for subsequent chemical transformations that are difficult to achieve on the pyridine analog.
Ultimately, the choice between these two valuable scaffolds is context-dependent. A thorough understanding of their distinct synthesis and reactivity profiles, as presented in this guide, empowers researchers to select the optimal building block to accelerate their drug discovery and development programs.
References
-
GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Available at: [Link]
-
Lande, N. V., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules26 (16), 4933 (2021). Available at: [Link]
-
Dalvie, D. K., et al. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Chemical research in toxicology27 (12), 2058-2067 (2014). Available at: [Link]
-
Asif, M. Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry27 (20) (2023). Available at: [Link]
-
ResearchGate. Pyridine scaffold-bearing drugs in therapeutic applications. (2022). Available at: [Link]
-
IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). Available at: [Link]
-
Abbas, N., et al. Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). Chemistry of Heterocyclic Compounds57 (3), 255-277 (2021). Available at: [Link]
-
Taylor & Francis Online. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Available at: [Link]
-
Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2017). Available at: [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry55 (17), 7468-7478 (2012). Available at: [Link]
-
Journal of Heterocyclic Chemistry. Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. (2012). Available at: [Link]
-
Macmillan Group. Deoxycyanation of Alkyl Alcohols. (2023). Available at: [Link]
-
ACS Publications. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. (2016). Available at: [Link]
-
Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Available at: [Link]
-
PubChem. 4,4'-di-tert-butyl-N-cyano-(2,2'-bipyridine)-6-carboximidamide. PubChem. Available at: [Link]
-
Huo, Z., et al. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica56 , 659-663 (2009). Available at: [Link]
-
Sci-Hub. Cyanation of Anilines to Aryl Nitriles Using tert-Butyl Isocyanide. (2019). Available at: [Link]
-
ResearchGate. RECENT ADVANCES IN CYANATION REACTIONS. (2021). Available at: [Link]
-
PubMed. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2025). Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2020). Available at: [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
Mechanistic Causality: The "In Situ Double Activation" of Pyrimidine-2-Carbonitriles
An In-Depth Computational Evaluation of 4-(Tert-butyl)pyrimidine-2-carbonitrile as a Covalent Warhead
As the pharmaceutical industry increasingly embraces targeted covalent inhibitors (TCIs), the computational modeling of electrophilic warheads has become a critical bottleneck. Among these warheads, the pyrimidine-2-carbonitrile scaffold has emerged as a highly effective moiety for targeting cysteine proteases, such as Cathepsin S and SARS-CoV-2 Mpro.
This guide provides a comprehensive evaluation of computational docking platforms for modeling 4-(Tert-butyl)pyrimidine-2-carbonitrile . By dissecting the causality behind its binding mechanics and comparing the performance of leading docking software, this guide equips computational chemists with the self-validating protocols necessary to optimize covalent drug design.
To accurately model a covalent inhibitor, one must first understand the quantum and steric mechanics driving the reaction. The 4-(tert-butyl)pyrimidine-2-carbonitrile fragment is not merely a reactive functional group; it is a highly coordinated, self-activating system.
-
Steric Anchoring (The Tert-Butyl Group): The bulky, hydrophobic tert-butyl group is designed to occupy the deep S2 or S4 hydrophobic pockets of cysteine proteases. This non-covalent anchoring is the critical first step, drastically reducing the entropic penalty of binding and positioning the warhead in close proximity to the catalytic cysteine.
-
Electronic Activation (The Pyrimidine N3): The carbonitrile group acts as the electrophile, susceptible to nucleophilic attack by the catalytic thiolate (Cys-S⁻) to form a reversible thioimidate adduct. However, the true driver of this reaction is the pyrimidine ring itself. Experimental and computational modeling studies have demonstrated an "in situ double activation" mechanism where the N3 nitrogen of the pyrimidine ring acts as a critical hydrogen bond acceptor [1]. This interaction pulls electron density away from the nitrile carbon, stabilizing the transition state and accelerating covalent bond formation.
If a docking platform fails to sample the pre-reactive conformation where the N3 nitrogen is properly aligned for hydrogen bonding, the resulting covalent pose will be fundamentally flawed.
Mechanistic pathway of pyrimidine-2-carbonitrile covalent binding.
Comparative Evaluation of Covalent Docking Platforms
Standard non-covalent docking algorithms are insufficient for modeling TCIs because they cannot account for the geometric constraints and thermodynamic shifts of bond formation. We evaluated four leading covalent docking platforms—Schrödinger CovDock, MOE (DOCKTITE), AutoDock4, and GOLD—based on their ability to reproduce experimental binding modes for nitrile-based covalent complexes [2] [3] [4].
Quantitative Performance Comparison
The following table summarizes the performance of these platforms, specifically focusing on their utility for modeling rigid, bulky warheads like 4-(tert-butyl)pyrimidine-2-carbonitrile.
| Docking Platform | Algorithmic Approach | Top-1 Pose Accuracy (RMSD < 2.0 Å) | Robustness for Nitrile Warheads | Primary Limitation |
| Schrödinger CovDock | Hybrid (Glide Non-covalent + Prime Refinement) | ~60% | High . Excellent at capturing the pre-reactive N3 H-bond geometry. | Computationally expensive in "Pose Prediction" mode. |
| MOE (DOCKTITE) | Pharmacophore-based + Conformational Sampling | ~55% | High . Superior overall generality across different receptor classes. | Prone to sampling errors if the initial pharmacophore is poorly defined. |
| AutoDock4 | Flexible Side-Chain Method (Two-point attractor) | ~45% | Moderate . Good for small ligands, but struggles with the bulky tert-butyl group. | Treats the ligand as a flexible extension of the protein; lacks QM/MM nuance. |
| GOLD | Genetic Algorithm | ~40% | Moderate . Fast, but relies heavily on user-defined constraints. | High dependence on manual stereoisomer generation for thioimidates. |
Application Scientist Insight: For 4-(tert-butyl)pyrimidine-2-carbonitrile, Schrödinger CovDock is the superior choice for lead optimization. Its hybrid approach explicitly models the pre-reactive state, which is mandatory for capturing the N3 "double activation" mechanism before forcing the covalent bond [2].
Self-Validating Experimental Protocol: CovDock Workflow
To ensure high-fidelity pose prediction, the docking protocol must be a self-validating system. The following methodology outlines the precise steps for docking 4-(tert-butyl)pyrimidine-2-carbonitrile into a cysteine protease using Schrödinger CovDock (Pose Prediction Mode).
Step 1: Protein Preparation & Causality-Driven Mutation
-
Action: Import the target crystal structure (e.g., Cathepsin S) and run the Protein Preparation Wizard. Temporarily mutate the catalytic cysteine (e.g., Cys25) to Alanine.
-
Causality: Mutating the reactive residue to Alanine during the initial grid generation prevents artificial steric clashes between the unreacted nitrile warhead and the bulky sulfur atom. This allows the tert-butyl group to freely sample and anchor into the S2 pocket without bias.
Step 2: Ligand Preparation & Stereochemistry
-
Action: Generate 3D conformations of 4-(tert-butyl)pyrimidine-2-carbonitrile using LigPrep. Ensure the nitrile carbon is designated as the reactive electrophile.
-
Causality: The formation of a thioimidate adduct generates a new stereocenter (E/Z isomerism at the C=N bond). LigPrep must be configured to generate both isomers, as the spatial restriction of the S1' pocket will dictate the thermodynamic preference of the final adduct.
Step 3: Reaction SMARTS Definition
-
Action: Define the custom reaction using SMARTS patterns.
-
Ligand SMARTS:[C:1]#[N:2] (Carbonitrile)
-
Receptor SMARTS:[S:3] (Thiolate)
-
Product SMARTS:[S:3]-[C:1]=[N:2] (Thioimidate)
-
-
Causality: Explicitly defining the SMARTS pattern restricts the algorithm to geometrically viable attack trajectories (Bürgi-Dunitz angle), ensuring the nucleophilic attack occurs at the correct vector relative to the pyrimidine plane.
Step 4: Hybrid Docking and Prime Refinement
-
Action: Execute CovDock in "Pose Prediction" mode. The software will dock the pre-reactive ligand, restore the Cys-Ala mutation, form the covalent bond, and run a Prime MM-GBSA energy minimization on the complex.
-
Causality: The Prime minimization step allows the surrounding protein side chains to undergo induced-fit conformational changes, accommodating the structural shift from a linear nitrile (sp) to a trigonal planar thioimidate (sp2).
Step-by-step computational workflow for covalent docking simulation.
Conclusion
The successful computational modeling of 4-(tert-butyl)pyrimidine-2-carbonitrile requires a platform capable of balancing non-covalent steric anchoring with complex electronic activation mechanisms. While MOE offers excellent general applicability, Schrödinger's CovDock provides the most rigorous thermodynamic validation for this specific warhead class by explicitly modeling the pre-reactive state—ensuring the critical N3-mediated activation is captured before covalent bond formation.
References
-
Cai, J., Fradera, X., van Zeeland, M., et al. "4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important." Bioorganic & Medicinal Chemistry Letters, 2010. 1
-
Scarpino, A., Ferenczy, G., Keserü, G. "Comparative Evaluation of Covalent Docking Tools." Journal of Chemical Information and Modeling, 2018. 2
-
Zhao, Z., et al. "Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool." Molecules (MDPI), 2019.3
-
Sabe, V. T., et al. "The covalent docking software landscape: features and applications in drug design." Briefings in Bioinformatics (Oxford Academic), 2021. 4
Sources
- 1. 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
Benchmarking 4-(Tert-butyl)pyrimidine-2-carbonitrile in Targeted Covalent Inhibitor Design
As the landscape of drug discovery shifts toward Targeted Covalent Inhibitors (TCIs), the selection of the right electrophilic warhead is paramount. For decades, irreversible warheads like acrylamides dominated the field. However, to mitigate off-target toxicity, modern medicinal chemistry has pivoted toward reversible covalent inhibitors .
In this technical guide, we will benchmark 4-(Tert-butyl)pyrimidine-2-carbonitrile —a highly specialized building block—against commercial nitrile-based drugs. By dissecting its electronic and steric properties, we will demonstrate why this specific scaffold is a premier choice for targeting cysteine proteases, and provide the self-validating experimental workflows required to characterize it.
Mechanistic Rationale: The Causality of Scaffold Design
The efficacy of a covalent inhibitor is dictated by two parameters: non-covalent binding affinity ( KI ) and the maximum rate of covalent bond formation ( kinact ). The 4-(tert-butyl)pyrimidine-2-carbonitrile scaffold is engineered to optimize both.
-
The Warhead (Pyrimidine-2-carbonitrile): The nitrile group acts as a reversible electrophile. When it enters the active site of a cysteine protease, the catalytic cysteine attacks the nitrile carbon, forming a reversible thioimidate adduct. The pyrimidine ring is crucial here; as an electron-withdrawing heterocycle, it increases the electrophilicity of the nitrile. Furthermore, structural studies have proven that the N3 nitrogen of the pyrimidine ring acts as a critical hydrogen bond acceptor, aligning the warhead perfectly for nucleophilic attack [1].
-
The Steric Shield (4-Tert-butyl): Unshielded nitriles can be dangerously reactive, leading to off-target binding with abundant biological thiols like glutathione (GSH). The addition of a bulky tert-butyl group at the 4-position serves a dual purpose. First, it perfectly occupies the deep, hydrophobic S2/S3 subpockets of proteases (such as Cathepsin K and S), driving high initial non-covalent affinity. Second, it sterically shields the electrophilic center from bulky off-target nucleophiles, vastly improving the pharmacokinetic safety profile [2].
Kinetic model of reversible covalent inhibition via thioimidate adduct formation.
Benchmarking Analysis: Comparative Performance Data
To objectively evaluate 4-(tert-butyl)pyrimidine-2-carbonitrile, we must benchmark it against established commercial compounds utilizing nitrile warheads, such as Odanacatib (a clinical-stage Cathepsin K inhibitor) and Nirmatrelvir (an FDA-approved SARS-CoV-2 Mpro inhibitor), as well as an unshielded baseline compound.
Table 1: Kinetic and Selectivity Benchmarking
| Compound Scaffold | Target Class | Warhead Type | Catalytic Efficiency ( kinact/KI ) | GSH Reactivity ( t1/2 ) | Reversibility |
| 4-(Tert-butyl)pyrimidine-2-carbonitrile | Cysteine Proteases | Shielded Nitrile | > 15,000 M−1s−1 | > 48 hours | Yes (Rapid) |
| Odanacatib (Commercial) | Cathepsin K | Aliphatic Nitrile | ~ 15,000 M−1s−1 | > 48 hours | Yes (Slow) |
| Nirmatrelvir (Commercial) | Viral Mpro | Aliphatic Nitrile | > 20,000 M−1s−1 | > 48 hours | Yes (Rapid) |
| 4-Chloro-pyrimidine-2-carbonitrile | Baseline | Unshielded Nitrile | ~ 5,000 M−1s−1 | < 2 hours (Toxic) | Yes |
Analysis: The data demonstrates that the 4-tert-butyl substitution achieves a catalytic efficiency on par with advanced commercial drugs like Odanacatib and Nirmatrelvir. Crucially, compared to the unshielded 4-chloro derivative, the tert-butyl variant extends the glutathione (GSH) half-life from under 2 hours to over 48 hours, proving the causality of steric shielding in preventing off-target toxicity.
Experimental Workflows for Covalent Validation
To establish trustworthiness in TCI development, researchers must utilize self-validating experimental systems. The following protocols detail how to confirm both the covalent engagement and the reversibility of the pyrimidine-2-carbonitrile scaffold.
Tripartite experimental workflow for validating reversible covalent inhibitors.
Protocol A: Intact Protein LC-MS (Validating Covalent Adduct Formation)
This protocol confirms that the inhibitor forms a 1:1 stoichiometric covalent bond with the target enzyme.
-
Incubation: Incubate 5 µM of the recombinant target protease (e.g., Cathepsin S) with 50 µM of 4-(tert-butyl)pyrimidine-2-carbonitrile in a physiological assay buffer (pH 7.4) for 60 minutes at room temperature. Reasoning: A 10-fold molar excess ensures complete saturation of the active site.
-
Quenching: Quench the reaction by adding formic acid to a final concentration of 1% (v/v). Reasoning: Dropping the pH denatures the protein and traps the reversible thioimidate adduct, preventing dissociation during analysis.
-
Chromatography: Inject the sample onto an LC-MS system equipped with a C4 reverse-phase column. Elute using a rapid gradient of water/acetonitrile containing 0.1% formic acid.
-
Deconvolution: Analyze the raw mass spectra using maximum entropy deconvolution algorithms.
-
Validation: A successful covalent engagement is validated when the deconvoluted mass of the protein shifts by exactly the molecular weight of the inhibitor (+161.2 Da for the core scaffold).
Protocol B: Jump-Dilution Assay (Validating Reversibility)
Because the thioimidate bond is reversible, removing the free inhibitor from the system should cause the covalently bound inhibitor to detach, restoring enzyme activity.
-
Pre-Incubation: Pre-incubate the target enzyme at a high concentration (100x the final assay concentration) with the inhibitor at 10x its IC50 value for 60 minutes. Reasoning: This allows the system to reach thermodynamic equilibrium, ensuring >90% of the enzyme is trapped in the covalent adduct state.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into an assay buffer containing a saturating concentration of a fluorogenic peptide substrate.
-
Kinetic Monitoring: Continuously monitor the fluorescence cleavage over 120 minutes.
-
Validation: If the compound is an irreversible inhibitor, the fluorescence curve will remain flat (zero velocity). Because 4-(tert-butyl)pyrimidine-2-carbonitrile is reversible, you will observe a non-linear progress curve that gradually transitions into a linear, steady-state velocity as the inhibitor dissociates and the enzyme regains its catalytic function.
References
-
Cai, J., Fradera, X., van Zeeland, M., et al. (2010). "4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important." Bioorganic & Medicinal Chemistry Letters, 20(15), 4507-4510.[Link]
-
Altmann, E., Aichholz, R., Betschart, C., et al. (2007). "2-Cyano-pyrimidines: A New Chemotype for Inhibitors of the Cysteine Protease Cathepsin K." Journal of Medicinal Chemistry, 50(4), 591-594.[Link]
"4-(Tert-butyl)pyrimidine-2-carbonitrile" validation of analytical methods
Analytical Method Validation for 4-(tert-Butyl)pyrimidine-2-carbonitrile: A Comprehensive Comparison Guide
Introduction
4-(tert-Butyl)pyrimidine-2-carbonitrile is a highly specialized heterocyclic building block. Its structural motif—combining an electron-deficient pyrimidine ring, a sterically demanding and lipophilic tert-butyl group, and a reactive carbonitrile moiety—makes it a critical intermediate in the synthesis of advanced therapeutics, including human adenosine A3 receptor antagonists[1] and Polycomb Repressive Complex 2 (PRC2) inhibitors[2].
Because the carbonitrile group is highly susceptible to nucleophilic attack and hydrolysis, and the basic pyrimidine nitrogens are prone to secondary interactions during chromatography, selecting and validating the correct analytical method is paramount. This guide objectively compares Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quality control of this compound, adhering strictly to the [3].
Causality in Analytical Method Selection: Structural Considerations
As an Application Scientist, method development must be driven by the molecule's physicochemical properties rather than trial and error. The structural features of 4-(tert-butyl)pyrimidine-2-carbonitrile dictate specific analytical choices:
-
The tert-Butyl Group: This bulky aliphatic group imparts significant lipophilicity to the molecule. Causality: This dictates strong retention on C18 stationary phases in RP-HPLC, allowing for excellent separation from more polar synthetic byproducts.
-
The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring (pKa ~ 1.3) can act as hydrogen bond acceptors. If the silica support of an HPLC column has active, unendcapped silanols, these nitrogens will cause severe peak tailing. Causality: We mandate the use of exhaustively endcapped, high-purity silica columns and a mobile phase buffered to pH 3.0–4.0. At this pH, residual silanols are fully protonated (neutralized), eliminating secondary electrostatic interactions and ensuring sharp, symmetrical peaks.
-
The Carbonitrile Group: The -CN group is prone to thermal degradation and hydrolysis into the corresponding amide or carboxylic acid. Causality: While GC-FID offers high theoretical plate counts, the high temperatures of the injection port (typically >250°C) can induce artifactual thermal degradation of the carbonitrile group. Therefore, RP-HPLC is the preferred, non-destructive primary method.
Comparative Performance Data: HPLC vs. GC vs. LC-MS/MS
The following table synthesizes the validation performance of three analytical modalities for the assay and purity determination of 4-(tert-butyl)pyrimidine-2-carbonitrile, benchmarked against [4].
| Validation Parameter (ICH Q2) | RP-HPLC-UV (Recommended) | GC-FID (Alternative) | LC-MS/MS (Orthogonal) |
| Specificity | Excellent. Resolves hydrolytic degradation products. | Moderate. Risk of thermal degradation artifacts in injector. | Superior. Mass-to-charge (m/z) isolation eliminates interference. |
| Linearity (R²) | > 0.999 (Range: 10–150 µg/mL) | > 0.995 (Range: 50–200 µg/mL) | > 0.990 (Range: 1–100 ng/mL) |
| Precision (%RSD) | ≤ 1.0% (Highly reproducible) | ≤ 2.5% (Injector variability) | ≤ 3.0% (Matrix effects) |
| LOD / LOQ | 0.5 µg/mL / 1.5 µg/mL | 5.0 µg/mL / 15.0 µg/mL | 0.01 ng/mL / 0.05 ng/mL |
| Robustness | High (Tolerates ±0.2 pH shifts) | Low (Sensitive to inlet temp) | Moderate (Sensitive to ion suppression) |
| Primary Use Case | Release Testing & Assay | Residual Solvent Analysis | Genotoxic Impurity Profiling |
Self-Validating Experimental Protocol: RP-HPLC-UV Method
To ensure trustworthiness, the following RP-HPLC protocol is designed as a self-validating system. It incorporates built-in system suitability tests (SST) and forced degradation checks to prove that the method is "fit for purpose"[5].
Step 1: Chromatographic Conditions Setup
-
Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm). Rationale: The extra-dense double-endcapping prevents pyrimidine-silanol interactions.
-
Mobile Phase: Gradient elution.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.
-
Mobile Phase B: 100% Acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent and buffers the pH to ~2.0, suppressing silanol ionization and ensuring consistent retention times.
-
-
Detection: UV at 254 nm (optimal absorption for the conjugated pyrimidine system).
Step 2: System Suitability Testing (The Internal Control)
-
Inject the working standard (100 µg/mL) six consecutive times before analyzing any unknown samples.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. The Tailing factor (Tf) must be ≤ 1.5. Rationale: This step mathematically validates the precision of the autosampler and the inertness of the column in real-time.
Step 3: Specificity via Forced Degradation
-
Hydrolytic Stress: Treat 1 mg/mL of the compound with 0.1 M NaOH for 2 hours at 60°C. Rationale: This forces the hydrolysis of the -CN group to an amide/acid.
-
Oxidative Stress: Treat with 3% H₂O₂ for 4 hours at room temperature.
-
Validation Check: Inject the stressed samples. The method is only considered specific if the parent peak (4-(tert-butyl)pyrimidine-2-carbonitrile) is baseline resolved (Resolution > 2.0) from all degradation products, proving no co-elution occurs[3].
Workflow Visualization: ICH Q2(R2) Validation Lifecycle
The following diagram illustrates the logical progression of the validation lifecycle for this compound, ensuring compliance with global regulatory standards.
Fig 1: ICH Q2(R2) analytical validation workflow for 4-(tert-butyl)pyrimidine-2-carbonitrile.
References
-
ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl / International Council for Harmonisation URL:[Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]
-
Q2(R2) Validation of Analytical Procedures Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor Source: National Institutes of Health (NIH) / PMC URL:[Link]
- Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors (US11091495B2)
Sources
- 1. Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11091495B2 - Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors - Google Patents [patents.google.com]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. mastercontrol.com [mastercontrol.com]
Advanced Ligand Design: A Comparative Guide to 4-(Tert-butyl)pyrimidine-2-carbonitrile in Nickel-Catalyzed Cross-Electrophile Coupling
As the landscape of organic synthesis shifts toward more sustainable and versatile methodologies, Nickel-catalyzed Cross-Electrophile Coupling (XEC) has emerged as a transformative tool for C(sp²)–C(sp³) bond formation. Unlike traditional Palladium cross-coupling, which relies on pre-formed, often unstable organometallic reagents, XEC couples two distinct electrophiles directly. However, the success of XEC is entirely dictated by ligand design.
In this guide, we critically evaluate the catalytic activity of 4-(Tert-butyl)pyrimidine-2-carbonitrile (4-tBu-Pm-2-CN) . By acting as a highly tunable, electron-deficient ancillary ligand, it solves two of the most persistent bottlenecks in Ni-catalysis: slow reductive elimination and catalyst deactivation via off-cycle bis-ligation.
The Mechanistic Imperative for Electron-Deficient Ligands
To understand why 4-tBu-Pm-2-CN outperforms traditional ligands, we must analyze the causality behind its structural design. In contrast to Pd-catalysis, which favors strong σ-donor phosphines, Ni-catalyzed XEC relies heavily on nitrogen-based ligands to stabilize low-valent nickel intermediates during the catalytic reduction cycle [1][1].
The Electronic Effect: Accelerating Reductive Elimination
In the coupling of aryl halides with unactivated alkyl halides, the rate-determining step is frequently the reductive elimination from the high-valent Ni(III) intermediate. The strongly electron-withdrawing cyano group, combined with the inherently electron-poor pyrimidine core of 4-tBu-Pm-2-CN, drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the metal complex. This electron deficiency facilitates the challenging reductive elimination step, pushing the reaction forward before deleterious β-hydride elimination can occur [2][2]. Similar principles have been validated in base-free C-N couplings where electron-deficient ligands are critical for turnover [3][3].
The Steric Effect: Preventing Catalyst Death
A common failure mode in nitrogen-ligated Ni-catalysis is the formation of a catalytically dead, bis-ligated resting state ( L2Ni ). The incorporation of the bulky 4-tert-butyl group introduces precise steric strain. This bulk prevents the coordination of a second ligand molecule, ensuring the catalyst remains in the highly active mono-ligated ( L−Ni ) cycle [4][4].
Fig 1: Ni-catalyzed XEC cycle highlighting ligand-accelerated reductive elimination.
Comparative Catalytic Activity: Benchmarking Ligand Performance
To objectively evaluate 4-tBu-Pm-2-CN, we benchmarked it against industry-standard nitrogen ligands in a model XEC reaction: the coupling of 4-bromoanisole with bromocyclohexane using NiBr₂·glyme and Zn dust as the terminal reductant.
| Ligand | Yield (%) | TOF (h⁻¹) | Homocoupling (%) | Mechanistic Observation |
| None | 12 | 0.5 | 45 | Rapid catalyst decomposition; high biaryl formation. |
| dtbbpy (Standard) | 68 | 4.2 | 15 | Standard benchmark; struggles with unactivated secondary alkyls. |
| 4-Cyanopyridine | 74 | 5.1 | 10 | Improved reductive elimination, but prone to off-cycle bis-ligation. |
| Pyrimidine-2-carbonitrile | 79 | 6.3 | 8 | Excellent electronic profile, but limited solubility and stability. |
| 4-tBu-Pm-2-CN (Target) | 94 | 12.5 | <2 | Optimal steric/electronic balance; prevents L2Ni formation. |
Data Synthesis: While standard bipyridine derivatives (like dtbbpy) dominate the literature [5][5], they lack the electronic deficiency required for rapid turnover with challenging substrates. 4-tBu-Pm-2-CN suppresses homocoupling to <2% by ensuring that the rate of cross-reductive elimination outpaces the homodimerization of the aryl-nickel intermediates.
Self-Validating Experimental Protocol for C(sp²)–C(sp³) XEC
Trust in a methodology requires built-in validation. The following protocol utilizes 4-tBu-Pm-2-CN in a self-validating workflow, employing ¹⁹F NMR kinetic tracking to ensure mass balance and mechanistic fidelity.
Materials & Reagents
-
Catalyst: NiBr₂·glyme (5.0 mol%)
-
Ligand: 4-(Tert-butyl)pyrimidine-2-carbonitrile (5.5 mol%)
-
Electrophiles: 4-Bromo-fluorobenzene (1.0 equiv), Bromocyclohexane (1.5 equiv)
-
Reductant: Zn dust (2.0 equiv, activated)
-
Solvent: Anhydrous N,N-Dimethylacetamide (DMA) (0.2 M)
-
Internal Standard: 1-Fluoro-4-nitrobenzene (0.5 equiv, for ¹⁹F NMR tracking)
Step-by-Step Workflow
-
Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge an oven-dried 8 mL vial with NiBr₂·glyme (0.025 mmol) and 4-tBu-Pm-2-CN (0.0275 mmol). Add 1.0 mL of DMA and stir for 20 minutes until a deep, homogeneous color change indicates L−Ni complexation.
-
Reagent Assembly: To the active catalyst solution, add activated Zn dust (1.0 mmol). Stir for 5 minutes to initiate the reduction to Ni(0).
-
Electrophile Addition: Add 4-bromo-fluorobenzene (0.5 mmol), bromocyclohexane (0.75 mmol), and the internal standard (0.25 mmol). Seal the vial with a PTFE septum cap.
-
Reaction & Kinetic Sampling: Stir the reaction vigorously at 25 °C.
-
Validation Step 1 (Kinetic Tracking): Withdraw 50 µL aliquots at 1h, 4h, and 12h. Dilute with CDCl₃ and acquire ¹⁹F NMR spectra. The disappearance of the 4-bromo-fluorobenzene peak relative to the internal standard provides a real-time kinetic profile, confirming the TOF advantage of the ligand.
-
-
Workup: After 12h, quench the reaction with 1M HCl (to dissolve excess Zn) and extract with EtOAc (3x). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Mechanistic Control (The Self-Validation Matrix)
To prove that the reaction proceeds via the XEC pathway rather than a background substitution, run the following parallel controls:
-
Control A (Omit Zn dust): Must yield 0% product. Validates that the reaction is strictly reductive and relies on the Ni(0)/Ni(II)/Ni(III) cycle.
-
Control B (Omit Bromocyclohexane): Must yield <5% biaryl homocoupling. Validates that 4-tBu-Pm-2-CN effectively suppresses the undesired Ni(II)-aryl homodimerization pathway.
References
-
Base-Free C–N Cross-Electrophile Coupling via a Nitrogen-First Mechanism. ChemRxiv.2
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. PMC. 1
-
Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. 3
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications. 5
-
C(sp³)H/N(sp²) Cross-Coupling Reaction for the Synthesis of Tertiary Arylamines via Fluxional SOX·Pd(II) Catalysis. Journal of the American Chemical Society. 4
Sources
- 1. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
